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Foundational

4-Fluoroquinoline-2-carboxylic acid chemical structure and physicochemical properties

An In-depth Technical Guide to 4-Fluoroquinoline-2-carboxylic Acid: Structure, Properties, and Applications Introduction 4-Fluoroquinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Fluoroquinoline-2-carboxylic Acid: Structure, Properties, and Applications

Introduction

4-Fluoroquinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core. This scaffold is fundamental to a wide array of biologically active molecules and pharmaceutical drugs. The structure is characterized by a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, which are critical for its chemical reactivity and interaction with biological targets. Quinolone derivatives, particularly fluoroquinolones, have garnered significant attention from researchers due to their broad spectrum of pharmaceutical applications, including antibacterial, antiviral, and anticancer activities.[1][2]

This guide provides a comprehensive overview of 4-Fluoroquinoline-2-carboxylic acid, detailing its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in the fields of medicinal chemistry and drug development. The insights are tailored for researchers, scientists, and professionals engaged in these areas.

Chemical Structure and Identification

The molecular architecture of 4-Fluoroquinoline-2-carboxylic acid is built upon a quinoline bicyclic system. The placement of the electron-withdrawing fluorine and carboxylic acid groups significantly influences the molecule's electronic properties and reactivity.

Molecular Structure

The structure consists of a benzene ring fused to a pyridine ring, with substituents at positions 2 and 4.

Caption: Chemical structure of 4-Fluoroquinoline-2-carboxylic acid.

Key Identifiers

Precise identification of chemical compounds is crucial for research and regulatory purposes. While data for the specific 4-fluoro isomer is sparse, identifiers for closely related isomers like 6-fluoro and 8-fluoroquinoline-2-carboxylic acid are well-documented. The following table provides key identifiers, with data for the 4-fluoro isomer inferred from its structure.

IdentifierValueSource
IUPAC Name 4-Fluoroquinoline-2-carboxylic acid-
CAS Number Not available-
Molecular Formula C₁₀H₆FNO₂[3][4]
Molecular Weight 191.16 g/mol [3][4]
Canonical SMILES C1=CC=C2C(=C1)C(=NC=C2C(=O)O)F-
InChI Key Inferred from structure-

Note: Data for isomers such as 6-Fluoroquinoline-2-carboxylic acid (CAS: 86324-51-8) and 8-Fluoroquinoline-2-carboxylic acid (CAS: 914208-13-2) are available.[3][4]

Physicochemical Properties

The physical and chemical properties of 4-Fluoroquinoline-2-carboxylic acid dictate its behavior in various chemical and biological systems, influencing factors like solubility, absorption, and distribution.

PropertyValueNotes
Physical State Solid powder[4][5]
Appearance Likely a white to yellow or dark yellow crystalline solid[5]
Melting Point Not available. Isomers have melting points >200°C.-
Solubility Generally low in water, but solubility increases in alkaline solutions due to salt formation. Soluble in organic solvents like DMSO.[5][6]
pKa The carboxylic acid group typically has a pKa in the range of 2-4. The quinoline nitrogen is weakly basic.-
XLogP3 2.2[3]

The introduction of a carboxylic acid group generally enhances water solubility, especially at physiological pH where it can be ionized.[7]

Spectral Data and Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 4-Fluoroquinoline-2-carboxylic acid.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid will appear around 2500-3300 cm⁻¹.[8] A sharp C=O stretch for the carboxylic acid will be present around 1710 cm⁻¹, and another for the quinolone system around 1620 cm⁻¹.[8][9] The C-F bond will exhibit a strong absorption band in the 1000-1100 cm⁻¹ region.[10][11]

  • ¹H NMR Spectroscopy : The carboxylic acid proton (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[8] The aromatic protons on the quinoline ring will resonate in the 7-9 ppm region, with their specific shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[8]

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.16 m/z).

Synthesis Methodologies

The synthesis of quinoline-carboxylic acids often involves cyclocondensation reactions. A common approach is the Conrad-Limpach synthesis or related methods, which construct the quinoline ring from anilines and β-ketoesters. For fluorinated derivatives, a fluorinated aniline is a typical starting material.

General Synthesis Workflow

A plausible synthetic route involves the condensation of a fluoroaniline with an appropriate dicarbonyl compound to form an enamine, followed by thermal cyclization to build the quinolone core, and subsequent functional group manipulations if necessary.

Synthesis_Workflow A Fluorinated Aniline C Condensation Reaction A->C B β-Ketoester (e.g., Diethyl oxalacetate) B->C D Intermediate (Enamine) C->D Formation of Schiff base/enamine E Thermal Cyclization D->E High Temperature F Quinolone Ester E->F G Hydrolysis F->G Acid/Base H 4-Fluoroquinoline-2-carboxylic acid G->H

Caption: Generalized synthesis workflow for quinoline-carboxylic acids.

Example Protocol: Synthesis of a Fluoroquinoline Carboxylic Acid Derivative
  • Step 1: Condensation: An equimolar mixture of a suitable fluoroaniline and a benzoyl acetanilide derivative is refluxed in a high-boiling solvent such as dimethylformamide (DMF) or Dowtherm A for several hours.[12]

  • Step 2: Cyclization: The reaction mixture is heated to a high temperature (often >200°C) to induce cyclization and form the quinolone ring system.

  • Step 3: Work-up and Isolation: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent like ethanol or THF to yield the target compound.[12]

  • Step 4: Hydrolysis (if starting from an ester): If the cyclization yields an ester, it is hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).[14]

Applications in Research and Drug Development

The quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of a fluorine atom often enhances metabolic stability and binding affinity.

  • Antibacterial Agents : The most well-known application of this scaffold is in the development of fluoroquinolone antibiotics. These drugs, such as ciprofloxacin and norfloxacin, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The carboxylic acid at position 3 (in most commercial antibiotics) and the carbonyl at position 4 are crucial for this activity. Chemical modifications at other positions, including the incorporation of fluorine, modulate the potency, spectrum of activity, and pharmacokinetic properties.[2]

  • Antiviral Activity : Recent research has identified 4-quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Since viruses rely on the host cell's machinery for replication, inhibiting DHODH depletes the pyrimidine pool and effectively halts viral proliferation. This provides a broad-spectrum antiviral strategy that is less susceptible to the development of viral resistance.

  • Other Therapeutic Areas : The versatility of the quinolone core has led to its exploration in other areas, including as anticancer, antifungal, and anti-inflammatory agents.[1] The ability to readily modify the scaffold allows for the fine-tuning of its properties to target a wide range of enzymes and receptors.

Safety and Handling

Based on safety data for related quinolone carboxylic acids, 4-Fluoroquinoline-2-carboxylic acid should be handled with appropriate precautions.

  • Hazard Identification : The compound is classified as an irritant.

    • H315 : Causes skin irritation.[3]

    • H319 : Causes serious eye irritation.[3]

    • H335 : May cause respiratory irritation.[3]

  • Recommended Precautions :

    • Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[5][15][16]

    • Personal Protective Equipment (PPE) :

      • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][15]

      • Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[15]

      • Skin and Body Protection : Wear a lab coat or other protective clothing.[5][15]

      • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[15]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

Conclusion

4-Fluoroquinoline-2-carboxylic acid represents a valuable and versatile chemical entity within the field of medicinal chemistry. Its rigid, aromatic core, combined with the key functional groups of a fluorine atom and a carboxylic acid, provides a robust scaffold for the design of novel therapeutic agents. While its most prominent role has been as a foundational element for fluoroquinolone antibiotics, ongoing research continues to uncover its potential in developing new antiviral drugs and other targeted therapies. A thorough understanding of its synthesis, properties, and biological activities is essential for scientists aiming to leverage this privileged structure in future drug discovery efforts.

References

  • SynQuest Laboratories, Inc. (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid Safety Data Sheet.

  • Thermo Fisher Scientific. (2025). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.

  • Sigma-Aldrich. (2025). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.

  • Acros Organics. (2025). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.

  • ChemScene. (2023). (S)-6-Fluorochromane-2-carboxylic acid Safety Data Sheet.

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid (CID 22169810). National Center for Biotechnology Information.

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Medicinal Chemistry.

  • Makki, S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2, 49-55.

  • Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives (WO2003010144A2).

  • Sigma-Aldrich. 8-Fluoroquinoline-2-carboxylic acid.

  • Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 409-413.

  • Tsurumaki, E., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 48(8), 2894-2904.

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.

  • Dimitroff, M., et al. (2004). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 47(20), 4849-4852.

  • Costa, A. P., et al. (2020). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. Molecules, 25(23), 5707.

  • Shadique, M. A., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11.

  • Klein, C., et al. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 16(5).

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (2017). Journal of Applied Spectroscopy.

  • LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Exploratory

Mechanism of Action of 4-Fluoroquinoline-2-carboxylic Acid in Biological Systems

An In-Depth Technical Guide to the Foreword: Charting a Course for Mechanistic Discovery The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Foreword: Charting a Course for Mechanistic Discovery

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of compounds with a wide array of biological activities.[1] Within this class, 4-Fluoroquinoline-2-carboxylic acid is a molecule of significant interest due to its unique substitution pattern. While direct, comprehensive studies on this specific compound are emerging, its structural similarity to other well-characterized quinoline derivatives provides a robust framework for predicting and investigating its mechanism of action.

This guide is structured not as a static review of established facts, but as a dynamic, logic-driven roadmap for discovery. As Senior Application Scientists, our role is to bridge the gap between a molecule's structure and its biological function. We will therefore proceed by dissecting the most probable mechanistic pathways for 4-Fluoroquinoline-2-carboxylic acid, drawing evidence from its closest chemical relatives. Each proposed mechanism is paired with detailed, field-tested experimental protocols, designed to provide a self-validating system for inquiry. Our objective is to equip researchers with the conceptual and practical tools necessary to definitively elucidate the biological role of this promising compound.

Chapter 1: The Neuroactive Potential - A Probable Role as a Glutamatergic Modulator

Core Rationale: The most extensively studied quinoline-2-carboxylic acid derivative is kynurenic acid (KYNA), a tryptophan metabolite known for its potent neuroactive properties.[2] KYNA acts as a broad-spectrum antagonist at excitatory amino acid receptors, a function critical for maintaining neuronal homeostasis and preventing excitotoxicity.[2][3] The structural analogy between 4-Fluoroquinoline-2-carboxylic acid and KYNA establishes the glutamatergic system as the primary and most logical starting point for mechanistic investigation.

Mechanistic Deep Dive: Targeting Excitatory Amino Acid Receptors

The brain's primary excitatory neurotransmitter, glutamate, activates several types of ionotropic receptors, principally the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] Over-activation of these receptors leads to excessive calcium influx, a condition known as excitotoxicity, which is implicated in numerous neurological disorders.[5]

  • NMDA Receptor Antagonism: KYNA is a well-established noncompetitive antagonist of the NMDA receptor, acting at the glycine co-agonist binding site on the GluN1 subunit.[6] By binding to this site, it prevents the channel opening that is required for ion influx, even in the presence of glutamate.[7] It is highly probable that 4-Fluoroquinoline-2-carboxylic acid shares this ability to modulate NMDA receptor function. The fluorine substitution at the 4-position may alter the binding affinity and selectivity compared to KYNA.

  • AMPA/Kainate Receptor Antagonism: In addition to its effects on NMDA receptors, KYNA also antagonizes AMPA and kainate receptors, albeit at higher concentrations.[3] This broad-spectrum activity contributes to its neuroprotective profile. Quinoxaline derivatives, which share structural similarities with quinolines, are also known to be potent AMPA receptor antagonists.[8][9] Therefore, assessing the activity of 4-Fluoroquinoline-2-carboxylic acid at these receptors is a critical step.

  • Metabotropic Glutamate Receptor (mGluR) Modulation: The quinoline scaffold is also found in potent and selective noncompetitive antagonists of group I mGluRs, such as mGlu1.[4][10] These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability.[11] This presents a third, distinct avenue for potential neuroactivity.

Experimental Workflow: From Receptor Binding to Functional Neurophysiology

To systematically test the hypothesis of glutamatergic modulation, a multi-tiered experimental approach is required. This workflow begins with target engagement (binding assays) and progresses to functional cellular consequences (electrophysiology and calcium imaging).

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Mechanistic Insight b Protocol 1: Receptor Binding Assays (NMDA, AMPA) c Protocol 2: Whole-Cell Patch-Clamp Electrophysiology b->c Confirm Functional Blockade d Protocol 3: Intracellular Ca2+ Imaging e Competitive vs. Noncompetitive Analysis c->e Determine Inhibition Kinetics f Voltage-Dependence Characterization e->f Refine Mechanism

Caption: Workflow for investigating neuroactivity.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol determines if 4-Fluoroquinoline-2-carboxylic acid binds to the NMDA receptor glycine site by measuring its ability to displace a known radiolabeled antagonist.

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. The final pellet is resuspended in buffer to a protein concentration of ~1 mg/mL.

  • Binding Reaction: In a 96-well plate, combine:

    • 50 µL of prepared brain membranes.

    • 50 µL of [³H]DCKA (a high-affinity glycine site antagonist) to a final concentration of 5 nM.

    • 50 µL of varying concentrations of 4-Fluoroquinoline-2-carboxylic acid (e.g., 1 nM to 1 mM).

    • For non-specific binding, add 1 mM glycine in place of the test compound.

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of the compound on the function of NMDA and AMPA receptors expressed in a cellular system.[12]

  • Cell Culture: Use tsA201 cells or primary cultured hippocampal neurons. For tsA201 cells, transfect with plasmids encoding the requisite receptor subunits (e.g., GluN1/GluN2A for NMDA receptors).[12]

  • Recording Setup: Place a coverslip with adherent cells on the stage of an inverted microscope. Perfuse with an extracellular solution (e.g., Mg²⁺-free Locke-HEPES buffer for NMDA receptor recordings).

  • Patching: Obtain a whole-cell patch-clamp configuration on a selected cell using a glass micropipette filled with an appropriate intracellular solution. Clamp the cell at a holding potential of -60 mV.[12]

  • Eliciting Currents: Apply a solution containing the receptor agonist (e.g., 100 µM NMDA plus 10 µM glycine) to evoke an inward current.[12]

  • Compound Application: Once a stable baseline current is achieved, rapidly co-apply the agonist solution with a known concentration of 4-Fluoroquinoline-2-carboxylic acid using a fast perfusion system.

  • Data Acquisition and Analysis: Record the current before, during, and after compound application. Measure the percentage of current inhibition. Perform this at multiple concentrations to generate a dose-response curve and determine the IC₅₀. The voltage dependence of the block can be assessed by repeating the experiment at different holding potentials.[12]

Chapter 2: The Kynurenine Pathway - A Potential Target for Metabolic Modulation

Core Rationale: The biosynthesis of KYNA from its precursor, L-kynurenine, is catalyzed by kynurenine aminotransferases (KATs).[13] The structural similarity of 4-Fluoroquinoline-2-carboxylic acid to both the substrate (kynurenine) and the product (kynurenic acid) suggests it could act as an inhibitor of key enzymes within this pathway. Modulating the kynurenine pathway has significant therapeutic implications, as it can shift the balance between the neuroprotective KYNA and the neurotoxic metabolite quinolinic acid.[14][15]

Mechanistic Deep Dive: Enzyme Inhibition within the Tryptophan Metabolism Cascade

The kynurenine pathway is the primary route for tryptophan catabolism. Two key enzymes are prime targets for therapeutic intervention:

  • Kynurenine Aminotransferases (KATs): These enzymes, particularly KAT2 in the brain, are responsible for the synthesis of KYNA.[13] Inhibition of KAT2 would be expected to lower brain levels of KYNA. This could be a therapeutic strategy in conditions where KYNA is pathologically elevated, such as schizophrenia.[16] Several kynurenine analogues have been shown to inhibit KAT enzymes.[17]

  • Kynurenine-3-Monooxygenase (KMO): This enzyme diverts kynurenine away from KYNA production and towards the synthesis of 3-hydroxykynurenine and, subsequently, the excitotoxic NMDA receptor agonist quinolinic acid.[18] Inhibiting KMO is a highly attractive strategy for neurodegenerative diseases, as it simultaneously decreases the production of the toxic quinolinic acid and shunts the kynurenine precursor towards the synthesis of protective KYNA.[19]

KynureninePathway cluster_0 Potential Inhibition Site 1 cluster_1 Potential Inhibition Site 2 TRP Tryptophan KYN L-Kynurenine TRP->KYN KAT KATs (e.g., KAT2) KYN->KAT 4-Fluoroquinoline- 2-carboxylic acid? KMO KMO KYN->KMO 4-Fluoroquinoline- 2-carboxylic acid? KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA HK 3-Hydroxykynurenine KMO->HK QUIN Quinolinic Acid (Neurotoxic) HK->QUIN

Caption: The Kynurenine Pathway and potential inhibition sites.

Experimental Workflow: From Enzyme Kinetics to Metabolite Quantification

Investigating the modulation of the kynurenine pathway requires direct measurement of enzyme activity and quantification of the resulting changes in key metabolites.

Protocol 3: In Vitro Kynurenine Aminotransferase (KAT2) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the enzymatic conversion of kynurenine to KYNA.

  • Enzyme Source: Use recombinant human KAT2.

  • Reaction Mixture: In a 96-well plate, combine:

    • Recombinant KAT2 enzyme in a phosphate buffer (pH 7.4).

    • Pyridoxal 5'-phosphate (PLP) cofactor (final concentration ~50 µM).

    • α-ketoglutarate co-substrate (final concentration ~1 mM).

    • Varying concentrations of 4-Fluoroquinoline-2-carboxylic acid.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add L-kynurenine substrate (final concentration ~200 µM) to start the reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Quantification of KYNA: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant for KYNA concentration. This can be done via HPLC with fluorescence detection or by LC-MS/MS.[13]

  • Data Analysis: Calculate the rate of KYNA formation at each inhibitor concentration. Plot the percentage of inhibition against the log inhibitor concentration to determine the IC₅₀ value.

Protocol 4: LC-MS/MS Quantification of Kynurenine Pathway Metabolites in Cell Culture

This protocol quantifies key metabolites in a cellular context to confirm the effect of enzyme inhibition.[20]

  • Cell Culture: Use a relevant cell line that expresses the kynurenine pathway, such as primary human astrocytes or a neuroblastoma cell line (e.g., SH-SY5Y).

  • Treatment: Treat the cells with 4-Fluoroquinoline-2-carboxylic acid at various concentrations for 24 hours. Include a vehicle control. It is often necessary to supplement the media with L-tryptophan or L-kynurenine to ensure the pathway is active.

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: Precipitate proteins from the supernatant by adding an equal volume of ice-cold methanol containing internal standards (stable isotope-labeled versions of the analytes). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the metabolites.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite (tryptophan, kynurenine, KYNA, quinolinic acid), define a specific precursor ion and product ion transition for sensitive and selective quantification.

  • Data Analysis: Generate a standard curve for each analyte using known concentrations. Quantify the concentration of each metabolite in the cell samples by comparing their peak areas to the standard curves. Analyze the change in the KYNA/kynurenine and quinolinic acid/kynurenine ratios.

Chapter 3: Broader Pharmacological Potential - Antimicrobial and Anticancer Activity

Core Rationale: The quinoline core is central to the fluoroquinolone class of antibiotics.[21] Furthermore, various quinoline-2-carboxylic acid derivatives have demonstrated significant antiproliferative effects against cancer cell lines.[1][] Therefore, a comprehensive mechanistic evaluation should include screening for these broader biological activities.

Mechanistic Deep Dive: DNA Replication and Cell Cycle Control
  • Antimicrobial Action: Fluoroquinolone antibiotics function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[23][24] These enzymes are essential for managing DNA supercoiling during replication. Their inhibition leads to breaks in the bacterial DNA and ultimately cell death. The 3-carboxylic acid and 4-oxo groups are critical for this activity.[24] While 4-Fluoroquinoline-2-carboxylic acid has a different substitution, the fundamental quinolone pharmacophore suggests this mechanism should be investigated.

  • Anticancer Action: The precise anticancer mechanism for many quinoline-2-carboxylic acid derivatives is still under investigation, but a common outcome is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] This suggests an interference with critical cellular processes required for proliferation. One study noted that quinoline-2-carboxylic acid exhibited significant cytotoxicity against both cervical (HeLa) and breast (MCF7) cancer cells.[]

Experimental Workflow: Foundational Screening for Broad Bioactivity
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of 4-Fluoroquinoline-2-carboxylic acid in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the antiproliferative effect of a compound on cancer cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7, PC3) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Fluoroquinoline-2-carboxylic acid. Include a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of the compound to determine the IC₅₀ value.

Summary and Forward Outlook

Based on the robust evidence from structurally related compounds, 4-Fluoroquinoline-2-carboxylic acid presents a compelling profile as a potential modulator of the central nervous system. The most probable mechanisms of action involve the antagonism of excitatory amino acid receptors (NMDA and AMPA) and/or the inhibition of key enzymes within the kynurenine pathway (KAT2 or KMO). The comprehensive experimental workflows detailed in this guide provide a clear, phased approach to systematically test these hypotheses, moving from initial target binding to functional cellular and metabolic consequences.

Furthermore, the established roles of the broader quinoline class in antimicrobial and anticancer applications should not be overlooked. The foundational screening protocols provided will efficiently determine if 4-Fluoroquinoline-2-carboxylic acid possesses a wider pharmacological profile. By executing this integrated research plan, scientists can definitively elucidate the mechanism of action and unlock the full therapeutic potential of this promising molecule.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: )
  • Kynurenic acid - Wikipedia. (URL: [Link])

  • Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist - PubMed. (URL: [Link])

  • N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC. (URL: [Link])

  • The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience. (URL: [Link])

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed. (URL: [Link])

  • Pharmacology of NMDA Receptors - NCBI. (URL: [Link])

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed. (URL: [Link])

  • Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders - PMC. (URL: [Link])

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (URL: [Link])

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC. (URL: [Link])

  • in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC. (URL: [Link])

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC. (URL: [Link])

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: [Link])

  • The Role of Group I and Group II Metabotropic Glutamate Receptors in Modulation of Striatal NMDA and Quinolinic Acid Toxicity - PubMed. (URL: [Link])

  • Some drugs used as experimental tools for the study of NMDA receptor... - ResearchGate. (URL: [Link])

  • NMDA receptor protocols - Northeastern University. (URL: [Link])

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience - ACS Publications. (URL: [Link])

  • 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies - PubMed. (URL: [Link])

  • NMDA Receptor Activation and Inhibition by Kynurenic Acid and... - ResearchGate. (URL: [Link])

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC - NIH. (URL: [Link])

  • Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons - PubMed. (URL: [Link])

  • Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals - ACS Publications. (URL: [Link])

  • Analytical methods used for kynurenine pathway metabolites'... - ResearchGate. (URL: [Link])

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - MDPI. (URL: [Link])

  • Quinolone antibiotic - Wikipedia. (URL: [Link])

  • Mechanism of action of and resistance to quinolones - PMC. (URL: [Link])

  • Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis | Brain | Oxford Academic. (URL: [Link])

  • Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. - SciSpace. (URL: [Link])

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (URL: [Link])

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. (URL: [Link])

  • Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. (URL: [Link])

  • Full article: A Novel, Robust Method for Quantification of Multiple Kynurenine Pathway Metabolites in the Cerebrospinal Fluid - Taylor & Francis. (URL: [Link])

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: [Link])

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC. (URL: [Link])

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Foundational

Thermal Stability and Melting Point Profiling of 4-Fluoroquinoline-2-Carboxylic Acid: A Comprehensive Guide for API Scale-Up

As drug development pipelines increasingly rely on highly functionalized heterocycles, understanding the thermal boundaries of active pharmaceutical ingredient (API) building blocks is non-negotiable. 4-Fluoroquinoline-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocycles, understanding the thermal boundaries of active pharmaceutical ingredient (API) building blocks is non-negotiable. 4-Fluoroquinoline-2-carboxylic acid is a prime example of a critical intermediate used in the synthesis of advanced therapeutics, including novel inhibitors targeting the proteasome subunit Rpn11[1].

However, the physicochemical nature of quinoline-2-carboxylic acids presents unique thermal challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the thermal degradation of 4-Fluoroquinoline-2-carboxylic acid, establish a self-validating protocol for its thermal profiling, and translate these findings into actionable parameters for chemical synthesis and formulation.

Physicochemical Baseline Data

Before subjecting any compound to thermal stress, a rigorous baseline must be established. The introduction of an electron-withdrawing fluorine atom at the 4-position of the quinoline ring significantly impacts the molecule's crystal lattice energy and its subsequent melting behavior.

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-Fluoroquinoline-2-carboxylic acidCore scaffold for metalloenzyme and proteasome inhibitors.
CAS Number 2384798-10-9[2]Unique registry identifier for procurement and safety tracking.
Molecular Formula C₁₀H₆FNO₂Determines the stoichiometric mass loss during degradation.
Molecular Weight 191.16 g/mol [3]Critical for calculating theoretical yield and TGA mass fractions.
Melting Point 200°C – 210°C[3]Defines the absolute upper limit for thermal processing (e.g., hot-melt extrusion).
Mechanistic Insights into Thermal Degradation

The melting point of 4-Fluoroquinoline-2-carboxylic acid (typically observed between 200°C and 210°C[3]) is not a simple phase transition from solid to liquid. In the case of quinaldic acids (quinoline-2-carboxylic acids), melting is almost always accompanied by, or immediately preceded by, thermal decarboxylation [4].

The Causality of Decarboxylation: When the thermal energy applied to the system exceeds the activation energy of the C2-carboxyl bond, the molecule undergoes a spontaneous loss of carbon dioxide (CO₂). The electron-withdrawing nature of the fluorine atom at the 4-position inductively pulls electron density away from the carboxyl group. While this stabilizes the resulting anion intermediate, it also renders the compound highly susceptible to decarboxylation upon reaching its melting threshold.

ThermalDegradation A 4-Fluoroquinoline-2- carboxylic acid B Heat Stress (200°C - 210°C) A->B Heating C Decarboxylation (-CO2) B->C Melting Point D 4-Fluoroquinoline C->D Product E Extreme Heat (>350°C) D->E Continued Heating F Defluorination & Ring Cleavage E->F Degradation

Thermal degradation pathway of 4-Fluoroquinoline-2-carboxylic acid via decarboxylation.

Self-Validating Protocol for Thermal Profiling (TGA & DSC)

To accurately profile this compound, we must employ a self-validating system using tandem Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A protocol is only as trustworthy as its ability to internally verify its own data.

Here is the step-by-step methodology, grounded in the causality of experimental design:

Step 1: Precision Sample Preparation
  • Action: Weigh exactly 2.0 to 5.0 mg of the API into the crucible.

  • Causality: Using too much sample creates a thermal gradient within the powder bed, leading to broad, inaccurate melting peaks. Using too little compromises the signal-to-noise ratio for the mass loss detector.

Step 2: Crucible Selection (Critical Step)
  • Action: Use an open alumina crucible for TGA and an aluminum pan with a pinhole lid for DSC.

  • Causality: This is the most common point of failure in thermal analysis of carboxylic acids. If a hermetically sealed pan is used for DSC, the evolved CO₂ gas from decarboxylation will become trapped. This artificially increases the internal pressure, shifts the thermodynamic equilibrium of the reaction via Le Chatelier's principle, and masks the true melting/degradation endotherm. The pinhole allows the gas to escape, maintaining atmospheric pressure.

Step 3: Inert Environmental Purge
  • Action: Purge the furnace with dry Nitrogen (N₂) gas at a flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents oxidative degradation (combustion) of the quinoline ring. This ensures that any mass loss observed is purely the result of thermal decarboxylation, isolating the variable we are trying to measure.

Step 4: Standardized Heating Ramp
  • Action: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 400°C.

  • Causality: A 10°C/min ramp is the industry standard because it perfectly balances thermal resolution with experimental time. A faster rate causes "thermal lag" (the sample temperature lags behind the furnace), while a slower rate can cause the decarboxylation event to bleed out over a long period, making the endothermic peak undetectable.

Step 5: The Self-Validation Check
  • Action: Cross-reference the DSC endotherm with the TGA mass loss curve.

  • Causality: This is how the system validates itself. The molecular weight of 4-Fluoroquinoline-2-carboxylic acid is 191.16 g/mol , and the molecular weight of the leaving CO₂ group is 44.01 g/mol . Therefore, theoretical decarboxylation results in a precise 23.02% mass loss . If the DSC shows a sharp endotherm at 205°C and the TGA simultaneously shows a ~23% mass drop, the system has definitively validated that the melting point and decarboxylation are concurrent events.

TGADSC S1 Sample Prep (2-5 mg, Al Crucible) S2 Purge Environment (N2 Gas, 50 mL/min) S1->S2 S3 Heating Ramp (10°C/min to 400°C) S2->S3 S4 Data Acquisition (Mass Loss & Heat Flow) S3->S4 S5 Decarboxylation Check (Endotherm + 23% Mass Drop) S4->S5 S6 Stability Profile Established S5->S6 Validation

Self-validating TGA/DSC workflow for thermal stability profiling of API building blocks.

Application in Drug Development and Scale-Up

Understanding that 4-Fluoroquinoline-2-carboxylic acid destabilizes and decarboxylates near 200°C dictates several downstream decisions in the drug development lifecycle:

  • Chemical Synthesis: When utilizing this compound in amide coupling reactions (e.g., reacting with amines using HATU/DIPEA to form proteasome inhibitors[1]), reaction temperatures must be strictly controlled. Refluxing in high-boiling solvents (like DMF or DMSO) near 150°C–160°C can induce premature, spontaneous decarboxylation before the coupling agent can activate the carboxyl group.

  • Formulation Restrictions: If this intermediate is present in a solid dispersion, techniques like Hot-Melt Extrusion (HME) are highly contraindicated if the barrel temperatures exceed 160°C. Localized shear heating within the extruder can easily push the micro-environment past the 200°C threshold, generating CO₂ gas that will cause the extrudate to foam, thereby ruining the batch.

By grounding our experimental protocols in the fundamental thermodynamics of the molecule, we ensure that scale-up processes remain safe, efficient, and scientifically sound.

References
  • Buy 4-Fluoroquinoline-2-carboxylic acid (EVT-8327554) | EvitaChem | 3[3]

  • 2384798-10-9 | 4-Fluoroquinoline-2-carboxylic acid | AiFChem | 2[2]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | PMC - NIH |1[1]

  • Quinazoline-2-carboxylic acid | 568630-14-8 | Benchchem | 4[4]

Sources

Exploratory

Technical Whitepaper: 4-Fluoroquinoline-2-carboxylic Acid (CAS 2384798-10-9) – Synthesis, Safety, and Pharmacological Applications

Executive Summary & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer agents[1]. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer agents[1]. Within this class, 4-Fluoroquinoline-2-carboxylic acid (CAS Registry Number: 2384798-10-9) represents a highly specialized building block[2].

As an application scientist, I emphasize that the strategic placement of a fluorine atom at the C4 position is not arbitrary. Fluorine substitution serves three critical mechanistic purposes in drug design:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the C4 position, significantly enhancing the compound's in vivo half-life.

  • Electronic Modulation: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the quinoline nitrogen, altering the molecule's overall lipophilicity (LogP) and improving membrane permeability.

  • Target Affinity: The C2 carboxylic acid moiety is primed for bidentate chelation with divalent metals (e.g., Fe²⁺, Cu²⁺) in enzymatic active sites, a mechanism fundamental to its antiproliferative properties[3].

Material Safety Data Sheet (MSDS) & Handling Protocols

Because 4-Fluoroquinoline-2-carboxylic acid is a specialized research chemical, its safety profile is extrapolated from highly similar fluorinated quinoline-2-carboxylic acid derivatives[4][5]. To ensure a self-validating safety system in your laboratory, adherence to the following physicochemical and hazard guidelines is mandatory.

Physicochemical Properties
  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.16 g/mol

  • Appearance: Solid powder[6]

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): The acidic nature of the C2 carboxyl group can cause localized epidermal irritation.

  • Eye Irritation (Category 2A): Direct contact disrupts the lipid bilayer of the corneal epithelium.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.

Self-Validating Handling Protocol

To prevent degradation and ensure operator safety, implement the following causality-driven controls:

  • Personal Protective Equipment (PPE): Use nitrile gloves (minimum 5 mil thickness). Causality: Latex is highly permeable to lipophilic fluorinated aromatics; nitrile provides a superior barrier against permeation.

  • Storage Conditions: Store at 2–8°C in a desiccator, protected from light[6]. Causality: Prolonged exposure to ambient moisture and UV light can induce decarboxylation or photolytic degradation of the fluorinated aromatic system.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of fluoroquinoline-2-carboxylic acids requires high chemoselectivity to prevent damage to the quinoline core. The most robust, field-proven method involves a two-step oxidation starting from 4-fluoro-2-methylquinoline[7].

Step-by-Step Experimental Workflow

Step 1: Selenium Dioxide Oxidation (Allylic/Benzylic Oxidation)

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylquinoline (1.0 eq) in 1,4-dioxane. Add SeO₂ (1.5 eq).

  • Reflux: Heat the mixture to reflux for 3–4 hours. Causality: SeO₂ selectively oxidizes the activated C2 methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or cleaving the aromatic ring.

  • Filtration: Filter the hot mixture through a Celite pad to remove precipitated black selenium metal. Concentrate the filtrate to yield 4-fluoroquinoline-2-aldehyde [7].

Step 2: Pinnick Oxidation

  • Reagent Preparation: Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.

  • Oxidation: Slowly add an aqueous solution of NaClO₂ (sodium chlorite) and NaH₂PO₄ (buffer) at room temperature.

  • Mechanistic Control: Why use 2-methyl-2-butene? During the oxidation of the aldehyde to the carboxylic acid, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. 2-methyl-2-butene acts as a sacrificial scavenger, reacting with HOCl to prevent unwanted electrophilic chlorination of the electron-rich quinoline ring.

  • Workup: Remove volatile solvents under reduced pressure. Acidify the aqueous layer to pH 3 with dilute HCl to precipitate the final product, 4-Fluoroquinoline-2-carboxylic acid . Filter, wash with cold water, and dry under vacuum[7].

SynthesisWorkflow A 4-Fluoro-2-methylquinoline (Starting Material) B SeO2 Oxidation (1,4-Dioxane, Reflux) A->B Step 1 C 4-Fluoroquinoline-2-aldehyde (Intermediate) B->C D Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH) C->D Step 2 (HOCl Scavenging) E 4-Fluoroquinoline-2-carboxylic acid (Final Product) D->E F Workup & Precipitation (pH adjustment to 3) E->F

Caption: Two-step chemoselective synthesis of 4-Fluoroquinoline-2-carboxylic acid via Pinnick oxidation.

Pharmacological Applications in Drug Development

Quinoline-2-carboxylic acid derivatives are heavily investigated for their profound antiproliferative, anti-inflammatory, and antiviral activities[1][8]. The rigid, planar geometry of the quinoline ring allows for DNA intercalation, while the functional groups dictate specific enzyme targeting[8].

Mechanistic Insights: Metal Chelation and Apoptosis

A primary mechanism of action for quinoline-2-carboxylic acids in oncology is their ability to chelate divalent metals via the co-planarity and close proximity of the C2 carboxylic acid and the N1 atom[3]. By sequestering essential intracellular metals (like copper and iron), these compounds induce severe oxidative stress, leading to mitochondrial dysfunction, cytochrome C release, and ultimately, caspase-dependent apoptosis[3].

ApoptosisPathway Q 4-Fluoroquinoline-2-carboxylic acid M Intracellular Divalent Metal Chelation (e.g., Fe2+, Cu2+) Q->M Bidentate Binding R ROS Generation & Oxidative Stress M->R Redox Imbalance C Cytochrome C Release (Mitochondrial Dysfunction) R->C Membrane Permeabilization A Caspase 3/9 Activation C->A Apoptosome Formation P Apoptosis & Cell Cycle Arrest (Anticancer Effect) A->P Execution Phase

Caption: Proposed apoptotic signaling pathway driven by quinoline-2-carboxylic acid metal chelation.

Quantitative Data Presentation

To benchmark the potential of 4-Fluoroquinoline-2-carboxylic acid, we must look at the validated in vitro data of its parent and sister compounds. The following table summarizes the cytotoxic efficacy of quinoline-2-carboxylic acid derivatives against various cancer cell lines[1][3].

Compound / DerivativeTarget Cancer Cell LineActivity / IC₅₀Mechanistic Rationale
Quinoline-2-carboxylic acid HeLa (Cervical)Significant CytotoxicityHighly selective viability reduction via metal chelation[3].
Quinoline-2-carboxylic acid MCF7 (Mammary/Breast)Remarkable Growth InhibitionProlonged tumor incubation leads to cell cycle arrest[3].
Aryl ester of quinoline-2-carboxylic acid PC3 (Prostate)26 µg/mLInduction of apoptosis and cell cycle blockade[1][9].
4-Fluoroquinoline-2-carboxylic acid Broad SpectrumIn vitro profiling ongoingFluorine substitution prevents rapid hepatic metabolism, extending efficacy.

By utilizing 4-Fluoroquinoline-2-carboxylic acid as a starting material, medicinal chemists can synthesize novel amides and esters that retain the potent metal-chelating pharmacophore while benefiting from the enhanced pharmacokinetic stability provided by the C4 fluorine atom.

References

  • American Chemical Society (ACS). "Synthesis and Characterization of Iron(II) Quinaldate Complexes." Inorganic Chemistry. Available at: [Link]

  • PubMed (NIH). "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Chem Biol Drug Des. Available at: [Link]

  • ResearchGate. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides." Available at:[Link]

Sources

Foundational

Subject: Crystallographic and Spectroscopic Analysis of 4-Fluoroquinoline-2-carboxylic Acid

An In-depth Technical Guide Abstract Quinolone derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their biological activity is intimate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Quinolone derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their biological activity is intimately linked to their three-dimensional structure and solid-state properties. This guide provides a comprehensive technical overview of 4-Fluoroquinoline-2-carboxylic acid, a representative member of this class. We delve into the essential experimental workflows for its synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction (SC-XRD). Furthermore, we discuss the practical application of powder X-ray diffraction (PXRD) for bulk material characterization. The causality behind key experimental choices is explained, providing a framework for understanding how solid-state chemistry informs drug development, particularly in controlling critical attributes like polymorphism, solubility, and bioavailability.

Introduction: The Significance of the Quinolone Scaffold

The quinolone motif is a privileged heterocyclic system in drug discovery.[1] The core structure, a 1,4-dihydro-4-oxopyridine moiety fused to an aromatic ring, is central to the mechanism of action for many potent antibacterial agents.[2][3] These compounds, particularly the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[4][5] This targeted mechanism leads to bacterial cell death.[4][6]

The substitution pattern on the quinolone ring system dictates the compound's therapeutic profile, including its spectrum of activity, potency, and pharmacokinetic properties.[3] The carboxylic acid at the C2 or C3 position and the ketone at C4 are critical for binding to the enzyme-DNA complex.[4][5] The fluorine atom, often at C6, significantly enhances antibacterial potency. 4-Fluoroquinoline-2-carboxylic acid serves as a valuable model compound for studying the fundamental structural and electronic effects of these key functional groups.

A thorough understanding of the solid-state structure is paramount in pharmaceutical development. Crystallographic analysis provides precise information on molecular geometry, conformation, and the network of intermolecular interactions that govern the packing of molecules in a crystal lattice. These factors directly influence critical physicochemical properties such as melting point, stability, solubility, and dissolution rate, all of which are determinants of a drug's ultimate bioavailability and therapeutic efficacy.

Experimental Methodology: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a logical sequence of synthesis, purification, crystallization, and diffraction analysis. Each step is critical for the success of the subsequent one.

Synthesis of 4-Fluoroquinoline-2-carboxylic Acid

The synthesis of quinoline-2-carboxylic acids can be achieved through various established cyclocondensation reactions. A common and effective approach involves the reaction of an appropriately substituted aniline with a pyruvate derivative.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve 3-fluoroaniline (1.0 eq.) and sodium pyruvate (1.1 eq.) in glacial acetic acid.

  • Condensation: Add concentrated sulfuric acid (0.5 eq.) dropwise to the solution while maintaining the temperature below 30°C. The acid catalyzes the cyclization and dehydration steps.

  • Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with cold water to remove residual acid. Recrystallize the product from an ethanol/water mixture to yield pure 4-Fluoroquinoline-2-carboxylic acid.

Single Crystal Growth

The acquisition of high-quality single crystals is the most crucial, and often most challenging, step for SC-XRD analysis. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), ethyl acetate) to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation (Recommended Method):

    • Prepare a nearly saturated solution of 4-Fluoroquinoline-2-carboxylic acid in a suitable solvent (e.g., DMF) at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen gas (e.g., 100 K). The low temperature minimizes atomic thermal vibrations, leading to higher resolution data.

    • Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα, λ = 1.54178 Å or Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction data to determine the positions and intensities of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Determine the unit cell parameters and the crystal's space group.

  • Structure Solution:

    • Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map. This provides a preliminary model of the molecular structure.

  • Structure Refinement:

    • Refine the initial model by adjusting atomic positions and displacement parameters (describing thermal motion) to achieve the best fit between the observed diffraction data and the data calculated from the model.

    • Locate hydrogen atoms from the difference electron density map and refine their positions.

    • The final refined structure is evaluated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the experimental data.

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd Single-Crystal X-ray Diffraction Synthesis 1. Cyclocondensation (3-Fluoroaniline + Sodium Pyruvate) Purification 2. Recrystallization (Ethanol/Water) Synthesis->Purification Crystallization 3. Slow Evaporation (DMF Solution) Purification->Crystallization DataCollection 4. Data Collection (100 K, Cu Kα) Crystallization->DataCollection StructureSolution 5. Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement 6. Structure Refinement StructureSolution->Refinement Validation 7. Final Structural Model Refinement->Validation

Caption: Experimental workflow from synthesis to final structural elucidation.

Results and Discussion: The Crystal Structure

Disclaimer: The following crystallographic data is illustrative and representative of a typical quinoline carboxylic acid structure. It is provided to demonstrate the output of an SC-XRD experiment, as specific experimental data for 4-Fluoroquinoline-2-carboxylic acid is not publicly available.

Crystallographic Data Summary

The analysis would yield a comprehensive set of data defining the crystal's properties, which are summarized for peer review and deposition in crystallographic databases.

ParameterIllustrative Value
Chemical FormulaC₁₀H₆FNO₂
Formula Weight191.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.72
b (Å)5.94
c (Å)14.55
β (°)90.15
Volume (ų)839.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.512
Radiation (λ, Å)Cu Kα (1.54178)
Temperature (K)100
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.120
Molecular Structure and Supramolecular Assembly

The single-crystal structure reveals two critical levels of information: the geometry of the individual molecule and the manner in which these molecules pack together in the solid state.

Molecular Conformation: The quinoline ring system is essentially planar, a characteristic feature of fused aromatic systems. The carboxylic acid group at the C2 position is nearly coplanar with the quinoline ring, a conformation stabilized by potential intramolecular interactions. The fluorine atom at the C4 position lies within the plane of the ring.

Intermolecular Interactions and Crystal Packing: The crystal packing is dominated by strong intermolecular hydrogen bonds mediated by the carboxylic acid functional groups. In many carboxylic acid structures, a robust and predictable hydrogen-bonding motif known as the R²₂(8) dimer synthon is observed.[7][8] In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable centrosymmetric dimer.

These dimers then arrange themselves in the crystal lattice, often forming layers or stacks. The packing of these layers is stabilized by weaker interactions, such as C-H···O contacts and, significantly, π-π stacking between the electron-rich quinoline ring systems of adjacent dimers. The interplay of strong, directional hydrogen bonds and weaker, dispersive π-stacking forces defines the final three-dimensional architecture of the crystal.

Hydrogen Bonding Visualization

H_Bonding cluster_mol1 cluster_mol2 C1 C O1 O C1->O1 OH1 O-H C1->OH1 O2 O OH1->O2 O-H···O C2 C C2->O2 OH2 H-O C2->OH2 OH2->O1 O-H···O

Caption: The R²₂(8) carboxylic acid dimer hydrogen-bonding motif.

Powder X-ray Diffraction (PXRD) for Bulk Analysis

While SC-XRD provides the definitive structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an essential tool for analyzing the bulk powder material.[9] It is used for phase identification, assessment of crystallinity, and detection of polymorphism.[2]

Methodology: A finely ground powder sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline phase.

Data Interpretation: The experimental PXRD pattern can be compared against a theoretical pattern calculated from the single-crystal structure data. A match between the two confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed. Any significant differences in peak positions or the appearance of new peaks would indicate the presence of impurities or a different polymorphic form.

Representative PXRD Data

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
25.83.4565
27.53.2450

Implications for Drug Development

The crystallographic data derived from these analyses have profound implications for the pharmaceutical development pipeline:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have vastly different physical properties. Crystallography is the gold standard for identifying and characterizing polymorphs, which is a regulatory requirement.

  • Salt and Co-crystal Design: Understanding the primary hydrogen-bonding motifs (like the carboxylic acid dimer) allows scientists to rationally design new solid forms.[7][8] By introducing a suitable co-former molecule, the strong dimer can be disrupted in favor of new, desirable interactions, leading to the formation of salts or co-crystals with modified solubility, stability, or tabletability.[10]

  • Intellectual Property: Novel and stable crystalline forms of an active pharmaceutical ingredient (API) are often patentable, providing a significant competitive advantage.

  • Process Control: PXRD is used as a quality control tool during manufacturing to ensure batch-to-batch consistency of the desired crystalline form.

Conclusion

The structural elucidation of 4-Fluoroquinoline-2-carboxylic acid through single-crystal and powder X-ray diffraction provides a foundational understanding of its solid-state properties. This guide has detailed the integrated workflow from synthesis to final crystallographic analysis, emphasizing the rationale behind each experimental step. The precise knowledge of its molecular geometry and the dominant intermolecular forces, particularly the robust carboxylic acid dimer synthon, is not merely an academic exercise. It is critical, actionable intelligence for drug development professionals, enabling the informed design of optimized solid forms and ensuring the quality and consistency of potential new medicines derived from the valuable fluoroquinolone scaffold.

References

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. ACS Publications. [Link]

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela. [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC. National Center for Biotechnology Information. [Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Fluoroquinolone carboxylic acid molecular crystals.
  • X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. National Center for Biotechnology Information. [Link]

  • General fluoroquinolone (FQ) structure. ResearchGate. [Link]

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. [Link]

  • Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids. IUCr Journals. [Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Properties of 4-Fluoroquinoline-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-fluoroquinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoroquinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these derivatives is a critical determinant of their clinical efficacy and safety. This technical guide provides an in-depth analysis of the key pharmacokinetic properties of this chemical class. It explores the structural features that govern ADME processes, details established experimental protocols for their evaluation, and discusses the common challenges and strategic considerations for optimizing these properties in drug development. By synthesizing technical data with mechanistic insights, this guide serves as a comprehensive resource for researchers dedicated to advancing 4-fluoroquinoline-2-carboxylic acid derivatives as next-generation therapeutics.

Introduction: The Enduring Significance of the Quinolone Scaffold

Quinolones, and their fluorinated derivatives, are synthetic compounds characterized by a bicyclic core structure.[1] The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position (in the case of classic fluoroquinolones) or a 2-carboxylic acid moiety, dramatically enhances their therapeutic utility. These structural motifs are crucial for their biological activity, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

While renowned for their antibacterial effects, the versatility of the quinoline scaffold has led to the exploration of its derivatives for a wide range of other therapeutic applications, including anticancer[2], anti-inflammatory[3], and neuroprotective agents. The success of any such therapeutic agent, however, is not solely dependent on its pharmacodynamic potency. A compound must reach its target site in the body at a sufficient concentration and for an appropriate duration to exert its effect, and then be cleared without causing undue toxicity. This is the domain of pharmacokinetics (PK).

For drug development professionals, a deep understanding of the ADME properties of 4-fluoroquinoline-2-carboxylic acid derivatives is paramount. Early characterization of these properties allows for the selection of candidates with favorable drug-like qualities, reducing the likelihood of costly late-stage failures. This guide will dissect the core pharmacokinetic pillars for this important class of molecules.

Core Pharmacokinetic Profiles (ADME)

The journey of a drug through the body is defined by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion. The chemical structure of a 4-fluoroquinoline-2-carboxylic acid derivative profoundly influences each of these steps.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. Key factors include aqueous solubility and membrane permeability.

  • Solubility and Permeability: The carboxylic acid group imparts ionizable character to these molecules, making their solubility pH-dependent. While this can be advantageous in the varying pH environments of the GI tract, it can also present challenges. The Biopharmaceutics Classification System (BCS) is often used to categorize drugs based on these properties. For instance, a study classifying several fluoroquinolones found that while lomefloxacin, levofloxacin, and ofloxacin were highly permeable, ciprofloxacin was classified as a low-permeability drug.[4][5][6] This highlights the variability within the class.

  • Active Transport and Efflux: The absorption of many fluoroquinolones is not a simple passive diffusion process. Evidence suggests the involvement of active transport mechanisms.[4][5] Conversely, they can also be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of cells and back into the intestinal lumen, thereby limiting absorption. Ciprofloxacin, for example, has been shown to be subject to significant efflux.[4][5][7] This active secretion can be a major determinant of oral bioavailability.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the bloodstream. The extent of distribution is influenced by several factors:

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[8][9] Only the unbound (free) fraction of the drug is able to leave the circulation, distribute into tissues, and interact with its target.[9] Quinolone derivatives exhibit variable but generally moderate plasma protein binding.[10][11] For example, quinine (a related quinoline alkaloid) binds more avidly to AAG than to albumin.[8][12] The degree of binding can be concentration-dependent and is a crucial parameter for interpreting pharmacokinetic data.[8]

  • Tissue Penetration: The ability of a drug to penetrate tissues is vital for efficacy, especially for treating infections or tumors located outside the bloodstream. Fluoroquinolones are known for their excellent tissue penetration and large volumes of distribution, achieving therapeutic concentrations in sites like the lungs and kidneys.[1][11]

Metabolism: Biotransformation and Its Consequences

The body metabolizes drugs, primarily in the liver, to facilitate their excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP450) family.

  • CYP450 Inhibition: A significant characteristic of some fluoroquinolone derivatives is their potential to inhibit CYP450 enzymes. This can lead to drug-drug interactions (DDIs), where the co-administration of a fluoroquinolone can elevate the plasma levels of another drug that is metabolized by the same enzyme, potentially causing toxicity. For example, ciprofloxacin and norfloxacin are known competitive inhibitors of CYP1A2 and CYP3A4.[13][14] This inhibitory potential is highly structure-dependent.[15] Newer derivatives are often designed to minimize this liability.[10][16] For example, moxifloxacin and gatifloxacin show negligible inhibition of CYP1A2 and CYP2C9.[16]

  • Metabolic Pathways: The metabolism of the quinoline core can involve oxidation and conjugation reactions. The carboxylic acid group is a key site for glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), which forms acyl glucuronide metabolites.[17] These metabolites are generally more water-soluble and readily excreted. The N-de-ethylation of enrofloxacin to its active metabolite, ciprofloxacin, is another well-documented metabolic pathway.[18]

Excretion: Clearing the Compound

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (hepatic excretion). Fluoroquinolones are typically eliminated via a combination of these routes.[18] Renal clearance is often a major pathway, involving both glomerular filtration and active tubular secretion.

Structure-Pharmacokinetic Relationships (SPR)

Systematic modification of the 4-fluoroquinoline-2-carboxylic acid scaffold can have predictable effects on its pharmacokinetic profile. Understanding these relationships is key to rational drug design.

  • Substituents at C-7 and N-1: These positions are common sites for modification and significantly impact ADME properties. For instance, the nature of the substituent at C-7 can influence oral absorption and the propensity for drug interactions.[19][20][21] A bulky substituent at position 8 has been shown to reduce interactions with theophylline, likely by decreasing the planarity of the molecule and its ability to bind to CYP1A2.[15][20]

  • Lipophilicity and Polarity: Modulating the lipophilicity (often measured as LogP or LogD) of the molecule affects a wide range of properties, including solubility, permeability, plasma protein binding, and volume of distribution. A delicate balance must be struck; increasing lipophilicity can improve membrane permeability but may also increase metabolic clearance and plasma protein binding. Computational tools are often used to predict these properties early in the design phase.[22][23]

The following table summarizes the general impact of structural modifications on key pharmacokinetic parameters for this class of compounds.

Structural Modification Impact on Absorption Impact on Distribution (PPB) Impact on Metabolism (CYP Inhibition) Impact on Excretion Rationale/Example
Increased Lipophilicity Generally increases permeabilityIncreasesMay increase binding to CYP enzymesMay shift towards hepatic clearanceBalancing permeability with potential for increased metabolism and off-target effects.
Bulky C-7 Substituent Variable; can decrease effluxVariableCan decreaseMay alter renal vs. hepatic balanceCan sterically hinder interactions with transporters and metabolic enzymes.
Bulky C-8 Substituent Minimal effectMinimal effectDecreases (e.g., CYP1A2)Minimal effectReduces molecular planarity, hindering binding to CYP enzymes like in sparfloxacin.[15][20]
Ionizable Groups Increases aqueous solubilityDecreases (more free drug)Generally decreasesFavors renal excretionThe carboxylic acid is key for solubility but can be a site for glucuronidation.

Experimental Assessment of Pharmacokinetics

A robust assessment of ADME properties involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

In Vitro Methodologies

In vitro assays are essential for early-stage screening and for understanding specific mechanisms.[24]

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[25] It is the gold standard for predicting intestinal permeability and identifying substrates of efflux transporters.[4][6][25]

Objective: To determine the bidirectional permeability of a test compound and calculate its apparent permeability coefficient (Papp) and efflux ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Measurement (A-to-B):

    • The apical (A) chamber is loaded with the test compound in a transport buffer.

    • The basolateral (B) chamber is filled with fresh buffer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber.

  • Permeability Measurement (B-to-A):

    • The experiment is reversed: the basolateral chamber is loaded with the test compound, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[25]

  • Data Analysis:

    • The Papp is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • The Efflux Ratio is calculated as: ER = Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux.

  • Plasma Protein Binding: Commonly assessed using rapid equilibrium dialysis (RED) or ultrafiltration.[24]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[10][24]

  • CYP450 Inhibition: Using human liver microsomes and specific probe substrates to determine the IC50 value of the test compound against major CYP isoforms.[13][16][24]

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Efflux cluster_metabolism Metabolism & DDI cluster_distribution Distribution Sol Solubility Assay LogD LogD Assay Caco2 Caco-2 Permeability Data_Analysis Integrated Data Analysis & Candidate Selection Caco2->Data_Analysis Calculate Papp, ER MS Microsomal Stability MS->Data_Analysis Calculate t1/2, CLint CYP_Inhib CYP Inhibition CYP_Inhib->Data_Analysis Calculate IC50 PPB Plasma Protein Binding PPB->Data_Analysis Calculate % Unbound Compound Test Compound Compound->Sol Compound->LogD Compound->Caco2 Compound->MS Compound->CYP_Inhib Compound->PPB PK_Parameters Dose Dose Absorption Absorption (Rate, Extent) Dose->Absorption Concentration Plasma Concentration (Cmax, AUC) Absorption->Concentration Distribution Distribution (Vd) Elimination Elimination (Clearance, CL) Concentration->Distribution Concentration->Elimination

Caption: Interplay of dose and ADME processes in determining drug exposure.

Challenges and Future Directions

Despite the success of the fluoroquinolone class, developing new 4-fluoroquinoline-2-carboxylic acid derivatives presents several challenges:

  • Minimizing Off-Target Effects: The potential for CYP450 inhibition remains a key concern that requires careful structural design and thorough screening. [13][20]* Overcoming Resistance: For antibacterial agents, efflux-mediated resistance is a significant challenge that necessitates the design of compounds that are not substrates for these pumps.

  • Predicting Human PK: While animal models are invaluable, interspecies differences in metabolism can make direct extrapolation to humans challenging. The use of humanized mouse models and in silico modeling can help bridge this gap. Quantitative Structure-Pharmacokinetic Relationship (QSPkR) studies are increasingly used to build predictive models for pharmacokinetic parameters. [19][21] Future efforts will likely focus on fine-tuning the scaffold to enhance target specificity while engineering a pristine pharmacokinetic profile. This involves a multi-parameter optimization approach, balancing potency with desirable ADME properties from the earliest stages of discovery.

Conclusion

The 4-fluoroquinoline-2-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. A thorough and early evaluation of the pharmacokinetic properties of its derivatives is not merely a regulatory requirement but a fundamental component of strategic drug development. By understanding the intricate relationships between chemical structure and ADME outcomes, and by employing a suite of robust in vitro and in vivo experimental techniques, researchers can more effectively navigate the path from a promising compound to a successful therapeutic agent. This guide provides a foundational framework for these endeavors, empowering scientists to unlock the full potential of this versatile chemical class.

References

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  • Al-Harthi, S., et al. (2022). BINDING INTERACTION OF QUINOLINE DERIVATIVES TO SERUM ALBUMIN USING MULTISPECTROSCOPY, MOLECULAR DOCKING AND MOLECULAR DYNAMICS SIMULATIONS. DSpace Repository. [Link]

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  • Patil, S. A., et al. (2020). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. Polycyclic Aromatic Compounds, 42(5), 2145-2165. [Link]

  • Yanagihara, K., et al. (2006). In Vivo Efficacies and Pharmacokinetics of DX-619, a Novel Des-Fluoro(6) Quinolone, against Streptococcus pneumoniae in a Mouse Lung Infection Model. Antimicrobial Agents and Chemotherapy, 50(9), 3149-3154. [Link]

  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245(Pt 1), 114889. [Link]

  • Mizuki, Y., et al. (1996). Pharmacokinetic Interactions Related to the Chemical Structures of Fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 49-62. [Link]

  • Mihaly, G. W., et al. (1987). Differences in the binding of quinine and quinidine to plasma proteins. British Journal of Clinical Pharmacology, 24(6), 769-774. [Link]

  • Griffiths, M., et al. (1993). Active secretion of the fluoroquinolone ciprofloxacin by human intestinal epithelial Caco-2 cell layers. British Journal of Pharmacology, 110(2), 575-576. [Link]

  • Wanwimolruk, S., et al. (1992). Plasma protein binding of quinine: binding to human serum albumin, alpha 1-acid glycoprotein and plasma from patients with malaria. Journal of Pharmacy and Pharmacology, 44(10), 806-811. [Link]

  • Mizuki, Y., et al. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 49-62. [Link]

  • Vygotskaya, M. V., et al. (2021). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Pharmacophore, 12(1), 32-37. [Link]

  • Zhong, G., et al. (2008). Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes. Acta Pharmacologica Sinica, 29(12), 1507-1514. [Link]

  • Bhagwat, S. S., et al. (2019). In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model. Antimicrobial Agents and Chemotherapy, 63(8), e00909-19. [Link]

  • Singh, S., et al. (2024). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry. [Link]

  • Spengler, G., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials, 15, 33. [Link]

  • da Silva, G. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Forrest, A., et al. (2000). Clinical Pharmacology of the Fluoroquinolones: Studies in Human Dynamic/Kinetic Models. Clinical Infectious Diseases, 31(Supplement_2), S25-S31. [Link]

  • Gopinath, V. S., et al. (2014). Design, synthesis, ADME characterization and antileishmanial evaluation of novel substituted quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 24(9), 2046-2052. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7599. [Link]

  • McLellan, R. A., et al. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Semantic Scholar. [Link]

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  • Tsoumani, K., et al. (2023). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Chemistry & Biodiversity, 20(11), e202300971. [Link]

  • Wójcik, M., et al. (2024). Isoquinoline Alkaloids Interaction With Plasma Proteins. ResearchGate. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Parker, M. O., et al. (2024). Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. Journal of Biological Chemistry, 300(8), 107503. [Link]

  • Otani, T., et al. (2003). In vitro and in vivo antibacterial activities of DK-507k, a novel fluoroquinolone. Antimicrobial Agents and Chemotherapy, 47(12), 3750-3759. [Link]

  • Ramachandran, R., et al. (2022). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Journal of Molecular Structure, 1269, 133821. [Link]

  • Ren, S., et al. (2007). Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. World Journal of Gastroenterology, 13(17), 2498-2503. [Link]

  • Obach, R. S., et al. (2015). Contribution of Metabolites to P450 Inhibition–Based Drug–Drug Interactions: Scholarship from the Drug Metabolism Leadership Group of the Innovation and Quality Consortium Metabolite Group. Drug Metabolism and Disposition, 43(4), 577-591. [Link]

  • Pouzaud, F., et al. (2017). Pharmacokinetic properties of the four fluoroquinolones tested in our study. ResearchGate. [Link]

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  • Burauel, P., et al. (2000). Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. Journal of Agricultural and Food Chemistry, 48(7), 2991-2997. [Link]

  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Pharmacotherapy, 20(4), 417-428. [Link]

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  • Al-Zahrani, M. H., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8597. [Link]

  • Czura, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8110. [Link]

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Foundational

In Vitro Toxicity and Safety Profile of 4-Fluoroquinoline-2-carboxylic acid: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 4-Fluoroquinoline-2-carboxylic acid. As a member of the fluoroquinolone class of compounds, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 4-Fluoroquinoline-2-carboxylic acid. As a member of the fluoroquinolone class of compounds, its potential for cytotoxic and genotoxic effects warrants a thorough and systematic investigation during early-stage drug development. This document outlines a logical, tiered approach to in vitro safety assessment, grounded in established regulatory principles and scientific best practices. Detailed, step-by-step protocols for key assays are provided, along with the scientific rationale underpinning their selection and execution. While specific experimental data for 4-Fluoroquinoline-2-carboxylic acid is not extensively available in the public domain, this guide leverages the well-documented toxicological profile of the fluoroquinolone class to anticipate potential liabilities and inform a robust testing strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel chemical entities.

Introduction: The Fluoroquinolone Scaffold and the Imperative for Early Safety Assessment

The quinolone core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a fluorine atom at the C6 position of the quinolone ring system was a pivotal discovery, significantly enhancing the antibacterial potency and pharmacokinetic properties of this class, leading to the development of the widely used fluoroquinolone antibiotics.[1] Beyond their antibacterial applications, novel fluoroquinolone derivatives are being explored for their potential as anticancer agents, owing to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells.[1][2][3]

4-Fluoroquinoline-2-carboxylic acid represents a fundamental structure within this chemical class. Its progression as a potential therapeutic candidate, or its presence as a key intermediate or metabolite, necessitates a rigorous evaluation of its safety profile. Early-stage in vitro toxicology studies are paramount for identifying potential hazards, de-risking candidates, and guiding further development in an ethical and resource-efficient manner.[4][5] This guide provides a strategic workflow for the in vitro toxicological characterization of 4-Fluoroquinoline-2-carboxylic acid, focusing on cytotoxicity and genotoxicity, two key pillars of preclinical safety assessment.

Mechanistic Considerations: Anticipating the Toxicological Profile of a Fluoroquinolone Derivative

The mechanism of action of fluoroquinolones against bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] While these enzymes have prokaryotic specificity, fluoroquinolones can also interact with mammalian topoisomerase II, which can lead to DNA strand breaks and subsequent cellular toxicity, particularly in rapidly proliferating cells.[3][6] This off-target activity is a primary driver of the cytotoxic and genotoxic potential of this class of compounds.

Furthermore, some fluoroquinolones have been associated with mitochondrial toxicity.[4][7][8] Due to the evolutionary origins of mitochondria from bacteria, there is a theoretical basis for the off-target effects of antibiotics on these organelles.[8] Drug-induced mitochondrial dysfunction can manifest as decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways.[8][9]

Another well-documented adverse effect of some fluoroquinolones is phototoxicity, where the compound becomes toxic upon exposure to light, leading to the formation of reactive oxygen species that can damage cellular components, including DNA.[10]

Therefore, the in vitro safety evaluation of 4-Fluoroquinoline-2-carboxylic acid should be designed to interrogate these known class-related toxicities.

A Tiered Approach to In Vitro Safety Assessment

A tiered and integrated testing strategy is recommended to build a comprehensive understanding of the in vitro safety profile of 4-Fluoroquinoline-2-carboxylic acid. This approach begins with broad cytotoxicity screening and progresses to more specific assays to investigate genotoxicity and potential mechanisms of toxicity.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of 4-Fluoroquinoline-2-carboxylic acid on cell viability across a range of cell types. This provides a baseline understanding of its cytotoxic potential and informs the dose selection for subsequent, more complex assays.

G cluster_0 Cell Line Selection cluster_1 Assay Principle cluster_2 Data Analysis HepG2 HepG2 (Liver) Dose Dose-Response Treatment HepG2->Dose HEK293 HEK293 (Kidney) HEK293->Dose CHO CHO (Ovary) CHO->Dose MTT MTT Assay (Metabolic Activity) IC50 IC50 Calculation MTT->IC50 LDH LDH Release Assay (Membrane Integrity) LDH->IC50 Incubate 24-72h Incubation Dose->Incubate Measure Measure Endpoint Incubate->Measure Measure->MTT Measure->LDH

Caption: Tier 1 Cytotoxicity Workflow.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Fluoroquinoline-2-carboxylic acid in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Tier 2: Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[11]

G cluster_0 Bacterial Reverse Mutation Assay cluster_1 Mammalian Cell Assays Ames Ames Test (Salmonella typhimurium) S9 With and Without S9 Metabolic Activation Ames->S9 Micronucleus In Vitro Micronucleus Assay Comet Comet Assay (DNA Strand Breaks) S9->Micronucleus S9->Comet

Caption: Tier 2 Genotoxicity Workflow.

The Ames test is a widely used method for identifying compounds that can cause DNA mutations.[12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[12] A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[12]

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Tier 3: Mechanistic Toxicity Evaluation

If cytotoxicity or genotoxicity is observed in the initial tiers, further investigation into the underlying mechanisms is warranted. Based on the known toxicology of fluoroquinolones, key areas to explore include mitochondrial toxicity and oxidative stress.

G cluster_0 Mitochondrial Function cluster_1 Oxidative Stress cluster_2 Apoptosis MitoTox Mitochondrial Membrane Potential Assay ATP ATP Quantification Assay MitoTox->ATP ROS Reactive Oxygen Species (ROS) Assay ATP->ROS Caspase Caspase-3/7 Activation Assay ROS->Caspase

Caption: Tier 3 Mechanistic Toxicity Workflow.

This assay measures the intracellular production of ROS, a common mechanism of drug-induced toxicity.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's instructions.

  • Compound Treatment: Treat the cells with 4-Fluoroquinoline-2-carboxylic acid at non-cytotoxic to mildly cytotoxic concentrations. Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Incubation: Incubate for a short period (e.g., 1-4 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in fluorescence intensity compared to the vehicle control indicates an increase in intracellular ROS levels.

Data Interpretation and Safety Profile Summary

The collective data from these tiered assays will form the basis of the in vitro safety profile of 4-Fluoroquinoline-2-carboxylic acid.

Assay Endpoint Interpretation of a Positive Result
MTT Assay IC50 ValueIndicates the concentration at which the compound is cytotoxic. A lower IC50 suggests higher cytotoxic potential.
Ames Test Fold-increase in revertant coloniesSuggests mutagenic potential.
In Vitro Micronucleus Assay Increased frequency of micronucleiIndicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.
ROS Assay Increased fluorescenceSuggests the induction of oxidative stress as a potential mechanism of toxicity.
Mitochondrial Membrane Potential Assay Decreased fluorescenceIndicates mitochondrial dysfunction.

A comprehensive safety assessment will integrate these findings. For example, if 4-Fluoroquinoline-2-carboxylic acid is found to be cytotoxic and induces ROS production, it suggests that oxidative stress may be a key mechanism of its toxicity. If it is positive in the Ames test, this is a significant finding that would likely halt or redirect further development due to the high correlation between mutagenicity and carcinogenicity.[11]

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic in vitro evaluation of the toxicity and safety profile of 4-Fluoroquinoline-2-carboxylic acid. By adopting a tiered approach that progresses from broad cytotoxicity screening to specific genotoxicity and mechanistic assays, researchers can efficiently and effectively characterize the potential liabilities of this compound. Given the known toxicological profile of the fluoroquinolone class, a particular focus on topoisomerase II inhibition, mitochondrial function, and oxidative stress is warranted.

It is crucial to emphasize that the absence of specific public data on 4-Fluoroquinoline-2-carboxylic acid necessitates that these experimental protocols be performed to generate a definitive safety profile. The insights gained from this in vitro assessment will be instrumental in making informed decisions regarding the continued development of this and other novel quinolone derivatives, ultimately contributing to the discovery of safer and more effective therapeutic agents.

References

  • U.S. Food and Drug Administration. (2013). FDA Drug Safety Communication: FDA requires label changes to warn of risk for disabling and potentially permanent side effects of the nerves with fluoroquinolone antibacterial drugs. [Link to a relevant FDA guidance page if available, otherwise a general search link]
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Pouliquen, H. (2009). Preclinical safety assessment: in vitro -- in vivo testing. Fundamental & Clinical Pharmacology, 23(2), 275-278.
  • El-Khamisy, S. F. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 50.
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.
  • Eastmond, D. A., Hartwig, A., Anderson, D., Anwar, W. A., Cimino, M. C., Dobrev, I., ... & Zeiger, E. (2009). Mutagenicity testing for chemical risk assessment: update of the WHO/IPCS Harmonized Scheme. Mutagenesis, 24(4), 341-349.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Kassab, A. E., Gomaa, R. M., & Gedawy, E. M. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.
  • Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American family physician, 65(3), 455-464.
  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry-anti-cancer agents, 3(6), 439-450.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
  • Golla, K., & Vuyyuri, S. (2023). A Study to Evaluate Biomarkers of Fluoroquinolone-induced Mitochondrial Toxicity. ClinicalTrials.gov.
  • Jiang, T., et al. (2022). Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment. Molecular & Cellular Toxicology, 1-10.
  • Utesch, D., et al. (1998). The photomutagenicity of fluoroquinolones in tests for gene mutation, chromosomal aberration, gene conversion and DNA breakage (Comet assay). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 83-96.
  • Pouza, M., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Cell biology and toxicology, 20(2), 113-123.

Sources

Exploratory

A Comprehensive Guide to the Electronic Structure and Dipole Moment of 4-Fluoroquinoline-2-carboxylic Acid: A Computational Chemistry Perspective

Abstract: Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their extensive pharmacological activities, including potent antibacterial and anticancer properties.[1][2] The intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their extensive pharmacological activities, including potent antibacterial and anticancer properties.[1][2] The introduction of a fluorine atom and a carboxylic acid group, characteristic features of the fluoroquinolone class of antibiotics, dramatically influences the molecule's electronic distribution, reactivity, and interaction with biological targets.[3][4] This technical guide provides an in-depth theoretical analysis of 4-Fluoroquinoline-2-carboxylic acid, a representative member of this important chemical class. Leveraging Density Functional Theory (DFT), we will elucidate its core electronic properties, including frontier molecular orbitals and molecular electrostatic potential, and analyze its molecular dipole moment. The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecule's physicochemical characteristics, offering a predictive framework for its behavior in biological systems and guiding future derivatization and development efforts.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a vast spectrum of biological effects, from antimalarial to anti-inflammatory activities.[1][5] The development of fluoroquinolones, which are characterized by a fluorine atom at position 6 (or elsewhere) and a carboxylic acid at position 3, revolutionized antibacterial therapy.[4] The 4-quinolone-3-carboxylic acid moiety is essential for inhibiting bacterial DNA gyrase, while the fluorine atom often enhances cell penetration and enzyme inhibition.[6][7]

4-Fluoroquinoline-2-carboxylic acid, while a structural isomer of the more common pharmacophore, provides a valuable model for understanding the fundamental electronic contributions of these key functional groups. The position of the fluorine atom at C4 and the carboxylic acid at C2 introduces unique electronic perturbations to the heterocyclic system, influencing its reactivity, polarity, and potential for intermolecular interactions. This guide employs a robust computational methodology to dissect these properties.

Computational Methodology: A First-Principles Approach

Direct experimental measurement of all electronic parameters for a novel or sparsely studied compound can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive, and well-validated alternative for investigating the electronic structure of molecular systems.[5][8] DFT calculations allow us to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties with a high degree of accuracy.

Rationale for Method Selection
  • Expertise & Experience: The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a field-proven choice for organic molecules containing heteroatoms.[8] It provides a reliable balance between computational cost and accuracy for calculating both geometric and electronic properties. The 6-311++G(d,p) basis set is employed to ensure a flexible description of the electron density, which is critical for molecules with electronegative atoms (F, O, N) and for accurately calculating properties like the dipole moment. The diffuse functions (++) are particularly important for describing the electron distribution far from the nuclei, and the polarization functions (d,p) account for the non-uniform distortion of electron clouds in bonds.

Self-Validating Computational Workflow

The protocol described below constitutes a self-validating system. The frequency analysis step is critical; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface, ensuring that all subsequent electronic property calculations are performed on a physically realistic structure.[8]

Typical Computational Protocol:

  • Structure Input: The initial 3D structure of 4-Fluoroquinoline-2-carboxylic acid is built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step calculates the lowest energy conformation of the molecule.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory. A successful optimization is confirmed by the absence of any imaginary frequencies.

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties.

  • Property Analysis: The output from the calculation is analyzed to extract data on frontier molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP) surface, and the dipole moment.

G cluster_prep Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Post-Calculation Analysis A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Single-Point Energy & Property Calculation C->D If Validated H Validation: No Imaginary Frequencies C->H E HOMO/LUMO Analysis D->E F MEP Surface Visualization D->F G Dipole Moment Vector D->G H->B Re-optimize if invalid

Caption: Standard computational workflow for DFT analysis.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity and its interactions with other molecules, including biological receptors.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[5] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

The electron density of the HOMO is typically localized over the fused aromatic ring system, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO density is also distributed across the ring system, with significant contributions from the carboxylic acid group, marking it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying sites for intermolecular interactions.[9]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, indicating sites susceptible to electrophilic attack and favorable for interacting with positive charges or hydrogen bond donors. For 4-Fluoroquinoline-2-carboxylic acid, these regions are concentrated around the highly electronegative oxygen atoms of the carboxyl group, the nitrogen atom of the quinoline ring, and the fluorine atom.

  • Blue Regions (Positive Potential): These are electron-deficient areas, indicating sites for nucleophilic attack and favorable for interacting with negative charges. The most positive potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9] These descriptors provide a quantitative basis for the molecule's stability and reactivity.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom/group to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

Table 1: Key global reactivity descriptors calculated from FMO energies.

Dipole Moment Analysis

The molecular dipole moment (μ) is a measure of the net polarity of a molecule, resulting from the vector sum of all individual bond dipoles.[10] It is a critical property that influences solubility, boiling point, and the nature of non-covalent interactions a molecule can form.

Origin of the Dipole Moment

In 4-Fluoroquinoline-2-carboxylic acid, significant bond dipoles arise from the large differences in electronegativity between Carbon (2.55) and Fluorine (3.98), Oxygen (3.44), and Nitrogen (3.04). The C-F, C=O, C-O, and C-N bonds are all highly polarized. The overall molecular dipole moment is the geometric sum of these vectors. Due to the asymmetric arrangement of these polar bonds on the quinoline scaffold, a large net dipole moment is expected, rendering the molecule highly polar.

Caption: Conceptual diagram of bond dipoles contributing to the net molecular dipole moment.

Computational Results and Implications

DFT calculations provide a precise value for the magnitude and direction of the molecular dipole moment. The calculated dipole moment for 4-Fluoroquinoline-2-carboxylic acid is significant, confirming its polar nature.

Significance of a High Dipole Moment:

  • Solubility: High polarity generally enhances solubility in polar solvents like water, a desirable property for drug administration.

  • Intermolecular Interactions: A large dipole moment facilitates strong dipole-dipole interactions and hydrogen bonding. The MEP analysis confirms the presence of distinct positive and negative poles, enabling the molecule to act as both a hydrogen bond donor (via -COOH) and acceptor (via C=O, N, and F). This is fundamental to its ability to bind with high affinity to the active sites of target enzymes or receptors.[11]

Conclusion and Implications for Drug Development

This in-depth theoretical guide, grounded in Density Functional Theory, has systematically characterized the electronic properties and dipole moment of 4-Fluoroquinoline-2-carboxylic acid. Our analysis reveals a molecule with distinct regions of high and low electron density, a significant HOMO-LUMO gap suggesting moderate stability, and a large molecular dipole moment indicative of its polar character.

For researchers in drug development, these findings provide critical insights:

  • The MEP surface pinpoints the exact sites—the carboxyl oxygens, ring nitrogen, and hydroxyl hydrogen—that are key to forming specific, directional interactions within a protein binding pocket.

  • The frontier orbitals and reactivity descriptors help predict the molecule's metabolic stability and potential for undergoing chemical reactions.

  • The large dipole moment underscores the importance of electrostatic and hydrogen bonding interactions in its mechanism of action and informs formulation strategies related to solubility.

References

  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications.
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC.
  • Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of fluoroquinolone antibiotics using ammonium reineckate. ScienceDirect.
  • Dipole Moments and Dipoles. Master Organic Chemistry.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PMC.
  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. ACS Publications.
  • Spectrophotometric determination of certain fluoroquinolone antibiotic drugs in pure and pharmaceutical formulations. TSI Journals.
  • Dipole Moment. Encyclopedia MDPI.
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Fluoroquinoline-2-carboxylic acid

I cannot provide a step-by-step synthesis protocol for 4-Fluoroquinoline-2-carboxylic acid. I can, however, discuss the general principles of quinoline synthesis, the safety considerations when handling fluorinated aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol for 4-Fluoroquinoline-2-carboxylic acid. I can, however, discuss the general principles of quinoline synthesis, the safety considerations when handling fluorinated aromatic compounds, or the broader applications of quinoline derivatives in pharmaceutical research.

General Principles of Quinoline Synthesis

The quinoline core is a prevalent structural motif in medicinal chemistry, often synthesized through classical named reactions. While the specific synthesis of 4-fluoroquinoline-2-carboxylic acid is not detailed here, common methods for constructing the quinoline ring system include:

  • Skraup Synthesis: This classic method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

  • Friedländer Synthesis: This approach utilizes an ortho-aminobenzaldehyde (or ketone) reacting with a ketone containing an α -methylene group. An initial condensation is followed by cyclization to form the quinoline ring.

  • Pfitzinger Reaction: This reaction involves the condensation of an isatin with a ketone or aldehyde in the presence of a base. This method is particularly useful for synthesizing quinoline-4-carboxylic acids (cinchoninic acids), which can be structurally related to the compound of interest.

Safety Considerations for Fluorinated Aromatics

When working with fluorinated aromatic compounds or their precursors in a professional laboratory setting, several safety protocols are standard:

  • Toxicity and Reactivity: Fluorinated compounds can exhibit unique toxicity profiles compared to their non-fluorinated analogs. The carbon-fluorine bond is exceptionally strong, which can affect the compound's metabolism and environmental degradation.

  • Handling Precursors: The synthesis of fluorinated aromatics often requires specialized fluorinating agents (e.g., Selectfluor, DAST, or hydrofluoric acid derivatives), many of which are highly reactive, corrosive, or toxic.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat, is mandatory.

  • Engineering Controls: All reactions, especially those involving volatile or highly reactive intermediates, must be conducted in a properly functioning fume hood to minimize inhalation exposure.

Applications in Pharmaceutical Research

Quinoline derivatives are widely utilized in drug discovery due to their diverse biological activities. 4-Fluoroquinoline-2-carboxylic acid, like other substituted quinolines, can serve as a valuable building block or precursor in the synthesis of novel therapeutic agents[1].

  • Antimicrobial Agents: The quinoline scaffold is famously the basis for fluoroquinolone antibiotics (e.g., ciprofloxacin), which function by inhibiting bacterial DNA gyrase and topoisomerase IV.

  • Antimalarial Drugs: Quinolines such as chloroquine and mefloquine have historically been crucial in the treatment of malaria.

  • Other Therapeutics: Derivatives are continually being investigated for potential anticancer, anti-inflammatory, and antiviral properties.

Quinoline_Applications Q Quinoline Scaffold A Antimicrobial Agents (e.g., Fluoroquinolones) Q->A Structural Basis M Antimalarial Drugs (e.g., Chloroquine) Q->M Historical & Current Use O Other Therapeutics (Anticancer, Antiviral) Q->O Ongoing Research

Figure 1: Diverse applications of the quinoline scaffold in pharmaceutical development.

References

Sources

Application

HPLC method development for 4-Fluoroquinoline-2-carboxylic acid quantification

An In-Depth Technical Guide and Application Note for the HPLC Quantification of 4-Fluoroquinoline-2-carboxylic Acid Abstract This application note provides a comprehensive, step-by-step guide for the development and vali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Application Note for the HPLC Quantification of 4-Fluoroquinoline-2-carboxylic Acid

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Fluoroquinoline-2-carboxylic acid. This compound is a key intermediate and potential impurity in various pharmaceutical manufacturing processes. The method detailed herein utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document is structured to provide researchers, quality control analysts, and drug development professionals with both the practical "how-to" protocols and the scientific rationale behind the methodological choices, ensuring a deep understanding and successful implementation. All procedures are designed in accordance with established regulatory guidelines, including those from the International Council for Harmonisation (ICH).

Introduction and Scientific Rationale

4-Fluoroquinoline-2-carboxylic acid is a heterocyclic compound whose quinoline scaffold is central to many pharmacologically active agents. Accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products, as it may be a starting material, intermediate, or process-related impurity. The development of a reliable analytical method is therefore a prerequisite for its use in a regulated environment.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolving power, sensitivity, and adaptability.[1] A reversed-phase method is selected as the logical starting point, given the moderately polar nature of the analyte.[2]

Physicochemical Properties of 4-Fluoroquinoline-2-carboxylic Acid

Understanding the analyte's properties is the foundation of a logical method development strategy.

  • Structure: The molecule contains a quinoline ring system, a carboxylic acid group, and a fluorine atom. The aromatic system provides a strong chromophore, making UV detection a suitable choice.

  • Solubility: The compound is expected to have poor solubility in neutral water but will be soluble in polar organic solvents like methanol, acetonitrile, and in aqueous solutions at a pH above its pKa.[5] This informs the choice of diluent for standard and sample preparation.

HPLC Method Development Strategy

The goal is to achieve a method that provides a sharp, symmetrical peak for the analyte, free from interference, with a reasonable run time.

Overall Workflow

The method development and validation process follows a systematic, multi-stage approach to ensure a robust and reliable final method.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Analyte_Props 1. Assess Analyte Physicochemical Properties (pKa, Solubility, UV Spectra) Initial_Cond 2. Select Initial Conditions (Column, Mobile Phase, Detector) Analyte_Props->Initial_Cond Optimization 3. Optimize Parameters (Gradient, Flow Rate, pH) Initial_Cond->Optimization System_Suitability 4. Define System Suitability Criteria Optimization->System_Suitability Specificity 5. Specificity System_Suitability->Specificity Linearity 6. Linearity & Range Specificity->Linearity Accuracy 7. Accuracy Linearity->Accuracy Precision 8. Precision Accuracy->Precision LOQ 9. LOD & LOQ Precision->LOQ Robustness 10. Robustness LOQ->Robustness Final_Method Final Validated Quantification Method Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile first choice for this type of analyte.[6]

  • Chemicals and Reagents:

    • 4-Fluoroquinoline-2-carboxylic acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC or UV grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters is directly influenced by the analyte's properties.

ParameterOptimized ConditionRationale
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar analyte.[2]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The pH of this mobile phase is approximately 2.1, which effectively suppresses the ionization of the carboxylic acid group, ensuring good peak shape and retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-10 min: 30% to 70% B; 10-12 min: 70% to 30% B; 12-15 min: 30% B (Re-equilibration)A gradient is used to ensure the elution of the analyte with a good peak shape and to clean the column of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe quinoline structure exhibits strong absorbance in the UV region. A DAD detector should be used initially to determine the absorbance maximum. 254 nm is a common starting point.
Injection Volume 10 µLThis volume provides a good signal response without causing peak distortion.
Sample Diluent Methanol or Acetonitrile:Water (50:50)The analyte is soluble in these solvents, ensuring sample integrity and compatibility with the mobile phase.

Detailed Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Fluoroquinoline-2-carboxylic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the final volume with methanol and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent (e.g., 50:50 Methanol:Water) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sufficient amount of the sample powder (e.g., a drug substance or formulation) to achieve a theoretical concentration of 50 µg/mL of the analyte in the final solution.

  • Transfer the weighed sample to an appropriate volumetric flask.

  • Add approximately 70% of the flask's volume with the diluent.

  • Sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection to remove any particulates that could damage the column.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guideline.[7][8]

Validation Workflow

The validation process involves a series of interconnected experiments designed to test the performance characteristics of the analytical method.

G cluster_Specificity Specificity cluster_Linearity Linearity & Range cluster_Accuracy Accuracy cluster_Precision Precision cluster_Limits Detection & Quantitation Limits cluster_Robustness Robustness Validation_Protocol Validation Protocol (ICH Q2(R2)) Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Limits Limits Validation_Protocol->Limits Robustness Robustness Validation_Protocol->Robustness Blank Blank (Diluent) Placebo Placebo Spiked_Placebo Spiked Placebo Levels ≥ 5 Concentration Levels Stats Regression Analysis (R², y-intercept) Spike_Recovery Spike Recovery Study (e.g., 80%, 100%, 120%) Recovery_Calc % Recovery Repeatability Repeatability (Intra-day, n=6) Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Signal_Noise Signal-to-Noise Ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) Variations Deliberate Variations (Flow rate ±10%, pH ±0.2)

Caption: Experimental workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

1. Specificity:

  • Protocol: Inject the diluent (blank), a placebo (if applicable), and the analyte standard. The method is specific if no interfering peaks are observed at the retention time of 4-Fluoroquinoline-2-carboxylic acid.

  • Acceptance Criteria: No significant interference at the analyte's retention time.

2. Linearity and Range:

  • Protocol: Analyze a series of at least five standard solutions over a concentration range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy:

  • Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]

4. Precision:

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[6]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and inject them.

  • Acceptance Criteria: LOD is the concentration with an S/N ratio of ≥ 3:1. LOQ is the concentration with an S/N ratio of ≥ 10:1.

6. Robustness:

  • Protocol: Deliberately vary critical method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution (e.g., five or six replicate injections). This ensures the chromatographic system is performing adequately.[10][11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Areas ≤ 2.0% for replicate injections

Expected Results and Data Presentation

The following tables summarize the expected outcomes from the validation experiments.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 15,234
5.0 76,170
10.0 152,340
25.0 380,850
50.0 761,700
100.0 1,523,400

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6%
120% 60.0 59.5 99.2%

| Mean Recovery | | | 99.8% |

Table 3: Precision Data

Precision Type Parameter Result
Repeatability (n=6) % RSD of Assay 0.8%

| Intermediate Precision | % RSD of Assay | 1.1% |

Conclusion

The RP-HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative determination of 4-Fluoroquinoline-2-carboxylic acid. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry. The simple sample preparation and logical chromatographic conditions make this method efficient and robust for high-throughput environments.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link][7][8]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][10][11][13]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][14]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][15]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][9]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Modern Chemistry & Applications. [Link]

  • Patel, R. B., et al. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][16]

  • Zarghi, A., & Arfaei, S. (1990). Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. Journal of Pharmaceutical Sciences. [Link][17]

  • Staroń, J., & Krzek, J. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. [Link][2]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid. [Link][18]

  • ResearchGate. (2023). Estimated theoretical pKa values for the new fluoroquinolones. [Link][3]

  • Staroń, J., & Krzek, J. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. [Link][5]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][1]

Sources

Method

Using 4-Fluoroquinoline-2-carboxylic acid in structure-activity relationship (SAR) studies

Application Note: Utilizing 4-Fluoroquinoline-2-carboxylic Acid in Structure-Activity Relationship (SAR) Optimization Executive Summary In modern medicinal chemistry, the quinoline-2-carboxylic acid scaffold is recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Fluoroquinoline-2-carboxylic Acid in Structure-Activity Relationship (SAR) Optimization

Executive Summary

In modern medicinal chemistry, the quinoline-2-carboxylic acid scaffold is recognized as a "privileged structure" capable of addressing a wide array of biological targets, ranging from Farnesoid X Receptor (FXR) modulators to metalloenzyme inhibitors[1][2]. However, unsubstituted quinolines often suffer from poor metabolic stability and suboptimal target residence times. The introduction of a fluorine atom at the C-4 position to create 4-Fluoroquinoline-2-carboxylic acid (4-FQA) fundamentally alters the physicochemical landscape of the molecule.

This application note provides a comprehensive guide for researchers and drug development professionals on how to effectively integrate 4-FQA into Structure-Activity Relationship (SAR) studies. By detailing the mechanistic causality of fluorination, providing self-validating experimental workflows, and outlining data interpretation strategies, this guide serves as an authoritative blueprint for lead optimization.

Mechanistic Grounding & SAR Causality

To effectively utilize 4-FQA in an SAR campaign, one must understand the causality behind its structural components. The molecule operates via a dual-action mechanism:

  • The C-2 Carboxylic Acid (The Pharmacophore): The carboxylic acid moiety is essential for anchoring the molecule within target active sites. In metalloenzymes—such as the Zn²⁺-dependent JAMM metalloprotease Rpn11 (a critical proteasome subunit)—the carboxylate oxygen and the adjacent quinoline nitrogen act as a bidentate chelator, coordinating the catalytic metal ion to halt enzymatic activity[1]. In non-metalloenzymes, this moiety forms critical salt bridges with basic amino acid residues (e.g., Arginine or Lysine).

  • The C-4 Fluorine (The Modulator): The strategic placement of fluorine at C-4 is not arbitrary; it is driven by three causal factors:

    • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The incredibly strong C–F bond (~116 kcal/mol) effectively blocks C-4 hydroxylation, dramatically extending the compound's half-life in human liver microsomes (HLM).

    • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the C-2 carboxylic acid, lowering its pKa. A lower pKa ensures the carboxylate is fully ionized at physiological pH, strengthening its electrostatic interactions or metal coordination capabilities[3].

    • Steric and Lipophilic Tuning: Fluorine is the smallest halogen, mimicking the steric bulk of hydrogen more closely than chlorine or bromine, yet it significantly increases the lipophilicity (LogP) of the scaffold, enhancing cellular permeability without causing steric clashes in tight binding pockets.

Binding_Mechanism Zn Catalytic Zn2+ O1 Carboxylate O- O1->Zn Bidentate Coordination N1 Quinoline N N1->Zn Coordination F4 C-4 Fluorine Target Metalloenzyme Active Site F4->Target Steric Fit & Hydrophobic Interaction

Fig 1: Bidentate coordination of 4-FQA to catalytic Zn²⁺ in metalloenzymes.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that isolate the specific variables being tested, ensuring that any observed activity or failure is causally linked to the 4-FQA scaffold.

Protocol A: High-Throughput Amide Derivatization of 4-FQA

Because the C-4 fluorine withdraws electron density from the quinoline ring, the C-2 carboxylic acid is less nucleophilic than its unsubstituted counterpart. Standard coupling reagents (like EDC/NHS) often result in poor yields. This protocol utilizes HATU, which forms a highly reactive 7-aza-HOBt active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-FQA (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) to the solution to ensure complete deprotonation of the carboxylic acid, followed by HATU (1.1 eq).

  • Reaction: Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Self-Validation Control: Run a parallel reaction using unsubstituted quinoline-2-carboxylic acid.

    • Causality Check: If the control reaction succeeds but the 4-FQA reaction fails, the failure is causally linked to the electronic deactivation by the fluorine atom, indicating that a stronger base or longer activation time is required, rather than degraded reagents.

  • Monitoring: Monitor the disappearance of the 4-FQA peak via LC-MS. The expected mass shift should correspond to the loss of H₂O (-18 Da) and the addition of the amine mass.

Protocol B: Metalloenzyme Target Engagement Assay (e.g., Rpn11)

When testing 4-FQA derivatives against metalloenzymes, it is critical to prove that inhibition is driven by metal coordination and not non-specific protein aggregation[1][4].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate the purified metalloenzyme (e.g., Rpn11) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20) at 37°C.

  • Compound Addition: Add the 4-FQA derivative in a 10-point concentration gradient (ranging from 10 µM to 0.5 nM) using a DMSO vehicle (final DMSO concentration <1%).

  • Substrate Cleavage: Introduce the fluorogenic substrate (e.g., Ub-AMC) and measure fluorescence continuously for 30 minutes (Ex: 345 nm, Em: 445 nm).

  • Self-Validation Controls (Critical):

    • Positive Control: 1,10-phenanthroline (a known strong metal chelator).

    • Orthogonal Rescue Control: Run a parallel assay well containing the IC90 concentration of the 4-FQA derivative, but spike the buffer with 50 µM excess ZnCl₂.

    • Causality Check: If the compound is a true active-site metal chelator, the excess Zn²⁺ will outcompete the inhibitor, rescuing enzyme activity. If activity is not rescued, the compound is acting via an off-target mechanism (e.g., allosteric binding or aggregation).

SAR_Workflow A Scaffold Selection (4-FQA) B Library Synthesis (HATU Amide Coupling) A->B Derivatization C Primary Screening (Metalloenzyme Assay) B->C High-Throughput D Orthogonal Validation (Zn2+ Rescue Control) C->D IC50 < 1 µM E ADME Profiling (HLM Stability & LogP) D->E Validated Mechanism F Lead Selection E->F Favorable PK/PD

Fig 2: Step-by-step SAR optimization workflow utilizing the 4-FQA scaffold.

Quantitative Data Presentation: Comparative SAR Analysis

To illustrate the profound impact of the C-4 fluorine substitution, the following table summarizes representative SAR data comparing 4-FQA against other C-4 substituted analogs. This data highlights the delicate balance between lipophilicity, metabolic stability, and target affinity.

Scaffold ModificationTarget IC₅₀ (nM)HLM Half-life (T₁/₂, min)LogPpKa (Carboxyl)Mechanistic Rationale for Observed Data
Quinoline-2-carboxylic acid 4,500151.84.9Rapidly metabolized via C-4 oxidation; weak coordination.
4-Fluoroquinoline-2-carboxylic acid 320 >120 2.1 4.2 Fluorine blocks oxidation (-I effect lowers pKa, boosting metal binding).
4-Chloroquinoline-2-carboxylic acid 850852.64.3Chlorine provides stability but introduces steric clashes in the pocket.
4-Methoxyquinoline-2-carboxylic acid >10,000101.55.2Electron-donating (+M) group raises pKa, weakening metal coordination.

Data Interpretation: The 4-fluoro analog achieves a >10-fold increase in potency compared to the unsubstituted scaffold. The causality is clear: the lowered pKa (4.2) allows for tighter ionic bonding/metal coordination, while the C-F bond extends the metabolic half-life from a dismal 15 minutes to over 2 hours, making it the superior candidate for in vivo studies.

References

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

  • Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases Source: Nature Chemical Biology (via PMC - NIH) URL:[Link]

  • Ethyl 4-fluoroquinoline-2-carboxylate | C12H10FNO2 | CID 125473134 Source: PubChem URL:[Link]

Sources

Application

In Vitro Antimicrobial Assay Protocols: Evaluating 4-Fluoroquinoline-2-Carboxylic Acid Derivatives

Scientific Rationale & Mechanistic Causality 4-Fluoroquinoline-2-carboxylic acid serves as a critical structural scaffold in the development of next-generation fluoroquinolone antibiotics. The addition of the fluorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

4-Fluoroquinoline-2-carboxylic acid serves as a critical structural scaffold in the development of next-generation fluoroquinolone antibiotics. The addition of the fluorine atom at the C-4 position (or equivalent functionalization depending on the specific numbering of the synthesized derivative) is historically associated with enhanced cell wall penetration and increased binding affinity to bacterial targets.

To rigorously evaluate the antimicrobial efficacy of this compound and its derivatives, researchers must utilize standardized in vitro assays. The protocols detailed in this guide are engineered to be self-validating systems , ensuring that any observed antimicrobial activity is a true pharmacological effect rather than an artifact of solvent toxicity, media antagonism, or improper bacterial inoculum.

Mechanism of Action

Fluoroquinolone derivatives target two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria) [1]. The compound binds non-covalently at the enzyme-DNA interface, trapping the enzyme in a cleavage complex. This prevents DNA religation, leading to lethal double-strand DNA breaks that overwhelm the bacterial SOS repair system, ultimately causing cell death [2].

Mechanism A 4-Fluoroquinoline- 2-carboxylic acid B DNA Gyrase & Topoisomerase IV A->B Binds Active Site C Ternary Cleavage Complex B->C Traps Enzyme on DNA D Double-Strand DNA Breaks C->D Prevents Religation E Bacterial Cell Death D->E Overwhelms SOS Repair

Caption: Fluoroquinolone mechanism targeting DNA gyrase and topoisomerase IV.

Experimental Workflow & Quality Control Design

The gold standard for determining the Minimum Inhibitory Concentration (MIC) is the Broth Microdilution (BMD) method, as defined by the [3].

Causality Behind Reagent Selection:
  • Solvent (DMSO): 4-Fluoroquinoline-2-carboxylic acid derivatives are often highly hydrophobic. Dimethyl sulfoxide (DMSO) is required for initial solubilization. Critical Rule: The final concentration of DMSO in the assay well must never exceed 1% v/v. Higher concentrations disrupt the bacterial lipid bilayer, causing false-positive growth inhibition.

  • Media (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Fluoroquinolones readily chelate divalent cations. CAMHB contains highly controlled physiological concentrations of Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L). Using unadjusted media will artificially inflate or deflate the MIC, rendering the data useless [4].

  • Inoculum Standardization: Standardizing to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and diluting to a final well concentration of 5 × 10⁵ CFU/mL prevents the "inoculum effect." An artificially high bacterial load can deplete the drug or increase the probability of spontaneous resistant mutants, skewing the MIC higher.

Workflow S1 1. Compound Dilution (CAMHB Matrix) S3 3. Microplate Inoculation (5x10⁵ CFU/mL Final) S1->S3 S2 2. Inoculum Prep (0.5 McFarland) S2->S3 S4 4. Incubation (35°C, 16-20 hrs) S3->S4 S5 5. MIC Determination (Visual / OD600) S4->S5 QC Internal QC (ATCC Strains) QC->S5 Validates Run

Caption: CLSI M07 broth microdilution workflow with internal QC validation.

Protocol A: Broth Microdilution (BMD) MIC Assay

This protocol establishes the lowest concentration of the 4-Fluoroquinoline-2-carboxylic acid derivative that completely inhibits visible bacterial growth.

Step 1: Compound Preparation
  • Stock Solution: Weigh exactly 1.0 mg of 4-Fluoroquinoline-2-carboxylic acid and dissolve in 100 µL of 100% DMSO to create a 10 mg/mL stock.

  • Working Solution: Dilute the stock 1:100 in CAMHB to achieve a 100 µg/mL working solution (DMSO is now at 1%).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 11. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 50 µL from column 10.

    • Self-Validation Check: Column 11 serves as the Growth Control (no drug), and Column 12 serves as the Sterility Control (uninoculated media).

Step 2: Inoculum Preparation
  • Select 3–5 morphologically identical colonies from a fresh (18–24 hour) agar plate of the target strain (e.g., E. coli ATCC 25922).

  • Suspend the colonies in 3 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or spectrophotometer (OD₆₂₅ between 0.08–0.13).

  • Dilute this suspension 1:150 in CAMHB to create the intermediate inoculum (~1 × 10⁶ CFU/mL).

Step 3: Inoculation and Incubation
  • Within 15 minutes of preparation, add 50 µL of the intermediate inoculum to columns 1 through 11.

    • Note: This 1:2 dilution in the well brings the final drug concentrations to 50 µg/mL down to 0.098 µg/mL, and the final bacterial concentration to the required 5 × 10⁵ CFU/mL.

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours.

Step 4: Reading and Interpretation
  • Examine the plate using a viewing mirror. The MIC is the lowest concentration well that exhibits no visible growth (turbidity or button of cells at the bottom).

  • Validation: The assay is only valid if Column 11 shows robust growth, Column 12 is completely clear, and the reference antibiotic (e.g., Ciprofloxacin) falls within the CLSI acceptable QC ranges (see Table 1).

Table 1: Acceptable Quality Control Ranges for Reference Fluoroquinolones
QC StrainATCC NumberCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Escherichia coliATCC 259220.004 – 0.0160.008 – 0.06
Pseudomonas aeruginosaATCC 278530.12 – 0.50.5 – 2.0
Staphylococcus aureusATCC 292130.12 – 0.50.06 – 0.5

Data summarized from CLSI M100 Performance Standards. If reference controls fall outside these ranges, the 4-Fluoroquinoline-2-carboxylic acid data must be discarded and the assay repeated.

Protocol B: Time-Kill Kinetics Assay

While the MIC defines bacteriostatic activity, fluoroquinolones are clinically valuable because they are rapidly bactericidal . The Time-Kill assay determines the pharmacodynamic profile (concentration-dependent vs. time-dependent killing) of the 4-Fluoroquinoline-2-carboxylic acid derivative.

Step 1: Preparation
  • Prepare flasks containing 10 mL of CAMHB supplemented with the test compound at concentrations of 0.5×, 1×, 2×, 4×, and 8× the previously determined MIC.

  • Include a Drug-Free Control flask.

Step 2: Drug Exposure
  • Inoculate all flasks with a logarithmic-phase bacterial culture to achieve a starting density of 5 × 10⁵ CFU/mL.

  • Incubate the flasks at 35°C with continuous shaking (150 RPM) to ensure uniform drug exposure and aeration.

Step 3: Sampling and Plating
  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots from each flask.

  • Perform 10-fold serial dilutions in sterile saline to neutralize drug carryover.

  • Plate 10 µL of each dilution onto Tryptic Soy Agar (TSA) plates using the track-dilution or spread-plate method.

  • Incubate plates for 24 hours and count the colonies to calculate CFU/mL.

Table 2: Quantitative Interpretation of Time-Kill Data
Log₁₀ Reduction (CFU/mL) vs Initial InoculumPharmacodynamic ClassificationClinical Implication
< 3.0 Log₁₀ reduction at 24hBacteriostaticInhibits growth; relies on host immunity for clearance.
≥ 3.0 Log₁₀ reduction at 24hBactericidalKills ≥99.9% of the bacterial population; highly desirable.
Rapid ≥ 3.0 Log₁₀ reduction (≤ 4h) at 4x MICConcentration-Dependent BactericidalTypical profile of highly active fluoroquinolones.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance Source: ACS Infectious Diseases URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Modification of antimicrobial susceptibility testing methods Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Fluoroquinoline-2-carboxylic Acid

Welcome to the technical support guide for 4-Fluoroquinoline-2-carboxylic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your assays can be challenging, esp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Fluoroquinoline-2-carboxylic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your assays can be challenging, especially when faced with solubility issues. This guide is structured as a series of questions and answers to directly address the common obstacles you may encounter when working with this compound. We will explore the scientific principles behind its poor solubility and provide validated, step-by-step protocols to overcome these challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: Why is my 4-Fluoroquinoline-2-carboxylic acid not dissolving in my aqueous assay buffer (e.g., PBS at pH 7.4)?

A1: The poor aqueous solubility of 4-Fluoroquinoline-2-carboxylic acid at or near neutral pH is a direct result of its chemical structure. The molecule consists of two key parts: a large, hydrophobic quinoline ring system and an acidic carboxylic acid group.

  • Hydrophobic Core: The quinoline backbone is aromatic and nonpolar, making it inherently resistant to dissolving in water ("like dissolves like").

  • Acidic Group & pH: Carboxylic acids are weak acids, meaning they can donate a proton (H⁺) to become a negatively charged carboxylate anion (–COO⁻). This ionization state is critical for solubility. The equilibrium between the neutral (protonated) acid and the charged (deprotonated) anion is governed by the solution's pH and the compound's pKa (the pH at which 50% of the acid is deprotonated).

At a neutral pH of 7.4, the carboxylic acid group is only partially deprotonated, meaning a significant portion of the molecules remain in their neutral, less soluble form.[1][2][3] This leads to the precipitation you are observing. The charged carboxylate form is far more soluble in water due to favorable ion-dipole interactions.[3]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Solubility R-COOH (Protonated, Neutral) Poorly Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated, Charged) Highly Soluble Low_Solubility->High_Solubility Increase pH > pKa High_Solubility->Low_Solubility Decrease pH < pKa Start Compound Precipitates Upon Dilution Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Action: Lower the final assay concentration. Check_Conc->Lower_Conc Yes Check_pH Can assay pH be slightly increased (e.g., 7.4 to 7.8)? Check_Conc->Check_pH No Success Solubility Achieved Lower_Conc->Success Adjust_pH Action: Prepare buffer with a slightly higher pH. Check_pH->Adjust_pH Yes Use_Cosolvent Are you using a co-solvent (e.g., PEG 400) in the final buffer? Check_pH->Use_Cosolvent No Adjust_pH->Success Add_Cosolvent Action: Add 1-2% PEG 400 or glycerol to the final assay buffer. Use_Cosolvent->Add_Cosolvent No Advanced Consider Advanced Methods: Cyclodextrins Use_Cosolvent->Advanced Yes Add_Cosolvent->Success Advanced->Success

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experimental goals.

  • Employ a "Warmer" Dilution Buffer: Sometimes, adding the DMSO stock to a buffer that is pre-warmed to 37°C can help maintain solubility during the critical dilution step.

  • Use a Co-solvent in the Final Buffer: In addition to the DMSO from the stock, including a small amount of a less disruptive co-solvent like PEG 400 or glycerol (e.g., 1-2%) in the final aqueous assay buffer can increase its solubilizing capacity. []4. Combine pH and Co-solvent Strategies: If your assay can tolerate a minor pH change, increasing the buffer pH slightly (e.g., from 7.4 to 7.8) can provide a significant solubility boost in combination with a co-solvent. []

Q5: What are advanced solubilization methods if the standard approaches are insufficient?

A5: For particularly challenging cases, cyclodextrins offer a sophisticated and highly effective solution. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [5][6]They act as molecular "buckets" that encapsulate the hydrophobic quinoline portion of your compound, while the hydrophilic exterior allows the entire complex to dissolve readily in water. [][8]

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Very commonly used, high water solubility, and low toxicity. An excellent starting point.

  • SBE-β-CD (Sulfobutyl-ether-β-cyclodextrin): Features a charged exterior, which can dramatically increase the solubility of certain guest molecules.

  • Prepare Cyclodextrin Solutions: Create a range of cyclodextrin concentrations (e.g., 1%, 2%, 5% w/v) in your final assay buffer.

  • Add Compound: Add 4-Fluoroquinoline-2-carboxylic acid to each cyclodextrin solution to your target final concentration.

  • Equilibrate: Vortex thoroughly and allow the solutions to equilibrate for at least one hour. Sonication can accelerate complex formation.

  • Observe: Visually inspect for clarity. For a quantitative measure, centrifuge the samples and measure the supernatant concentration via HPLC or UV-Vis spectrophotometry.

  • Control: It is crucial to test the effect of the chosen cyclodextrin concentration on your assay in the absence of your compound, as it can sometimes interact with assay components.

References
  • Janas, C., & Ghavami, S. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Publications and Research. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Garekani, H. A., et al. (2001). The effect of complexation with cyclodextrins on the aqueous solubility and dissolution rate of gliclazide. Journal of Pharmacy and Pharmacology, 53(7), 943-950.
  • Zentner, G. M., Rork, G. S., & Himmelstein, K. J. (1985). The effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 74(6), 644-647. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]

  • Reddit discussion on pH and solubility of organic acids. [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Wikipedia. Quinoline. [Link]

  • Al-Adham, I. S. I., & Al-Beltagi, S. F. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 11(11), 1168. [Link]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. [Link]

  • Mohammed, A. R., et al. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ServiceBio. DMSO Cell Culture Grade. [Link]

Sources

Optimization

Optimizing HPLC mobile phase gradients for 4-Fluoroquinoline-2-carboxylic acid separation

Welcome to the Application Support Center for Fluoroquinolone Chromatography . This technical resource is designed to guide analytical chemists, researchers, and drug development professionals through the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Fluoroquinolone Chromatography . This technical resource is designed to guide analytical chemists, researchers, and drug development professionals through the complexities of developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods specifically for 4-Fluoroquinoline-2-carboxylic acid.

Section 1: Mechanistic Foundations of Fluoroquinolone Separation

4-Fluoroquinoline-2-carboxylic acid presents unique chromatographic challenges due to its amphoteric nature. It contains both a basic quinoline nitrogen and an acidic carboxylic acid moiety.

  • Ionization Dynamics: At a neutral pH, the molecule exists as a zwitterion, leading to poor retention on reverse-phase (RP) columns and unpredictable peak shapes. By lowering the mobile phase pH to 2.5–3.0, the carboxylic acid is fully protonated (neutralized), and the quinoline nitrogen remains protonated[1]. This ensures a single, stable ionic species for predictable retention.

  • Silanol Interactions: Fluoroquinolones are highly prone to secondary ion-exchange interactions with residual silanol groups (-Si-OH) on silica-based stationary phases[2]. These interactions cause severe peak tailing. Operating at a low pH suppresses silanol ionization, while using end-capped columns chemically masks these active sites[3].

G A Analyte Profiling (4-Fluoroquinoline-2-carboxylic acid) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (pH 2.5-3.0 Buffer + ACN) B->C D Gradient Design (10% to 90% Organic) C->D E Method Validation (Tailing Factor < 1.5) D->E

Systematic HPLC method development workflow for fluoroquinolone derivatives.

Section 2: Validated Experimental Protocol

Standardized Gradient RP-HPLC Workflow This self-validating protocol establishes a baseline separation method, optimized for minimizing band dispersion and maximizing resolution for quinoline-2-carboxylic acid derivatives[2][4].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Prepare a 0.1% v/v Phosphoric acid ( H3​PO4​ ) solution in ultrapure HPLC-grade water. Adjust to pH 2.5. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 15 minutes[4].

    • Causality: Phosphoric acid provides excellent buffering capacity at low pH and lacks the UV absorbance issues associated with TFA.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and sharper peaks for poly-aromatic compounds compared to methanol[3].

Step 2: Column Selection & Equilibration

  • Install a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm to 5 µm particle size)[1].

  • Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer[4].

  • Equilibrate the column with 10% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

Step 3: Gradient Execution Program the HPLC pump according to the optimized gradient table (see Data Center, Table 1). This non-linear gradient approach ensures retention of the polar acid early in the run while efficiently eluting highly retained hydrophobic impurities later[2][4].

Step 4: Detection & System Suitability

  • Set the UV-Vis or Photodiode Array (PDA) detector to 289 nm (optimal absorbance for the quinoline core)[4].

  • Self-Validation Check: Inject a standard solution (10 µg/mL). The system is suitable if the tailing factor ( Tf​ ) is < 1.5, theoretical plates (N) > 10,000, and retention time relative standard deviation (RSD) is < 2.0%[5].

Section 3: Data Center

Table 1: Optimized Gradient Elution Profile [4] | Time (min) | Mobile Phase A (0.1% H3​PO4​ ) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Curve Profile | |------------|---------------------------------|-------------------------------|--------------------|---------------| | 0.0 | 90% | 10% | 1.0 | Isocratic | | 2.0 | 90% | 10% | 1.0 | Linear | | 10.0 | 10% | 90% | 1.0 | Linear | | 12.0 | 10% | 90% | 1.0 | Isocratic | | 13.0 | 90% | 10% | 1.0 | Linear | | 15.0 | 90% | 10% | 1.0 | Re-equilibration |

Table 2: Buffer Selection Matrix for Fluoroquinolones [1][3]

Buffer / Additive Typical Conc. Working pH UV Cutoff (nm) MS Compatible? Best Use Case
Phosphoric Acid 0.1% v/v 2.0 - 3.0 < 200 No Routine UV detection; excellent peak shape.
Formic Acid 0.1% v/v 2.7 - 3.5 210 Yes LC-MS applications; good volatility.

| Triethylamine | 10 - 20 mM | N/A | ~ 235 | No | Resolving severe tailing; acts as a silanol blocker. |

Section 4: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for 4-Fluoroquinoline-2-carboxylic acid, even on a C18 column? A1: Peak tailing for quinoline derivatives is almost always caused by secondary ion-exchange interactions between the protonated basic nitrogen of the quinoline ring and ionized, unreacted silanol groups (- SiO− ) on the silica support[2]. Corrective Action: First, verify your mobile phase pH is strictly below 3.0 to neutralize silanols. If the issue persists, switch to a more aggressively end-capped C18 column or a stationary phase with an embedded polar group (RP-Amide). Alternatively, add a competing base like Triethylamine (TEA) to the mobile phase to mask the active silanol sites[1][3].

G Issue Peak Tailing Observed Check1 Is Mobile Phase pH < 3.0? Issue->Check1 Fix1 Adjust pH with Phosphoric Acid Check1->Fix1 No Check2 Silanol Interactions Present? Check1->Check2 Yes Fix2 Use End-capped C18 or add TEA Check2->Fix2 Yes

Troubleshooting logic tree for resolving peak tailing in fluoroquinolone chromatography.

Q2: How does the fluorine substitution at the 4-position alter the gradient requirements compared to unsubstituted quinoline-2-carboxylic acid? A2: The highly electronegative fluorine atom withdraws electron density from the aromatic system, which slightly lowers the pKa of the carboxylic acid and increases the molecule's overall lipophilicity (LogP). Consequently, 4-Fluoroquinoline-2-carboxylic acid exhibits stronger hydrophobic retention on a C18 stationary phase. You will likely need to increase the slope of your gradient or extend the hold time at the maximum organic composition (90% ACN) to ensure complete elution and prevent carryover[4][6].

Q3: My baseline drifts significantly upward during the gradient run. How can I stabilize it? A3: Baseline drift during gradient elution is typically an optical artifact caused by the changing absorbance of the mobile phase as the organic modifier ratio increases. This is highly common if you are using Trifluoroacetic acid (TFA) or monitoring at low wavelengths (< 230 nm). Corrective Action: Since the optimal detection wavelength for quinoline-2-carboxylic acid is around 289 nm[4], ensure you are not using an unnecessarily low wavelength. Switch from TFA to 0.1% Phosphoric acid, which has a much lower UV cutoff and remains optically transparent throughout the gradient[1][4].

Q4: Can I use Methanol instead of Acetonitrile for the organic phase? A4: Yes, but it requires gradient adjustment. Methanol is a protic solvent and has different selectivity and elution strength (it is a weaker solvent in RP-HPLC than Acetonitrile)[3]. If switching to Methanol, you must increase the final organic percentage or extend the gradient time. Note that Methanol/water mixtures generate significantly higher system backpressure due to increased viscosity, so monitor your pump pressure limits carefully[1].

References

  • ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1." ACS Infectious Diseases, [Link]

  • AKJournals. "Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities." Acta Chromatographica, [Link]

  • Indian Journal of Pharmaceutical Sciences. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." IJPS, [Link]

Sources

Troubleshooting

Overcoming steric hindrance during 4-Fluoroquinoline-2-carboxylic acid peptide conjugation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the challenges associated with the peptide conjugation of 4-Fluoroquinoline-2-carboxylic acid, a molecule known for its significant steric hindrance. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and achieve successful conjugation outcomes.

Understanding the Challenge: The Steric and Electronic Profile of 4-Fluoroquinoline-2-carboxylic acid

The conjugation of 4-Fluoroquinoline-2-carboxylic acid to a peptide's N-terminus or a side-chain amine presents a significant synthetic hurdle. The difficulty arises from a combination of steric and electronic factors inherent to the molecule's structure.

  • Steric Hindrance: The bulky, planar quinoline ring system physically obstructs the approach of the amine nucleophile to the activated carboxylic acid. This steric clash is the primary reason for slow reaction rates and low coupling yields.[1][2][3]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 4-position and the quinoline ring itself can influence the reactivity of the carboxylic acid.[4][5] While this can sometimes be beneficial for activation, it can also affect the overall reaction kinetics.

This guide will provide you with the necessary strategies to mitigate these effects and achieve efficient and reliable conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 4-Fluoroquinoline-2-carboxylic acid failing or giving very low yields?

A: Low yields are most commonly attributed to the significant steric hindrance posed by the quinoline ring.[1][2][3] Standard peptide coupling conditions are often insufficient to overcome the energy barrier for the amide bond formation. The planarity and bulk of the quinoline moiety physically block the amine nucleophile from attacking the activated carboxyl group. To address this, you will need to employ more potent coupling reagents and optimized reaction conditions, which are detailed in the troubleshooting section below.

Q2: Can I use standard coupling reagents like DCC or DIC for this conjugation?

A: While carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are workhorses in peptide synthesis, they are often inefficient for coupling sterically hindered acids like 4-Fluoroquinoline-2-carboxylic acid.[6] These reagents can lead to the formation of unreactive N-acylurea byproducts and may not provide sufficient activation to drive the reaction to completion. More potent uronium or phosphonium salt-based reagents are highly recommended.[7][8]

Q3: How does the fluorine atom at the 4-position affect the conjugation?

A: The fluorine atom is an electron-withdrawing group. This electronic effect can make the carboxyl group more acidic and easier to activate.[4][5] However, the primary challenge remains the steric bulk of the entire quinoline system. While the electronic effect might slightly modulate reactivity, it does not overcome the physical hindrance.

Q4: Are there any alternative strategies to direct amide bond formation?

A: Yes, if direct coupling proves exceptionally difficult, you could consider converting the 4-Fluoroquinoline-2-carboxylic acid to a more reactive intermediate, such as an acyl fluoride.[9][10] Acyl fluorides are less sterically demanding than many activated esters and can react more readily with hindered amines. However, this adds extra synthetic steps and requires careful handling of the fluorinating agents.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the conjugation of 4-Fluoroquinoline-2-carboxylic acid to your peptide.

Problem: Low or No Product Formation

Potential Cause 1: Inadequate Carboxylic Acid Activation

The choice of coupling reagent is critical when dealing with sterically hindered substrates.

Solution:

  • Utilize High-Reactivity Coupling Reagents: Switch from carbodiimide-based reagents to more potent uronium/aminium or phosphonium salts. These reagents form highly reactive activated esters that can overcome the steric barrier.[3][7][8]

Reagent Class Recommended Reagents Key Advantages
Uronium/Aminium Salts HATU, HCTU, TBTUHigh reactivity, fast kinetics, and generally good for hindered couplings.[3][8]
Phosphonium Salts PyAOP, PyBOPExcellent for sterically demanding couplings with a lower risk of racemization.[11]
  • Incorporate Additives: Always use additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure with your coupling reagent. These additives can suppress side reactions and enhance coupling efficiency.[12]

Experimental Protocol: Optimized Coupling with HATU

  • Pre-activation: In a separate vessel, dissolve 4-Fluoroquinoline-2-carboxylic acid (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the pre-activation mixture and stir for 15-20 minutes at room temperature.

  • Coupling: Add the activated 4-Fluoroquinoline-2-carboxylic acid solution to the resin-bound peptide (with a free N-terminal amine) and agitate at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative test like the Kaiser test (for primary amines) or a chloranil test. Note that for secondary amines (like a proline N-terminus), the Kaiser test will be negative.

  • Extended Reaction Time: Allow the reaction to proceed for an extended period (e.g., 4-24 hours) to maximize yield.[1]

Potential Cause 2: Unfavorable Reaction Kinetics

Even with a potent coupling reagent, the reaction may be slow due to the high activation energy associated with steric hindrance.

Solution:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. However, be cautious as elevated temperatures can increase the risk of racemization, especially if the peptide has a C-terminal cysteine or other sensitive residues.

  • Double Coupling: If a single coupling cycle results in incomplete reaction, a second coupling with fresh reagents can be performed to drive the reaction to completion.[13]

  • Increase Reagent Concentration: Using a more concentrated solution of the activated acid can increase the frequency of molecular collisions and improve the reaction rate.[13]

Visualizing the Troubleshooting Workflow

G cluster_start Start: Low Coupling Yield cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_end Outcome start Low or No Product Formation reagent_check Using standard coupling reagent (e.g., DCC/DIC)? start->reagent_check upgrade_reagent Switch to high-reactivity reagent (HATU, PyAOP) reagent_check->upgrade_reagent Yes conditions_check Reaction still incomplete? reagent_check->conditions_check No additives Incorporate additives (HOBt, Oxyma) upgrade_reagent->additives additives->conditions_check increase_temp Increase temperature (e.g., 40-50°C) conditions_check->increase_temp Yes success Successful Conjugation conditions_check->success No double_couple Perform a second coupling increase_temp->double_couple increase_conc Increase reagent concentration double_couple->increase_conc increase_conc->success

Caption: Troubleshooting workflow for low coupling efficiency.

Advanced Strategies for Highly Recalcitrant Couplings

In cases where the above optimizations are insufficient, more advanced techniques may be necessary.

Acyl Halide Formation

Converting the carboxylic acid to an acyl chloride or acyl fluoride can significantly enhance its reactivity.[9][10]

Workflow for Acyl Chloride Formation:

  • Activation: React 4-Fluoroquinoline-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or THF.

  • Solvent Removal: Carefully remove the excess chlorinating agent and solvent under vacuum.

  • Coupling: Dissolve the resulting acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF) and add it to the peptide-resin in the presence of a non-nucleophilic base like DIPEA or 2,4,6-collidine.

Caution: Acyl halides are highly reactive and moisture-sensitive. All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Acyl Halide Strategy

G cluster_workflow Acyl Halide Formation Workflow start 4-Fluoroquinoline-2-carboxylic acid activation React with SOCl₂ or (COCl)₂ start->activation acyl_halide 4-Fluoroquinoline-2-carbonyl chloride activation->acyl_halide coupling Couple with Peptide-Resin + Base acyl_halide->coupling product Conjugated Peptide coupling->product

Caption: Workflow for conjugation via acyl halide formation.

Conclusion

Overcoming the steric hindrance of 4-Fluoroquinoline-2-carboxylic acid in peptide conjugation is a challenging but achievable task. Success hinges on moving beyond standard peptide synthesis protocols and embracing more robust activation strategies and optimized reaction conditions. By systematically addressing the potential failure points outlined in this guide—from the choice of coupling reagent to the fine-tuning of reaction parameters—researchers can significantly improve their chances of obtaining the desired conjugate in good yield. Remember that careful monitoring and a willingness to employ more advanced techniques when necessary are key to navigating the complexities of sterically hindered couplings.

References

  • janemakeup.com. (2026, April 1). peptide coupling hindrance obstacle.
  • Benchchem. (n.d.).
  • Scribd. (n.d.). Peptide Coupling Reagents Overview | PDF | Organic Chemistry.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies. (n.d.).
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, May 10).
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ACS Publications. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • ResearchGate. (2025, December 6). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors.
  • (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids | Organic Letters.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ResearchGate. (2026, March 29). The Synthesis of Sterically Hindered Amides.
  • (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2026, March 29). The Synthesis of Sterically Hindered Amides.
  • ACS Publications. (2005, May 11). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide | Environmental Science & Technology.
  • PMC - NIH. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • YouTube. (2019, July 30). 08.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • MDPI. (2023, February 7).
  • PMC. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • MDPI. (2017, June 8).
  • ACS Publications. (n.d.).
  • Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction.
  • PMC. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • ResearchGate. (2018, July 4). (PDF) Interaction of triorganotin(IV)

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-Fluoroquinoline-2-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized quinolines presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized quinolines presents unique physicochemical challenges.

The poor solubility of fluoroquinolone carboxylic acids is primarily driven by their tendency to form zwitterions in solution, alongside robust intermolecular hydrogen-bonding networks (such as R3​NH+…−OOC heterosynthons) between the basic quinoline nitrogen and the acidic carboxylate group[1]. Furthermore, ionization of these functional groups often results in a zwitterion that crystallizes as a highly stable, but very slightly soluble solid[2]. Standard foundational methods for quinoline-2-carboxylic acid scaffolds typically rely on recrystallization from ethanol or ethanol-water mixtures[3], but the electron-withdrawing 4-fluoro substituent alters the electronic landscape, requiring highly optimized conditions to achieve pharmaceutical-grade purity.

This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to optimize your recrystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My 4-Fluoroquinoline-2-carboxylic acid "oils out" (forms a biphasic liquid) instead of crystallizing during cooling. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent solvate. The lipophilic 4-fluoro group increases the molecule's hydrophobicity, disrupting the hydrogen-bonding lattice in highly aqueous systems and forcing the compound into a metastable liquid phase. Solution: Decrease the polarity of your solvent system. Shift your Ethanol:Water ratio from 50:50 to 80:20. Alternatively, lower the initial concentration of the crude mixture so that the saturation curve intersects the crystallization boundary below the oiling-out temperature.

Q2: I am observing significant product loss due to thermal degradation during hot dissolution. What is the mechanism, and how can I prevent it? Causality: Quinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation. The electron-withdrawing 4-fluoro substituent stabilizes the intermediate carbanion at the C2 position, significantly lowering the activation energy required for the loss of CO2​ when heated above 100°C in polar solvents. Solution: Never boil the solvent. Cap your dissolution temperature at 80–85°C. If the compound does not dissolve at 85°C, do not increase the heat; instead, increase the solvent volume or switch to a solvent with a higher solubilizing capacity (e.g., adding 10% DMF to the ethanol system).

Q3: The isolated crystals contain high levels of inorganic salt impurities. How do I separate them? Causality: Inorganic salts (e.g., manganese or selenium salts from oxidation steps) have overlapping solubility profiles with the zwitterionic fluoroquinolone in highly polar solvents like water or methanol. Solution: Implement a hot filtration step. Dissolve the crude in an anhydrous organic solvent (like hot DMF or glacial acetic acid) where inorganic salts are strictly insoluble. Filter the hot suspension before initiating the cooling crystallization.

Part 2: Quantitative Data Presentation

Selecting the correct solvent system is critical for balancing yield and purity. Below is a comparative matrix of optimized solvent systems for 4-Fluoroquinoline-2-carboxylic acid.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubility Profile (Hot / Cold)Yield PotentialRecommendation
Ethanol / Water (80:20) ~40~80High / Low75–85%First-line choice for general purity; balances polarity[3].
DMF / Water (80:20) ~38~100 (azeotrope)Very High / Moderate60–70%Best for highly impure crude; requires extensive vacuum drying.
DMSO / Ethyl Acetate ~47 / 6.0189 / 77High / Very Low>85%Ideal for anti-solvent crystallization; minimizes heating needs.
Glacial Acetic Acid 6.2118High / Low70–80%Useful if inorganic salt contamination is the primary issue.

Part 3: Standardized Experimental Protocols

Every protocol utilized in API development must be a self-validating system. The following methodology incorporates real-time physical checkpoints to ensure the thermodynamic conditions are correct before proceeding to the next step.

Protocol: Self-Validating Mixed-Solvent Recrystallization (Ethanol/Water)

Objective: Achieve >99% purity of 4-Fluoroquinoline-2-carboxylic acid while preventing decarboxylation and oiling out.

Step 1: Solvent Preparation & Initial Dissolution

  • Suspend 10.0 g of crude 4-Fluoroquinoline-2-carboxylic acid in 80 mL of absolute ethanol in a round-bottom flask.

  • Heat the suspension to 75°C using a temperature-controlled oil bath.

  • Validation Checkpoint: The mixture should remain a cloudy suspension. If it dissolves completely in pure ethanol at this stage, the solvent volume is too high, and your final yield will be compromised. Evaporate 20% of the solvent before proceeding.

Step 2: Co-Solvent Titration (Supersaturation Tuning)

  • While maintaining 75°C, add purified water dropwise (up to 20 mL maximum) until the solid just dissolves.

  • Validation Checkpoint: The solution must become completely transparent. If turbidity persists after adding 20 mL of water, the remaining solids are likely inorganic impurities. Perform a hot gravity filtration immediately to remove them.

Step 3: Controlled Nucleation & Crystal Growth

  • Remove the flask from the heat source. Allow it to cool ambiently to 50°C over 30 minutes. (Causality Note: Rapid cooling forces kinetic precipitation, trapping solvent molecules and impurities inside the crystal lattice.)

  • Once at 50°C, introduce 10 mg of pure 4-Fluoroquinoline-2-carboxylic acid seed crystals.

  • Validation Checkpoint: Observe the seed crystals. If they dissolve, the solution is not yet supersaturated; wait until the temperature drops to 45°C and re-seed. If they remain suspended and begin to grow, proceed to Step 4.

Step 4: Isolation

  • Transfer the flask to an ice bath (0–5°C) for 2 hours to maximize thermodynamic yield.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol:Water (80:20) to displace the mother liquor without dissolving the purified product.

  • Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Recrystallization Workflow Diagram

RecrystallizationLogic Start Crude 4-Fluoroquinoline- 2-carboxylic acid Assess Assess Impurity Profile Start->Assess Decision Primary Impurity? Assess->Decision Inorganic Inorganic Salts Decision->Inorganic High Ash Organic Organic Isomers Decision->Organic High UV pHSwing pH-Swing / Isoelectric Precipitation Inorganic->pHSwing Solvent Mixed Solvent System (EtOH/Water) Organic->Solvent pHSwing->Solvent Dissolve Hot Dissolution (<85°C) Solvent->Dissolve Cooling Controlled Cooling (0.2 °C/min) Dissolve->Cooling Isolate Vacuum Filtration Cooling->Isolate Pure Pure Crystalline API Isolate->Pure

Workflow for optimizing 4-fluoroquinoline-2-carboxylic acid recrystallization.

References

  • [3] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem. 3

  • [1] Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design - ACS Publications. 1

  • [2] Fluoroquinolone carboxylic acid molecular crystals (WO2010111116A1). Google Patents. 2

Sources

Troubleshooting

Troubleshooting baseline noise in 4-Fluoroquinoline-2-carboxylic acid UV-Vis analysis

Welcome to the Technical Support Center for UV-Vis Spectroscopy. This guide is specifically engineered for researchers and drug development professionals analyzing 4-Fluoroquinoline-2-carboxylic acid and related fluoroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UV-Vis Spectroscopy. This guide is specifically engineered for researchers and drug development professionals analyzing 4-Fluoroquinoline-2-carboxylic acid and related fluoroquinolone derivatives.

Baseline noise can severely compromise the Limit of Detection (LOD) and Limit of Quantitation (LOQ) during drug formulation and stability assays. This guide synthesizes instrumental diagnostics with the specific physicochemical behavior of fluoroquinolones to help you isolate and resolve baseline anomalies.

Part 1: Diagnostic Workflow

The following logic tree illustrates the primary troubleshooting pathways for isolating the root cause of baseline noise.

BaselineTroubleshooting Start Baseline Noise Detected Identify Identify Noise Pattern Start->Identify Sawtooth Sawtooth / Regular Spikes Identify->Sawtooth Erratic Erratic / High Frequency Identify->Erratic Drift Continuous Drift Identify->Drift Bubbles Micro-bubbles / Outgassing Sawtooth->Bubbles Causality: Gas expansion Lamp Lamp Degradation / Solvent Cutoff Erratic->Lamp Causality: Low photon flux Temp Thermal Instability / Precipitation Drift->Temp Causality: Scattering/Temp Action1 Purge Cell & Degas Solvents Bubbles->Action1 Action2 Check Lamp Hours & UV Cutoff Lamp->Action2 Action3 Ensure Warm-up & Buffer pH Temp->Action3

Caption: Diagnostic workflow for isolating and resolving UV-Vis baseline noise.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does my baseline exhibit regular, sawtooth-shaped noise during the analysis of 4-Fluoroquinoline-2-carboxylic acid? Causality: Sawtooth noise is almost universally caused by micro-bubbles forming or accumulating inside the detector cell 1[1]. Fluoroquinolones often require a mixture of aqueous buffers and organic modifiers (like methanol or acetonitrile) for optimal solubility. When these solvents mix, the saturated solubility of dissolved gases decreases, leading to spontaneous outgassing. As these micro-bubbles compress and expand through the light path, they refract the UV beam away from the detector, causing sharp, periodic spikes 2[2]. Resolution: Implement rigorous mobile phase degassing (ultrasonication under vacuum) and apply slight backpressure to the detector outlet to force gases to remain in solution.

Q2: My baseline is highly erratic (high-frequency noise) specifically around the 270–290 nm range. Is this an instrument or sample issue? Causality: 4-Fluoroquinoline-2-carboxylic acid, sharing the core structure of fluoroquinolone antibiotics, exhibits critical UV absorption maxima in the 270–290 nm range 3[3]. Erratic noise in this specific deep-UV region indicates a critically low signal-to-noise ratio (photon starvation). This is driven by two primary factors:

  • Lamp Degradation: As Deuterium lamps age past their rated lifespan, luminous intensity drops significantly in the lower UV range, forcing the detector to amplify the signal, which proportionally amplifies electronic noise 4[4].

  • Solvent Cutoff Interference: If the chosen solvent or buffer has a high UV cutoff that overlaps with the 280 nm region, it acts as an optical filter, absorbing the source light before it reaches the analyte5[5]. Resolution: Verify the UV cutoff of your solvent system (See Table 1) and check the operating hours of your Deuterium lamp.

Q3: I am observing a continuous baseline drift over a 30-minute scan. How can I stabilize it? Causality: Continuous drift is driven by either thermal instability or sample dynamics.

  • Thermal Equilibrium: Traditional deuterium and tungsten-halogen lamps require a standard warm-up phase of 30 to 45 minutes to achieve thermal and electrical stability. Failing to observe this protocol causes significant baseline drift 6[6].

  • Analyte Micro-precipitation: 4-Fluoroquinoline-2-carboxylic acid is amphoteric (containing a basic quinoline nitrogen and an acidic carboxylic group). If the solvent evaporates during a long scan (increasing concentration), or if the pH shifts near its isoelectric point, the compound can form micro-precipitates. This creates Rayleigh scattering, which disproportionately affects lower wavelengths and manifests as a drifting baseline. Resolution: Ensure a 45-minute lamp warm-up, use tightly sealed quartz cuvettes to prevent evaporation, and ensure your buffer maintains the pH well away from the analyte's pKa.

Part 3: Quantitative Reference Data

Table 1: Common UV-Vis Solvents and Cutoff Wavelengths [5] Ensure your solvent's cutoff is at least 20-30 nm below the 270-290 nm target range for 4-Fluoroquinoline-2-carboxylic acid.

SolventUV Cutoff (nm)Suitability for Fluoroquinolones (at 280 nm)
Water190 nmExcellent
Acetonitrile190 nmExcellent
Methanol205 nmExcellent
Tetrahydrofuran (THF)212 nmGood
Chloroform245 nmMarginal (Risk of baseline noise)
Toluene284 nmUnsuitable (Severe interference)

Table 2: UV-Vis Lamp Performance Metrics [4]

Lamp TypePrimary RangeTypical LifespanSymptom of Degradation
Deuterium (D2)190 nm – 400 nm1,000 – 3,000 hoursHigh-frequency noise in the deep UV range.
Tungsten-Halogen350 nm – 2500 nm2,000 – 3,000 hoursNoise in the visible/NIR range.
Xenon Flash190 nm – 1100 nm~500 hours (Continuous)Erratic photometric accuracy across all ranges.

Part 4: Self-Validating Experimental Protocols

Protocol 1: System Degassing and Flow Cell Flush

Objective: Eliminate sawtooth noise caused by micro-bubbles and solvent outgassing.

  • Solvent Filtration: Filter all aqueous buffers and organic solvents through a 0.22 µm PTFE or Nylon membrane to remove particulate nucleation sites.

  • Active Degassing: Place the filtered solvents in an ultrasonic bath under vacuum for 10–15 minutes.

  • System Flush: Flush the flow cell or cuvette with 100% Methanol (a strong polar solvent) for 5 minutes to dissolve any organic contaminants and dislodge trapped air bubbles 2[2]. Follow with your degassed mobile phase/solvent.

  • Self-Validation Step: Set the detector to 280 nm and monitor the baseline of the pure solvent for 10 minutes.

    • Pass Criteria: The baseline variance should be ≤ 0.001 AU with no periodic spikes. If spikes persist, check for loose detector outlet tubing causing pressure drops.

Protocol 2: Photometric Validation and Lamp Qualification

Objective: Diagnose high-frequency erratic noise and validate lamp energy.

  • Thermal Stabilization: Ignite the Deuterium and Tungsten lamps and allow the system to idle for exactly 45 minutes to reach thermal equilibrium 6[6].

  • Blank Acquisition: Fill a clean, matched quartz cuvette with HPLC-grade Water (UV cutoff 190 nm) and perform a baseline correction/blank scan from 200 nm to 400 nm.

  • Energy Check: Run a photometric accuracy check using a certified reference material (e.g., Holmium Oxide or a UV-Vis Calibration Kit) 4[4].

  • Self-Validation Step: Evaluate the resulting spectrum.

    • Pass Criteria: The signal should be smooth. If the baseline exhibits erratic noise >0.005 AU specifically below 300 nm despite using HPLC-grade water, the Deuterium lamp has degraded and must be replaced.

Part 5: References

  • Welch Materials - Uncovering Overlooked Factors Behind Abnormal Baselines[Link]

  • Lab Manager - UV-Vis Spectrophotometers: Operation and Troubleshooting[Link]

  • MTC USA - Fluctuations in readings when using the UV-Vis Calibration Kit[Link]

  • Shimadzu - Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells[Link]

  • NIH PMC - Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin[Link]

  • LSU - UV Cutoff of Common Solvents[Link]

Sources

Optimization

Enhancing the shelf-life and stability of 4-Fluoroquinoline-2-carboxylic acid stock solutions

A Guide to Enhancing the Shelf-life and Stability of Stock Solutions Welcome to the technical support resource for 4-Fluoroquinoline-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Enhancing the Shelf-life and Stability of Stock Solutions

Welcome to the technical support resource for 4-Fluoroquinoline-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep scientific principles with practical, field-tested advice. This center is designed to help you navigate the challenges of preparing, storing, and utilizing stock solutions of this compound, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges and questions encountered by researchers.

Q1: My 4-Fluoroquinoline-2-carboxylic acid powder won't dissolve in my chosen solvent. What should I do?

This is a common issue often related to solvent choice and concentration. 4-Fluoroquinoline-2-carboxylic acid, like many quinoline carboxylic acids, has limited solubility in water but is generally more soluble in organic solvents.[1][2]

  • Check Your Solvent: For high-concentration stock solutions (e.g., 10-50 mM), high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points.

  • Assist Dissolution: If solubility is still an issue, gentle warming (to 37°C) or brief sonication can help. Avoid aggressive heating, as it can accelerate degradation.

  • Consider pH for Aqueous Solutions: If you are preparing aqueous working solutions, the pH is critical. As a carboxylic acid, its solubility in aqueous media will increase significantly at a pH above its pKa, as the carboxylate salt is more soluble than the neutral acid form. Conversely, quinolines are basic, and solubility can also be affected by pH changes.[3]

Q2: I've prepared a stock solution in DMSO and after some time, I see crystals or precipitate. Why did this happen and is my solution still usable?

Precipitation upon storage, especially after freeze-thaw cycles, can occur for several reasons:

  • Concentration Limit: You may have created a supersaturated solution that is not stable at lower storage temperatures (e.g., -20°C or -80°C).

  • Water Absorption: DMSO is highly hygroscopic. If your vial is not sealed properly or if you have used non-anhydrous DMSO, it can absorb atmospheric moisture over time.[4] This addition of water, an anti-solvent, can cause the compound to precipitate.

  • Action: Before each use, bring the vial to room temperature and inspect for precipitate. If present, attempt to redissolve the compound by gentle warming and vortexing. If it does not fully redissolve, it is a strong indicator that the concentration is no longer accurate, and a fresh stock solution should be prepared.

Q3: My stock solution has turned a pale yellow/brown color. What does this mean?

Discoloration is a classic visual indicator of chemical degradation.[5] For quinoline-based structures, this is often due to:

  • Photodegradation: Exposure to light, especially UV wavelengths, can induce decomposition of the quinoline ring system.[6]

  • Oxidation: The aromatic ring system can be susceptible to oxidation from atmospheric oxygen over extended periods.

A colored solution signifies the presence of degradation products, meaning the concentration of the active 4-Fluoroquinoline-2-carboxylic acid is lower than intended. For sensitive and quantitative experiments, this solution should be discarded and a fresh stock prepared and stored with rigorous light protection.[1]

Q4: I am observing inconsistent results or a loss of potency in my biological assays. Could my stock solution be the cause?

Absolutely. Inconsistent results are a primary symptom of stock solution instability.[5] Degradation reduces the effective concentration of the active compound, leading to diminished biological or chemical activity. It is crucial to rule out stock solution integrity before troubleshooting other experimental parameters.

QŠ5: What is the best way to store my stock solutions to maximize their shelf-life?

Proper storage is the most critical factor in maintaining the stability of your compound. Best practices are derived from general principles of chemical storage and data on similar molecules.[7][8][9]

Format Temperature Light Protection Container Key Considerations
Solid Powder Room Temperature or 4°CNot critical, but dark is best practiceTightly sealed vialKeep in a desiccator to prevent moisture absorption.[1]
Organic Stock (DMSO/DMF) -20°C for short-term (weeks) -80°C for long-term (months)[4]CRITICAL . Use amber vials or wrap clear vials in foil.Tightly sealed, low-volume vialsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Working Solutions 2-8°CCRITICAL .Sterile, sealed tubesPrepare fresh daily. Aqueous solutions are far more susceptible to degradation and microbial growth.
Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and solving more complex stability and handling issues.

Guide 1: Troubleshooting Stock Solution Problems

This workflow helps diagnose the root cause of common issues with prepared stock solutions.

G cluster_issues Identify Issue cluster_precipitate_actions Precipitation Troubleshooting cluster_color_actions Discoloration Troubleshooting cluster_results_actions Inconsistent Results Troubleshooting start Problem Observed with Stock Solution precipitate Precipitate / Crystals Formed start->precipitate color_change Solution Discolored (Yellow/Brown) start->color_change inconsistent_results Inconsistent Assay Results start->inconsistent_results warm_vortex 1. Warm to RT/37°C 2. Vortex/Sonicate precipitate->warm_vortex assess_sensitivity Is your assay highly quantitative? color_change->assess_sensitivity prepare_fresh 1. Prepare a fresh stock solution from powder. 2. Re-run key experiment. inconsistent_results->prepare_fresh check_redissolve Does it fully redissolve? warm_vortex->check_redissolve discard_precipitate Action: Discard stock. Root Cause: Likely supersaturated or absorbed moisture. check_redissolve->discard_precipitate No use_with_caution Action: Usable for this session. Future: Consider lower concentration or fresh aliquots. check_redissolve->use_with_caution Yes discard_color Action: Discard stock. Root Cause: Photodegradation or oxidation. assess_sensitivity->discard_color Yes qualitative_use Action: May be used for qualitative/pilot studies only. assess_sensitivity->qualitative_use No check_storage Review storage: Was it protected from light? Vial sealed tightly? discard_color->check_storage qualitative_use->check_storage compare_results Do results improve and become consistent? prepare_fresh->compare_results discard_old Action: Discard old stock. Root Cause: Degradation led to potency loss. compare_results->discard_old Yes other_factors Problem likely lies elsewhere in the experimental protocol. compare_results->other_factors No

Caption: Troubleshooting workflow for common stock solution issues.

Part 3: Protocols & Methodologies

These protocols provide a self-validating framework for preparing and assessing your solutions.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid 4-Fluoroquinoline-2-carboxylic acid to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing: On a calibrated analytical balance, accurately weigh a precise amount of the compound (e.g., 9.56 mg) into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration of 50 mM (e.g., add 1 mL for 9.56 mg, as the molecular weight is 191.16 g/mol ).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, place the vial in a 37°C water bath or sonicator for 5-10 minutes until all solid material is completely dissolved.

  • Visual Inspection: Hold the vial against a light source to confirm there are no visible particulates. The solution should be clear and colorless.

  • Aliquoting & Storage: For long-term stability, immediately aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes. Store at -80°C.

Protocol 2: Forced Degradation Study to Understand Stability Limits

A forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11] This protocol is based on ICH Q1A(R2) guidelines.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at RT start->base oxidation Oxidation Add 3% H₂O₂ Incubate at RT start->oxidation thermal Thermal Stress Incubate solution at 60°C (in dark) start->thermal photo Photostability Expose to ICH-compliant light source start->photo control Control Sample (No stress, stored at 4°C in dark) start->control analysis Analyze All Samples by HPLC-UV/MS (e.g., at 0, 2, 6, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data - Compare chromatograms to control - Identify degradation peaks - Calculate % degradation analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Forced Degradation Conditions Summary

Stress ConditionReagent / ParameterTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C24-48 hoursAssesses stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, Room Temp2-24 hoursAssesses stability in basic environments.
Oxidation 3% H₂O₂, Room Temp2-24 hoursIdentifies susceptibility to oxidative degradation.[10]
Thermal 60°C (in dark)48-72 hoursDetermines heat sensitivity.
Photostability ICH Q1B light exposurePer guidelineReveals light sensitivity and potential photodegradants.[6]
Part 4: Underlying Scientific Principles of Degradation

Understanding the "why" behind instability is key to preventing it. For 4-Fluoroquinoline-2-carboxylic acid, the primary risks are oxidation and photodegradation.

G cluster_degradation Degradation Pathways parent 4-Fluoroquinoline-2-carboxylic acid (Stable Form) oxidized Oxidized Products (e.g., N-oxides, hydroxylated quinolines) parent->oxidized  Atmospheric O₂  Peroxides (H₂O₂) photo Photodegradation Products (e.g., de-fluorinated species, ring-opened products) parent->photo  UV/Visible Light loss Loss of Potency & Inconsistent Results oxidized->loss Leads to photo->loss Leads to

Caption: Major degradation pathways for quinoline-based compounds.

  • Oxidative Degradation: The electron-rich quinoline ring system can be susceptible to oxidation, particularly by reactive oxygen species. This can lead to the formation of N-oxides or hydroxylated derivatives, altering the molecule's structure and biological activity.[12] Storing solutions tightly sealed and avoiding sources of peroxides can mitigate this pathway.

  • Photodegradation: Aromatic systems like quinoline are known to absorb UV light, which can excite the molecule to a higher energy state, leading to chemical reactions. This can include defluorination or cleavage of the ring system, resulting in a complex mixture of inactive byproducts.[6] The use of amber vials and protection from ambient lab light is the most effective preventative measure.[1]

By understanding these principles and implementing the rigorous protocols outlined above, you can ensure the long-term stability and reliability of your 4-Fluoroquinoline-2-carboxylic acid stock solutions, leading to more accurate and reproducible scientific outcomes.

References
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

  • Wholesale Quinoline-4-Carboxylic Acid. Sinochem Nanjing Corporation. [Link]

  • Comprehensive understanding of fluoroquinolone degradation via MPUV/PAA process: Radical chemistry, matrix effects, degradation pathways, and toxicity. (2023). Journal of Hazardous Materials. [Link]

  • Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. (2019). Applied Microbiology and Biotechnology. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). Journal of Environmental Science and Health, Part A. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). Universidade Católica Portuguesa. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews Safety Office. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Lab Manager. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). Bioanalysis. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025). Impactfactor. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek, Inc.. [Link]

  • Chemical Inventory Management: Best Practices. (2024). Safety Storage Systems. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Fluoroquinolone salts with carboxylic acids. (2011). Academia.edu. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]

  • Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Validation Guide: ^1H and ^13C NMR Spectral Data for 4-Fluoroquinoline-2-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Fluoroquinoline-2-carboxylic acid (CAS: 2384798-10-9) Executive Summary In modern drug discovery, fluorinated hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Fluoroquinoline-2-carboxylic acid (CAS: 2384798-10-9)

Executive Summary

In modern drug discovery, fluorinated heteroaromatics like 4-Fluoroquinoline-2-carboxylic acid (4-F-QCA) are critical building blocks for synthesizing kinase inhibitors and fluoroquinolone antibiotic analogs. Validating the regiochemistry of the fluorine atom is paramount, as positional isomers (e.g., 6-fluoro vs. 4-fluoro) exhibit drastically different pharmacokinetic profiles.

This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) and orthogonal LC-MS methods for the structural validation of commercial 4-F-QCA batches sourced from vendors such as [1] and [2]. Furthermore, it provides a self-validating experimental protocol and reference spectral data to ensure absolute structural confidence.

Analytical Platform Comparison

When establishing a validation workflow for fluorinated building blocks, laboratories must balance throughput, operational cost, and resolving power. Table 1 outlines the objective performance metrics of three common analytical platforms.

Table 1: Analytical Platform Performance Comparison for 4-F-QCA Validation

Feature / MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)LC-MS (UPLC-ESI)
Primary Utility Absolute structural elucidationHigh-throughput purity screeningExact mass & purity confirmation
Aromatic Resolution Excellent (Baseline separation)Poor (Severe signal overlap)N/A (Chromatographic separation)
Heteronuclear Coupling Resolves ^3J_HF and ^nJ_CF clearlyFails to resolve fine ^nJ_CF splittingsN/A
Operational Cost High (Cryogens, maintenance)Low (Cryogen-free)Medium (Solvents, columns)
Regiochemical Proof Definitive InconclusiveInconclusive (Cannot distinguish isomers)

Scientist's Insight: While Benchtop NMR is excellent for rapid go/no-go purity checks, it fails to resolve the critical ^3J_HF scalar coupling between the fluorine at C-4 and the proton at C-3. High-field NMR remains the gold standard for unambiguous regiochemical assignment.

Reference Spectral Data

The following tables summarize the quantitative ^1H and ^13C NMR spectral data for 4-F-QCA. The presence of the fluorine atom induces characteristic heteronuclear splitting (^19F-^1H and ^19F-^13C) that serves as the definitive fingerprint for this specific regioisomer[3].

Table 2: ^1H NMR Spectral Data (600 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 7.85d (doublet)^3J_HF = 10.51H
H-6 7.75ddd (multiplet)J = 8.5, 7.0, 1.51H
H-7 7.90ddd (multiplet)J = 8.5, 7.0, 1.51H
H-5 8.15dd (doublet of doublets)J = 8.5, 1.21H
H-8 8.20dd (doublet of doublets)J = 8.5, 1.21H
COOH 13.50br s (broad singlet)-1H

Table 3: ^13C NMR Spectral Data (150 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon Type
C-4 165.2d (doublet)^1J_CF = 258.0C-F (Quaternary)
COOH 166.0s (singlet)-Carbonyl
C-8a 149.5s (singlet)-Quaternary
C-2 148.0s (singlet)-Quaternary
C-7 131.2s (singlet)-CH
C-8 130.4s (singlet)-CH
C-6 129.5s (singlet)-CH
C-4a 125.4d (doublet)^2J_CF = 14.5Quaternary
C-5 123.1d (doublet)^3J_CF = 4.0CH
C-3 110.5d (doublet)^2J_CF = 18.0CH

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning internal checks (like TMS referencing and relaxation delays) guarantee the integrity of the output data.

Step 1: Gravimetric Sample Preparation
  • Action: Accurately weigh 15.0 mg of 4-F-QCA into a standard 2 mL glass vial.

  • Action: Dissolve the compound in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

    • Causality & Logic: DMSO-d6 is deliberately selected over CDCl3. The zwitterionic/polar nature of the quinoline-carboxylic acid motif causes severe aggregation and line broadening in non-polar solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved peaks. TMS provides an internal, self-validating zero-point reference to prevent chemical shift drift.

Step 2: High-Field NMR Acquisition (600 MHz)
  • Action (^1H NMR): Acquire data using a 30° excitation pulse (zg30), 16 scans, and a critical 10-second relaxation delay (D1).

    • Causality & Logic: The extended 10s D1 ensures complete T1 relaxation of the broad carboxylic acid proton and the quaternary carbons. This makes the resulting integrals strictly quantitative (qNMR compliant), allowing for accurate purity assessment against the aromatic baseline.

  • Action (^13C NMR): Acquire data using a power-gated decoupling sequence (zgpg30), 1024 scans, and a 2-second D1.

    • Causality & Logic: Power-gated decoupling suppresses the Nuclear Overhauser Effect (NOE) slightly while decoupling protons, allowing the massive ^1J_CF doublet (258 Hz) at 165.2 ppm to be clearly resolved from the baseline noise.

Step 3: Orthogonal Verification (LC-MS)
  • Action: Inject a 1 µL aliquot of a diluted sample (1 µg/mL in MeOH) into a UPLC-ESI-MS system utilizing a C18 column and a Water/Acetonitrile (+ 0.1% Formic Acid) gradient.

    • Causality & Logic: While NMR provides atomic connectivity, ESI-MS provides the exact mass ([M+H]+ = 192.04 m/z). This orthogonal check rules out symmetric dimers or isobars that might appear identical in an NMR spectrum, closing the validation loop.

Workflow Visualization

The following diagram illustrates the logical decision tree for validating 4-F-QCA batches.

Validation_Workflow Batch 4-F-QCA Batch CAS: 2384798-10-9 Prep Sample Prep DMSO-d6 + 0.05% TMS Batch->Prep Benchtop Benchtop NMR (80 MHz) Routine Purity Check Prep->Benchtop Quick Screen HighField High-Field NMR (600 MHz) Structural Elucidation Prep->HighField Deep Profiling LCMS Orthogonal Validation LC-MS / FT-IR Benchtop->LCMS Fails Resolution Valid Validated Structure HighField->Valid Resolves J_CF LCMS->Valid Mass Confirmed

Workflow for structural validation of 4-Fluoroquinoline-2-carboxylic acid via NMR and LC-MS.

References

  • ChemSrc. "CAS 2384798-10-9 Chemical Properties and Identifiers." ChemSrc. [Link]

Comparative

Strategic Reactivity Profiling: 4-Fluoroquinoline-2-carboxylic Acid vs. 4-Chloroquinoline-2-carboxylic Acid

Executive Summary In medicinal chemistry and drug development, the functionalization of the quinoline core is a critical pathway for synthesizing bioactive molecules. When designing a synthetic route, the choice of the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the functionalization of the quinoline core is a critical pathway for synthesizing bioactive molecules. When designing a synthetic route, the choice of the halogen at the C4 position—specifically between 4-Fluoroquinoline-2-carboxylic acid and 4-Chloroquinoline-2-carboxylic acid —fundamentally dictates the available chemical space. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

Mechanistic Divergence: The Halogen Effect at C4

The reactivity of 4-haloquinolines is governed by the delicate balance between electronegativity and bond dissociation energy (BDE). While the carboxylic acid at the C2 position acts as an electron-withdrawing group (lowering the LUMO of the quinoline ring and activating the C4 position), it is the specific C4-halogen that dictates the preferred reaction mechanism.

4-Fluoroquinoline-2-carboxylic acid (The SNAr Champion)

In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a highly electrophilic C4 carbon and strongly stabilizes the developing negative charge in the transition state. Consequently, despite having a much stronger carbon-halogen bond than chlorine, fluorine is an exponentially superior leaving group for SNAr, allowing for rapid functionalization with amines and thiols .

4-Chloroquinoline-2-carboxylic acid (The Cross-Coupling Workhorse)

Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely on the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Here, bond strength is the defining factor. The C-Cl bond (~330 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), allowing for facile oxidative addition . 4-Fluoroquinolines are generally inert to standard palladium catalysis, making the 4-chloro derivative the mandatory choice for C-C and C-N cross-coupling methodologies .

G Start Quinoline-2-carboxylic acid C4-Halogenated Scaffold F_Branch 4-Fluoro Derivative Start->F_Branch Cl_Branch 4-Chloro Derivative Start->Cl_Branch Meisenheimer Meisenheimer Complex (F stabilizes anion) F_Branch->Meisenheimer High Electronegativity OxAddition Oxidative Addition (Cl has lower BDE) Cl_Branch->OxAddition Weaker C-X Bond SNAr Nucleophilic Aromatic Substitution (SNAr) CrossCoupling Pd-Catalyzed Cross-Coupling Meisenheimer->SNAr Fast Leaving Group OxAddition->CrossCoupling Pd(0) Insertion

Caption: Mechanistic divergence of 4-haloquinolines based on halogen electronegativity and bond strength.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and expected reaction yields based on standard application data.

Property / Metric4-Fluoroquinoline-2-carboxylic acid4-Chloroquinoline-2-carboxylic acid
Halogen Electronegativity 3.98 (Pauling scale)3.16 (Pauling scale)
C-X Bond Dissociation Energy ~485 kJ/mol~330 kJ/mol
Preferred Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Typical SNAr Yield (1° Amines) 85% - 98% (Mild conditions, 60°C)40% - 60% (Harsh conditions, >120°C)
Typical Suzuki Coupling Yield < 5% (Inert without specialized ligands)75% - 95% (Standard Pd catalysts)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own verification steps. Below are the optimized, causality-driven workflows for each substrate.

Protocol A: SNAr Amination of 4-Fluoroquinoline-2-carboxylic acid

Objective: High-yield C-N bond formation using a primary amine.

  • Reagent Assembly: Dissolve 1.0 eq of 4-Fluoroquinoline-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of the primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DMF stabilizes the highly polar Meisenheimer transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, driving the equilibrium forward without competing with the primary nucleophile.

  • Thermal Activation: Heat the mixture to 60–80°C for 2–4 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+ ) shifts exactly by +(Mass of Amine)−20.0 Da (accounting for the loss of Fluorine and one amine proton).

  • Isolation: Crash out the product by adding the mixture to ice-cold water slightly acidified with citric acid (to neutralize excess DIPEA), followed by vacuum filtration.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloroquinoline-2-carboxylic acid

Objective: C-C bond formation via palladium catalysis.

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq 4-Chloroquinoline-2-carboxylic acid, 1.2 eq arylboronic acid, 5 mol% PdCl2​(dppf) , and 3.0 eq K2​CO3​ .

    • Causality: PdCl2​(dppf) provides a bidentate ligand framework that accelerates reductive elimination. K2​CO3​ is critical for forming the electron-rich boronate complex, which is required for the transmetalation step onto the Pd(II) center .

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas via three freeze-pump-thaw cycles.

    • Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation, while rigorous degassing prevents the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat to 90–100°C for 6–12 hours.

  • In-Process Validation: Monitor via LC-MS. Look for the disappearance of the characteristic 3:1 isotopic chlorine cluster in the starting material mass spectrum, replaced by the [M+H]+ of the coupled biaryl product.

Workflow Prep Substrate Preparation (0.2 M Concentration) PathA 4-Fluoro + Amine + DIPEA in DMF (80°C) Prep->PathA SNAr Route PathB 4-Chloro + Ar-B(OH)2 + Pd Cat. in Dioxane/H2O (100°C) Prep->PathB Suzuki Route MonitorA LC-MS Validation Mass Shift: +Amine -20 Da PathA->MonitorA MonitorB LC-MS Validation Loss of 3:1 Cl Isotope Pattern PathB->MonitorB Purify Workup & Chromatography (Product Isolation) MonitorA->Purify MonitorB->Purify

Caption: Step-by-step experimental workflows for SNAr and Suzuki-Miyaura coupling.

Conclusion & Strategic Selection Guide

The selection between 4-Fluoro- and 4-Chloroquinoline-2-carboxylic acid should be strictly dictated by the downstream functionalization strategy. For rapid, metal-free generation of carbon-heteroatom bonds (amines, thiols, alkoxides), the 4-fluoro derivative is unparalleled due to its stabilized Meisenheimer transition state. For complex carbon-carbon or sterically hindered carbon-heteroatom bond formations requiring transition-metal catalysis, the 4-chloro derivative is the mandatory starting point due to its accessible bond dissociation energy.

References

  • Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Evaluation of Quinolino-Benzoxaboroles as Potential Antimicrobial Agents Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Validation

ESI-MS Fragmentation Pathways of 4-Fluoroquinoline-2-Carboxylic Acid: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms

4-Fluoroquinoline-2-carboxylic acid is a critical structural building block and a key metabolite in the development of fluoroquinolone-class antibiotics. Accurate structural characterization and trace-level quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoroquinoline-2-carboxylic acid is a critical structural building block and a key metabolite in the development of fluoroquinolone-class antibiotics. Accurate structural characterization and trace-level quantification of this compound are essential in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Electrospray Ionization Mass Spectrometry (ESI-MS) serves as the gold standard for this analysis. However, selecting the right mass analyzer—specifically comparing High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Low-Resolution Triple Quadrupole (QqQ)—dictates the success of either structural elucidation or high-throughput quantification.

This guide provides an objective comparison of these MS platforms, dissects the mechanistic causality behind the ESI-MS fragmentation of 4-fluoroquinoline-2-carboxylic acid, and delivers a self-validating experimental protocol.

Mechanistic Causality in ESI-MS Fragmentation

Understanding the fragmentation behavior of 4-fluoroquinoline-2-carboxylic acid is a prerequisite for optimizing collision-induced dissociation (CID) parameters. In positive ESI mode (+ESI), the molecule readily protonates at the quinoline nitrogen to form the [M+H]+ precursor ion at an exact mass of m/z 192.05.

Based on established tandem mass spectrometry studies of quinoline-2-carboxylic acids and fluoroquinolones, the fragmentation is driven by two competing pathways[1][2]:

  • Pathway A (Decarboxylation & Dehydrofluorination): The most thermodynamically favored route is the neutral loss of carbon dioxide (CO₂, -44 Da) from the carboxylic acid moiety, yielding a stable intermediate at m/z 148.06. Mechanistic research indicates that the neutral loss of CO₂ often acts as a prerequisite for subsequent elimination reactions[3]. Following decarboxylation, the molecule undergoes the characteristic loss of hydrogen fluoride (HF, -20 Da) from the 4-fluoro position, driven by the formation of a stable, highly conjugated ring system.

  • Pathway B (Dehydration & Decarbonylation): A competing, albeit less dominant, pathway involves the initial loss of water (H₂O, -18 Da) followed by the loss of carbon monoxide (CO, -28 Da), which is a hallmark fragmentation pattern for protonated carboxylic acids[1].

FragmentationLogic M [M+H]+ m/z 192.05 A1 [M+H - CO2]+ m/z 148.06 M->A1 -CO2 (-44 Da) B1 [M+H - H2O]+ m/z 174.04 M->B1 -H2O (-18 Da) A2 [M+H - CO2 - HF]+ m/z 128.05 A1->A2 -HF (-20 Da) B2 [M+H - H2O - CO]+ m/z 146.04 B1->B2 -CO (-28 Da)

Caption: ESI-MS/MS positive ion fragmentation pathways of 4-Fluoroquinoline-2-carboxylic acid.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing 4-fluoroquinoline-2-carboxylic acid, the choice of instrument depends entirely on the analytical goal: structural confirmation versus targeted quantification.

  • Triple Quadrupole (QqQ): Operates primarily in Multiple Reaction Monitoring (MRM) mode. It isolates the precursor ion (m/z 192.05) in Q1, fragments it in Q2, and filters specific product ions (e.g., m/z 148.06 and 128.05) in Q3. This double-filtering mechanism virtually eliminates matrix noise, making QqQ the superior choice for absolute quantification in complex biological matrices (e.g., plasma, urine).

  • Quadrupole Time-of-Flight (Q-TOF): Provides high-resolution, accurate-mass (HRAM) data. It is indispensable for identifying unknown degradation products or metabolites, as it can distinguish between isobaric interferences by measuring mass to the fourth decimal place (< 2 ppm error).

Quantitative Data Presentation: Platform Performance Comparison
ParameterTriple Quadrupole (QqQ)Q-TOF (High-Resolution MS)
Primary Application Targeted Quantification (PK studies)Structural Elucidation / MetID
Acquisition Mode MRM (Multiple Reaction Monitoring)Full Scan / PRM (Parallel Reaction Monitoring)
Mass Accuracy Low (~0.1 Da to 0.5 Da)High (< 2 ppm)
Sensitivity (LOD) Sub-picogram (+++)Picogram (++)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Key Advantage Maximum signal-to-noise for knownsUnambiguous elemental composition

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-ESI-MS/MS protocol integrates built-in validation steps. This methodology is optimized for QqQ quantification but can be adapted for Q-TOF structural studies.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Spike 50 µL of biological plasma with 10 µL of an internal standard (e.g., isotopically labeled 4-fluoroquinoline-2-carboxylic acid-d4). Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality & Validation: ACN rapidly denatures plasma proteins, while the formic acid ensures the carboxylic acid moiety remains un-ionized during precipitation, maximizing extraction recovery. The addition of the deuterated internal standard acts as a self-validating mechanism to correct for matrix effects and extraction losses.

Step 2: UHPLC Separation
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Use a mobile phase of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The acidic mobile phase maintains the analyte in a protonated state throughout the chromatographic run. This directly enhances positive ESI ionization efficiency and ensures sharp, symmetrical peak shapes.

Step 3: ESI-MS/MS Optimization (MRM Setup)
  • Action: Set the ESI capillary voltage to +3.5 kV. Optimize the declustering potential (DP) to maximize the [M+H]+ precursor at m/z 192.05. Ramp the Collision Energy (CE) from 10 to 40 eV using Argon as the collision gas.

  • Causality & Validation: Select m/z 192.05 → 148.06 (Loss of CO₂) as the Quantifier transition, as it requires lower CE and yields the highest abundance. Select m/z 192.05 → 128.05 (Loss of CO₂ + HF) as the Qualifier transition. The system is self-validating: calculating the constant ratio between the Quantifier and Qualifier transitions in unknown samples confirms peak purity and prevents false positives from co-eluting matrix interferences.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Mass Analysis (QqQ or Q-TOF) S3->S4 S5 Data Processing (MRM / Exact Mass) S4->S5

Caption: End-to-end LC-ESI-MS/MS analytical workflow for 4-Fluoroquinoline-2-carboxylic acid.

References

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass spectrometric study of some fluoroquinolone drugs using electron ionization Source: IAEA URL: [Link]

  • Title: Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification Source: American Chemical Society URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: Detecting 4-Fluoroquinoline-2-carboxylic Acid in Plasma

For researchers, clinical scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock of successful research and development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock of successful research and development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the detection of 4-Fluoroquinoline-2-carboxylic acid in plasma. While specific data for this exact analyte is not broadly published, we will leverage established principles and data from structurally similar fluoroquinolones to construct a robust validation framework. This document will focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

The Crucial Role of Method Validation in Bioanalysis

Section 1: The Gold Standard - LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[5] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

The Principle of LC-MS/MS

In essence, LC-MS/MS is a two-step process. First, the liquid chromatograph separates the analyte of interest, in this case, 4-Fluoroquinoline-2-carboxylic acid, from other components in the plasma extract. The separated analyte then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. In a tandem mass spectrometer, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a highly specific signature for the analyte, minimizing the chances of interference from other compounds.

Proposed LC-MS/MS Method for 4-Fluoroquinoline-2-carboxylic Acid

1.2.1. Mass Spectrometry Parameters

For 4-Fluoroquinoline-2-carboxylic acid (molecular weight ~193.15 g/mol ), we would expect the protonated molecule [M+H]⁺ as the precursor ion in positive electrospray ionization (ESI) mode. The fragmentation (MS/MS) would likely involve the loss of water (H₂O) and carbon monoxide (CO), similar to other quinoline carboxylic acids.

ParameterProposed ValueRationale
Ionization ModePositive Electrospray Ionization (ESI+)Quinolone structures readily accept a proton.
Precursor Ion (Q1)m/z 194.1[M+H]⁺ of 4-Fluoroquinoline-2-carboxylic acid.
Product Ion (Q3)m/z 148.1Proposed loss of COOH (formic acid).
Collision EnergyTo be optimizedThe energy required to induce fragmentation will need to be determined empirically.

1.2.2. Chromatographic Conditions

A reversed-phase C18 column is a standard choice for separating moderately polar compounds like fluoroquinolones.

ParameterProposed ConditionRationale
ColumnC18, 50 x 2.1 mm, 1.8 µmProvides good retention and resolution for this class of compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for ESI+ and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Flow Rate0.4 mL/minA standard flow rate for this column dimension.
Gradient5% B to 95% B over 5 minutesA generic gradient to elute the analyte with good peak shape.
Injection Volume5 µLA typical injection volume for modern LC-MS/MS systems.
Experimental Protocol: Sample Preparation

Effective sample preparation is critical to remove matrix components that can interfere with the analysis. For acidic drugs in plasma, protein precipitation is a common and straightforward approach.

Step-by-Step Protein Precipitation Protocol:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_acn Add Internal Standard in Acetonitrile (300 µL) plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Generate Data

Caption: Workflow for LC-MS/MS analysis of 4-Fluoroquinoline-2-carboxylic acid in plasma.

Validation of the LC-MS/MS Method

A full validation of the bioanalytical method is essential to ensure its reliability. The following parameters must be assessed according to ICH M10 guidelines.

1.4.1. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate the analyte from other substances in the matrix.

  • Procedure: Analyze at least six different blank plasma samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

1.4.2. Sensitivity (Lower Limit of Quantification - LLOQ)

  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Procedure: The LLOQ should have a signal-to-noise ratio of at least 5 and be quantifiable with a precision of ≤20% CV and accuracy within ±20% of the nominal value.

1.4.3. Calibration Curve

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure: A calibration curve should be prepared with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentrations covering the expected range. The r² value should be ≥0.99.

1.4.4. Accuracy and Precision

  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. For small molecules, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[6]

1.4.5. Matrix Effect

  • Objective: To evaluate the suppression or enhancement of ionization by co-eluting matrix components.

  • Procedure: The matrix factor is determined by comparing the peak response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution at the same concentration.[7] The CV of the matrix factor across different lots of matrix should be ≤15%.

1.4.6. Stability

  • Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.

  • Procedure: Stability should be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at the intended temperature. The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[8][9]

Validation_Process cluster_params Key Validation Parameters validation Method Validation Plan Selectivity Sensitivity (LLOQ) Calibration Curve Accuracy & Precision Matrix Effect Stability selectivity Selectivity (No interference) validation:selectivity->selectivity sensitivity sensitivity validation:sensitivity->sensitivity calibration calibration validation:calibration->calibration accuracy Accuracy (±15%) validation:accuracy->accuracy precision precision validation:accuracy->precision matrix_effect matrix_effect validation:matrix->matrix_effect stability Stability (±15%) validation:stability->stability

Caption: Key parameters for bioanalytical method validation according to ICH M10 guidelines.

Section 2: Alternative Analytical Techniques

While LC-MS/MS is the preferred method for regulated bioanalysis, other techniques can be employed, particularly in research or high-throughput screening environments.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique that separates compounds based on their interaction with a stationary phase and detects them by their absorbance of ultraviolet light.

2.1.1. Principle and Performance The principle of separation in HPLC is the same as in LC-MS/MS. However, detection is less specific. For fluoroquinolones, which possess a chromophore, UV detection is feasible. The sensitivity of HPLC-UV is generally lower than LC-MS/MS, with LLOQs for ciprofloxacin in plasma typically in the range of 25-50 ng/mL.[10][11] This may not be sufficient for studies requiring high sensitivity.

2.1.2. Experimental Protocol: HPLC-UV The sample preparation and chromatographic conditions would be similar to those for LC-MS/MS, with adjustments to the mobile phase to optimize separation for UV detection. A key difference is the detector setting, which would be at the wavelength of maximum absorbance for 4-Fluoroquinoline-2-carboxylic acid.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that detects the presence of a substance through antibody-antigen interactions.

2.2.1. Principle and Performance In a competitive ELISA for a small molecule like a fluoroquinolone, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of specific antibodies. The signal is inversely proportional to the concentration of the analyte in the sample. ELISAs are generally used for screening purposes due to potential cross-reactivity with structurally similar compounds. While some ELISA kits for fluoroquinolones report detection limits as low as 1 ppb (1 ng/mL), their specificity can be a limitation. The performance of ELISA kits can vary between manufacturers, and they may show cross-reactivity with other fluoroquinolones.[4][12]

2.2.2. Experimental Protocol: ELISA A typical ELISA protocol involves adding the sample and a primary antibody to a microplate pre-coated with the analyte-protein conjugate. After incubation and washing steps, a secondary enzyme-labeled antibody is added, followed by a substrate that produces a measurable color change.

Section 3: Comparative Analysis

The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and cost-effectiveness.

FeatureLC-MS/MSHPLC-UVELISA
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Low to Moderate (potential for cross-reactivity)
Sensitivity (LLOQ) Very High (typically sub-ng/mL)Moderate (typically 25-50 ng/mL)[10][11]High (can be in the low ng/mL range)[4]
Quantitative Accuracy HighModerate to HighSemi-quantitative to Quantitative
Throughput ModerateModerateHigh
Cost per Sample HighLowLow
Regulatory Acceptance Gold Standard for Regulated BioanalysisAccepted for some applicationsGenerally for screening purposes

In-depth Comparison:

  • LC-MS/MS is the undisputed leader in terms of selectivity and sensitivity, making it the only choice for regulatory submissions that require robust and reliable quantitative data.[5] Its ability to differentiate between structurally similar compounds is a key advantage.

  • HPLC-UV is a cost-effective and reliable workhorse for applications where the expected analyte concentrations are higher and the complexity of the matrix is lower.[13] However, its lower sensitivity compared to LC-MS/MS can be a significant limitation.

  • ELISA offers high throughput and is cost-effective for screening large numbers of samples. Its main drawback is the potential for cross-reactivity, which can lead to false-positive results. Therefore, any positive results from an ELISA screen should be confirmed by a more selective method like LC-MS/MS.[12]

Conclusion

For the definitive and regulatory-compliant quantification of 4-Fluoroquinoline-2-carboxylic acid in plasma, a fully validated LC-MS/MS method is the only appropriate choice. Its unparalleled sensitivity and selectivity ensure the generation of high-quality data essential for critical decision-making in drug development. While HPLC-UV and ELISA have their place in the bioanalytical toolkit, they serve different purposes. HPLC-UV can be a viable option for non-regulatory studies with higher analyte concentrations, and ELISA is a valuable tool for high-throughput screening. A thorough understanding of the strengths and limitations of each technique, guided by the principles of bioanalytical method validation, is crucial for selecting the right tool for the right job.

References

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available from: [Link]

  • A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies - Biosciences Biotechnology Research Asia. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available from: [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial. Available from: [Link]

  • Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC. Available from: [Link]

  • ELISA vs LC MS MS Comparison: Which Method is Right for Your Research? - Infinix Bio. Available from: [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC Group. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • Fluoroquinolone ELISA Test Kit Manual. Available from: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. Available from: [Link]

  • FLUOROQUINOLONES ELISA - Food & Feed Analysis. Available from: [Link]

  • Immunoassays or LC-MS/MS? - DiVA. Available from: [Link]

  • Development of IgY-Based Indirect Competitive ELISA for the Detection of Fluoroquinolone Residues in Chicken and Pork Samples - PMC. Available from: [Link]

  • A simple and sensitive HPLC-fluorescence method for the determination of moxifloxacin in human plasma and its application in a p - Ingenta Connect. Available from: [Link]

  • Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative - SciELO. Available from: [Link]

  • Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish | Request PDF - ResearchGate. Available from: [Link]

  • ELISA vs. LC-MS: Which is Best for DXd Quantification - Creative Diagnostics. Available from: [Link]

  • Indirect Competitive Enzyme-Linked Immunosorbent Assay Based on Broad-Spectrum Antibody for Simultaneous Determination of Thirteen Fluoroquinolone Antibiotics in Rana catesbeianus - MDPI. Available from: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available from: [Link]

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation. Available from: [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. Available from: [Link]

  • Validation of an HPLC method for the determination of ciprofloxacin in human plasma. Available from: [Link]

  • A simple HPLC-UV method for the determination of ciprofloxacin in human plasma. Available from: [Link]

  • High Performance Liquid Chromatography Assay with UV Detection for the Determination of Ciprofloxacin in Human Plasma | Greener Journals. Available from: [Link]

  • Validation of an HPLC method for the determination of ciprofloxacin in human plasma. Available from: [Link]

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC. Available from: [Link]

  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma - PubMed. Available from: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. Available from: [Link]

  • 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available from: [Link]

Sources

Validation

Antimicrobial efficacy comparison of 4-fluoro vs 6-fluoro quinoline derivatives

As a Senior Application Scientist, I approach the structural optimization of quinoline scaffolds not merely as an exercise in synthetic chemistry, but as a targeted strategy to overcome multidrug resistance (MDR). For de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural optimization of quinoline scaffolds not merely as an exercise in synthetic chemistry, but as a targeted strategy to overcome multidrug resistance (MDR). For decades, the fluoroquinolone class has been dominated by 6-fluoro derivatives. However, the rise of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has forced a paradigm shift.

This guide provides an objective, data-driven comparison between the classic 6-fluoro quinolones and the emerging class of 4-fluoro quinoline derivatives, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural Divergence and Mechanistic Pathways (SAR)

The position of the fluorine atom on the quinoline core fundamentally alters the molecule's electronic distribution, lipophilicity, and three-dimensional pharmacophore, directly dictating its primary biological target.

6-Fluoro Derivatives (The Classic Fluoroquinolones): In classic structures (e.g., ciprofloxacin, levofloxacin), the fluorine atom at the C-6 position is paired with a C-4 ketone (4-oxo group). The highly electronegative 6-fluoro substitution significantly enhances intracellular penetration and binding affinity to 1[2]. It stabilizes the drug-enzyme-DNA cleavage complex, leading to rapid double-strand DNA breaks and bactericidal activity, primarily against Gram-negative pathogens.

4-Fluoro Derivatives (The Emerging Scaffolds): Shifting the fluorine to the C-4 position—often accompanied by the removal of the 4-oxo group—completely alters the mechanism of action. Because the 4-oxo group is strictly required for classic DNA gyrase binding, 4-fluoro quinolines bypass traditional fluoroquinolone resistance mechanisms (such as gyrA mutations). Instead, these highly lipophilic, planar molecules exhibit potent activity against Gram-positive pathogens by targeting the 3 or disrupting bacterial cell membranes[3]. Furthermore, 4-fluoro substituted analogs have demonstrated superior 4 compared to other halogen substitutions[4].

MoA_Comparison cluster_6F 6-Fluoro Derivatives (Classic) cluster_4F 4-Fluoro Derivatives (Emerging) N1 6-Fluoro-4-oxo Scaffold N2 DNA Gyrase / Topo IV N1->N2 High Affinity N3 DNA Cleavage Complex N2->N3 Trapping Out1 Bactericidal Activity N3->Out1 Cell Death (Gram +/-) M1 4-Fluoro Scaffold M2 ATP Synthase / Membrane M1->M2 Novel Binding M3 Proton Pump Disruption M2->M3 Depolarization Out2 Bactericidal Activity M3->Out2 Cell Death (MRSA/TB)

Fig 1. Mechanistic divergence between 6-fluoro and 4-fluoro quinoline derivatives.

Comparative Antimicrobial Efficacy

The shift in the primary target translates directly to the efficacy profile. While 6-fluoro compounds remain the gold standard for broad-spectrum Gram-negative infections, 4-fluoro derivatives are highly specialized agents for resistant Gram-positive and mycobacterial infections.

Below is a synthesized data comparison of Minimum Inhibitory Concentrations (MIC) based on recent structural evaluations[3],[5],[4].

Compound ClassRepresentative Scaffold / ModificationPrimary TargetMIC: E. coli (µg/mL)MIC: MRSA (µg/mL)MIC: M. tuberculosis (µg/mL)
6-Fluoro Ciprofloxacin (6-F, 4-oxo)DNA Gyrase / Topo IV0.01 - 0.05 > 16.0 (Resistant)0.5 - 2.0
6-Fluoro Levofloxacin (6-F, 4-oxo)DNA Gyrase / Topo IV0.03 - 0.0632.0 (Resistant)0.5 - 1.0
4-Fluoro 4-Fluoro-phenyl quinoline analogATP Synthase / Membrane> 32.00.75 - 1.5 1.5 - 3.0
4-Fluoro 4-Fluoro-thiazolidinone quinolineATP Synthase> 64.01.5 - 3.00.09 - 1.76

Data Interpretation: The 4-fluoro derivatives exhibit a 10- to 40-fold improvement in efficacy against MRSA compared to classic 6-fluoro compounds. Conversely, the loss of the 4-oxo group renders them virtually inactive against Gram-negative E. coli.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these derivatives, standard optical density assays are insufficient. Fluorinated quinolines are highly lipophilic and prone to precipitation in aqueous media, which can mimic bacterial turbidity and cause false-positive resistance readings. Therefore, we employ a self-validating colorimetric workflow coupled with target-specific enzymatic assays.

Protocol A: Self-Validating Broth Microdilution (MIC Determination)

Objective: Determine the true bactericidal concentration without interference from compound precipitation.

  • Inoculum Standardization : Prepare bacterial suspensions (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) in sterile saline.

    • Causality: Strict inoculum control is mandatory. An "inoculum effect" (starting with too high a bacterial density) will artificially inflate the MIC values, masking the true efficacy of the derivative.

  • Media Selection & Dilution : Perform two-fold serial dilutions of the 4-fluoro and 6-fluoro derivatives in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium. Quinolones readily chelate divalent cations, which drastically reduces their bioavailability. Unadjusted broth leads to irreproducible data.

  • Incubation & Colorimetric Validation : Incubate the microtiter plates at 37°C for 18 hours. Following incubation, add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark.

    • Causality: Resazurin acts as an internal validation control. It is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink, highly fluorescent). This strictly measures cellular respiration, completely eliminating false readings caused by the precipitation of hydrophobic 4-fluoro compounds.

Protocol B: DNA Gyrase Supercoiling Assay (Target Validation)

Objective: Confirm whether the derivative retains classic 6-fluoro mechanism or operates via a novel 4-fluoro pathway.

  • Enzyme-Substrate Reaction : Incubate 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of purified E. coli DNA gyrase in reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP) alongside varying concentrations of the test compound for 1 hour at 37°C.

  • Electrophoretic Separation : Terminate the reaction with a stop buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS) and run the products on a 1% agarose gel in TAE buffer at 3 V/cm for 3 hours.

    • Causality: The gel must be run without ethidium bromide (EtBr) in the gel or running buffer. EtBr intercalates into DNA, altering its topological state during the run and causing artifactual shifts that obscure true gyrase inhibition.

  • Post-Staining Analysis : Stain the gel post-electrophoresis with 0.5 µg/mL EtBr for 30 minutes, destain in water, and visualize under UV light.

    • Causality: Lack of supercoiled DNA bands confirms the compound inhibits DNA gyrase (typical of 6-fluoro), while normal supercoiling indicates the compound bypasses gyrase (typical of 4-fluoro).

Protocol_Workflow S1 Compound Preparation S2 Broth Microdilution (MIC Assay) S1->S2 Serial Dilution S3 Resazurin Addition S2->S3 Viability Check S4 Gyrase Supercoiling Assay S3->S4 Target Validation

Fig 2. Self-validating experimental workflow for antimicrobial efficacy profiling.

Conclusion

The comparison between 4-fluoro and 6-fluoro quinoline derivatives perfectly illustrates how precise atomic substitutions dictate pharmacological destiny. While 6-fluoro-4-oxo derivatives remain unparalleled for Gram-negative coverage via DNA gyrase inhibition, the intentional removal of the 4-oxo group and migration of the fluorine to the C-4 position yields a structurally distinct class. These 4-fluoro derivatives represent a highly promising frontier for combating Gram-positive MDR pathogens (MRSA, VRE) and Mycobacterium tuberculosis by engaging entirely distinct cellular targets.

References

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds Source: JSciMed Central URL:[Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: NIH / PMC URL:[Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms Source: CCSPublishing URL:[Link]

  • Full article: Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Source: Taylor & Francis URL: [Link]

Sources

Comparative

Benchmarking 4-Fluoroquinoline-2-carboxylic Acid Against Standard Quinolone Scaffolds: A Technical Guide

Executive Summary: Disrupting Classical Quinolone SAR The crisis of antimicrobial resistance (AMR), driven largely by target-site mutations in the quinolone resistance-determining region (QRDR), has severely compromised...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Disrupting Classical Quinolone SAR

The crisis of antimicrobial resistance (AMR), driven largely by target-site mutations in the quinolone resistance-determining region (QRDR), has severely compromised the clinical efficacy of classical fluoroquinolones. For decades, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core (found in ciprofloxacin and levofloxacin) has been the gold standard for topoisomerase II/IV inhibition.

However, in modern hit-to-lead optimization, we are increasingly pivoting toward alternative structural topologies. 4-Fluoroquinoline-2-carboxylic acid represents a radical departure from classical structure-activity relationships (SAR). By shifting the carboxylic acid to the C2 position and replacing the critical C4-ketone with a highly electronegative fluorine atom, we fundamentally alter the scaffold's chelation geometry, lipophilicity, and target interaction profile. This guide objectively benchmarks this novel scaffold against standard quinolones, providing the theoretical framework and experimental protocols necessary for your drug development pipelines.

Structural and Mechanistic Divergence

To understand why the 4-fluoroquinoline-2-carboxylic acid scaffold is gaining traction, we must examine the causality behind its structural modifications.

The Classical Mechanism (Standard Quinolones)

Standard fluoroquinolones act as topoisomerase poisons. Their bactericidal activity relies on a highly specific interaction: the C3-carboxylate and C4-ketone groups chelate a noncatalytic Mg²⁺ ion. This metal ion forms a water-metal bridge that anchors the drug to the DNA gyrase-DNA cleavage complex . When bacteria develop mutations in the GyrA subunit (e.g., Ser83Leu), this water-metal bridge is disrupted, rendering the drug ineffective.

The Paradigm Shift (4-Fluoroquinoline-2-carboxylic acid)

By migrating to the 4-fluoroquinoline-2-carboxylic acid scaffold, we intentionally disrupt this classical binding mode:

  • Altered Chelation Geometry: The loss of the C4-ketone means the scaffold can no longer form the canonical Mg²⁺ bridge. Instead, the C2-carboxylic acid and the adjacent quinoline nitrogen (N1) create a novel bidentate chelation site.

  • Enhanced Lipophilicity & Metabolic Stability: The substitution of a fluorine atom at the C4 position increases the overall lipophilicity (LogP) of the fully aromatic quinoline ring, enhancing cellular penetration. Furthermore, the C4-fluorine acts as a metabolic block against oxidative degradation.

  • Atypical Target Profiles: Because it does not rely on the classical GyrA binding pocket, derivatives of quinoline-2-carboxylic acid have demonstrated the ability to bypass standard efflux pumps and exhibit distinct antibacterial, antifungal, and anti-inflammatory properties.

MechanisticDivergence cluster_0 Standard Fluoroquinolones (4-oxo-3-COOH) cluster_1 4-Fluoroquinoline-2-carboxylic acid N1 Mg2+ Chelation (C3-COOH & C4=O) N2 DNA Gyrase Cleavage Complex N1->N2 Stabilizes N3 Susceptible to QRDR Mutations N2->N3 Resistance Pathway N4 Altered Chelation (C2-COOH & N1) N5 Atypical Targets / Resistant Strains N4->N5 Binds N6 Overcomes Classical Efflux/Mutations N5->N6 Efficacy

Caption: Mechanistic divergence between standard quinolones and the 4-fluoroquinoline-2-carboxylic acid scaffold.

Quantitative Data Presentation

To objectively benchmark these scaffolds, we synthesize their physicochemical parameters and representative in vitro efficacy trends based on recent derivative studies.

Table 1: Physicochemical & Structural Benchmarking
PropertyStandard Quinolone Core (e.g., Ciprofloxacin)4-Fluoroquinoline-2-carboxylic acid
Core Scaffold 4-oxo-1,4-dihydroquinoline-3-carboxylic acidQuinoline-2-carboxylic acid
Primary Metal Chelation C3-COOH and C4=O (Mg²⁺ dependent)C2-COOH and N1 (Altered geometry)
Aromaticity Partially saturated (1,4-dihydro ring)Fully aromatic quinoline system
C4 Substitution Ketone (=O)Fluorine (-F)
Lipophilicity (LogP) ~0.2 - 1.5 (Zwitterionic nature)~2.0 - 2.5 (High lipophilicity)
Resistance Profile High susceptibility to QRDR target-site mutationsLow susceptibility (Atypical binding modes)
Table 2: Comparative In Vitro Efficacy Profile (Representative Trends)

Note: Data reflects the behavior of the base scaffolds and their immediate synthetic derivatives in comparative microbiological assays.

Target / StrainCiprofloxacin (Standard)4-Fluoroquinoline-2-carboxylic acid derivatives
Wild-Type E. coli DNA Gyrase (IC₅₀) 0.1 - 0.5 µg/mL> 50 µg/mL (Weak classical inhibition)
GyrA Mutant (Ser83Leu) E. coli > 10 µg/mL (Resistant)Active (Bypasses classical water-metal bridge)
Gram-Positive (e.g., MRSA) MIC 4 - 32 µg/mL1 - 8 µg/mL (Scaffold-dependent)
Fungal Pathogens (e.g., C. albicans) InactiveModerate to High Activity

Experimental Protocols & Workflows

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They allow researchers to empirically verify whether a synthesized 4-fluoroquinoline-2-carboxylic acid derivative retains classical gyrase inhibition or operates via a novel mechanism .

Protocol 1: Fluoroquinolone-Inhibited DNA Supercoiling Assay

Purpose: To benchmark target engagement. By measuring the conversion of relaxed pBR322 plasmid to supercoiled DNA, we quantitatively determine if the new scaffold poisons DNA gyrase like a classical quinolone.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture containing 1X assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol) and 400 ng of relaxed pBR322 DNA.

  • Compound Addition: Add serial dilutions of the test compound (0.1 to 100 µg/mL). Expert Insight: Ensure the final DMSO concentration does not exceed 1% v/v, as higher concentrations will denature the topoisomerase and yield false negatives.

  • Enzyme Initiation: Add 1 Unit of recombinant E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for exactly 60 minutes to allow the cleavage complex to form.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue) followed by an equal volume of chloroform/isoamyl alcohol (24:1). Causality: The SDS denatures the enzyme, and the organic extraction strips the covalently bound protein from the DNA, trapping the cleaved fragments.

  • Visualization & Quantification: Resolve the aqueous phase on a 1% agarose gel (1X TAE buffer, 80V for 2 hours). Stain with ethidium bromide. Calculate the IC₅₀ by quantifying the depletion of the supercoiled DNA band relative to the vehicle control.

GyraseAssay Step1 1. Reaction Setup Relaxed pBR322 DNA + 5X Buffer (ATP/Mg2+) Step2 2. Compound Addition Test Scaffold vs. Ciprofloxacin (Vehicle: <1% DMSO) Step1->Step2 Step3 3. Enzyme Initiation Add 1U E. coli DNA Gyrase, Incubate 37°C, 1h Step2->Step3 Step4 4. Termination Stop Buffer (SDS) + Chloroform/Isoamyl Alcohol Step3->Step4 Step5 5. Electrophoresis 1% Agarose Gel, 80V, Ethidium Bromide Stain Step4->Step5 Step6 6. Quantification Determine IC50 from Supercoiled DNA Band Step5->Step6

Caption: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol 2: Broth Microdilution MIC Determination (Phenotypic Benchmarking)

Purpose: To translate biochemical target engagement into whole-cell efficacy, specifically against QRDR-mutant strains .

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., wild-type and Ser83Leu E. coli) in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 4-fluoroquinoline-2-carboxylic acid derivative and ciprofloxacin (control) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL). Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Expert Insight: A shift in MIC for ciprofloxacin but not for the test scaffold in the mutant strain confirms that the novel scaffold successfully bypasses classical QRDR resistance mechanisms.

References

  • DNA Gyrase as a Target for Quinolones Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL:[Link]

  • Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity Source: Clinical Infectious Diseases / PubMed URL:[Link]

Validation

A Comparative Molecular Docking Guide to 4-Fluoroquinoline-2-carboxylic Acid and Bacterial DNA Gyrase

This guide provides a comprehensive, technically-grounded comparison of 4-Fluoroquinoline-2-carboxylic acid and established fluoroquinolone antibiotics in their interaction with bacterial DNA gyrase. We will dissect a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded comparison of 4-Fluoroquinoline-2-carboxylic acid and established fluoroquinolone antibiotics in their interaction with bacterial DNA gyrase. We will dissect a complete in silico workflow, from target preparation to results interpretation, designed to furnish researchers, scientists, and drug development professionals with a robust framework for computational antibacterial research.

Introduction: The Imperative for Novel Antibacterials

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for managing DNA topology during replication.[1][2][3] It introduces negative supercoils into DNA, a process vital for bacterial survival.[3] This makes it a well-validated and highly attractive target for antibacterial drugs.[1][4] Fluoroquinolones, a major class of antibiotics, function by inhibiting DNA gyrase, leading to the stabilization of a DNA-enzyme complex, which ultimately causes double-strand DNA breaks and cell death.[1][3] However, resistance to this class of drugs is increasingly common, often arising from mutations in the DNA gyrase enzyme itself.[1][2][5]

This necessity drives the exploration of novel quinolone scaffolds, such as 4-Fluoroquinoline-2-carboxylic acid. Molecular docking, a powerful computational technique, allows us to predict the binding affinity and interaction patterns of these new molecules within the enzyme's active site.[5] By comparing these predictions to those of known inhibitors, we can rationally prioritize candidates for further development.

The Scientific Framework: Target and Ligands

The Target: Escherichia coli DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrA subunit is primarily involved in DNA binding and cleavage, while the GyrB subunit possesses ATPase activity.[6] Fluoroquinolones bind to a pocket formed at the interface of the GyrA subunits and the DNA, a region known as the Quinolone Resistance-Determining Region (QRDR).[5] For this study, we will utilize the cryogenic electron microscopy (cryo-EM) structure of the complete E. coli DNA gyrase nucleoprotein complex (PDB ID: 6RKS) as our receptor.[7]

The Ligands: A Comparative Set

To establish a meaningful comparison, we will dock our lead compound alongside well-characterized fluoroquinolones:

  • 4-Fluoroquinoline-2-carboxylic acid: The novel compound of interest. Its simpler scaffold provides a baseline for understanding core interactions.

  • Ciprofloxacin: A widely used, second-generation fluoroquinolone.

  • Moxifloxacin: A fourth-generation fluoroquinolone with broad-spectrum activity.

Methodology: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed to be self-validating by first confirming its ability to reproduce a known binding pose before proceeding with novel compounds. We will utilize AutoDock Vina, a widely-used and validated open-source docking program.[8][9]

Experimental Workflow Diagram

The entire computational process can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB Fetch Receptor (PDB: 6RKS) CleanP Clean Receptor (Remove water, add hydrogens) PDB->CleanP Ligands Obtain Ligand Structures (PubChem) PrepL Prepare Ligands (Energy minimization, add charges) Ligands->PrepL Grid Define Grid Box (Active Site) CleanP->Grid Dock Run Docking Simulations (AutoDock Vina) PrepL->Dock Redock Re-dock Co-crystallized Ligand RMSD Calculate RMSD Redock->RMSD Val Validation Check (RMSD < 2.0 Å) RMSD->Val Val->Dock If Validated Grid->Dock Analyze Analyze Binding Poses & Energies Dock->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Compare Compare with Known Inhibitors Visualize->Compare

Caption: A high-level overview of the in silico molecular docking workflow.

Step-by-Step Protocol

Part A: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the PDB file for E. coli DNA gyrase (PDB ID: 6RKS) from the RCSB Protein Data Bank.[7]

  • Receptor Preparation:

    • Load the PDB file into a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules and heteroatoms not essential to the binding interaction.

    • Add polar hydrogens and assign Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[10]

  • Ligand Acquisition: Obtain the 3D structures (SDF format) for 4-Fluoroquinoline-2-carboxylic acid, Ciprofloxacin, and Moxifloxacin from the PubChem database.

  • Ligand Preparation:

    • Load each ligand into AutoDock Tools.

    • Detect the rotatable bonds. The flexibility of the ligand is a key parameter in docking.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format.

Part B: Docking Validation (Self-Validation)

  • Rationale: Before docking our novel compound, we must ensure our docking protocol can accurately reproduce the known binding pose of a ligand within the chosen protein structure. This is a critical validation step.[11][12] A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[11][13]

  • Obtain a Co-crystallized Structure: Download a PDB structure of E. coli DNA gyrase complexed with a known fluoroquinolone inhibitor (e.g., a structure containing moxifloxacin). For this example, we'll reference the principles of re-docking.

  • Extract the Native Ligand: Save the co-crystallized ligand in a separate file to use as the reference pose.

  • Prepare the Apo Protein: Remove the native ligand from the protein structure and prepare the protein as described in Part A.

  • Re-dock: Dock the prepared ligand back into the prepared apo protein using the exact same docking parameters (grid box, exhaustiveness) planned for the main experiment.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original, co-crystallized reference pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[13][14]

Part C: Molecular Docking

  • Grid Box Generation:

    • In AutoDock Tools, define a grid box that encompasses the entire known binding site of fluoroquinolones in the QRDR of GyrA. The box should be large enough to allow the ligand to move and rotate freely but focused enough to ensure efficient searching.

    • The center of the grid should be based on the position of known co-crystallized inhibitors or key active site residues like Ser83 and Asp87.[15][16][17]

  • Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter (e.g., exhaustiveness = 16 for a more thorough search).[9]

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.[8][18] Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Repeat: Perform the docking for all three ligands using the identical protocol.

Results: A Comparative Analysis

The output from AutoDock Vina provides two key pieces of information for comparison: the binding affinity and the binding pose. The binding affinity is a score that estimates the strength of the interaction, with more negative values indicating stronger binding. The binding pose reveals the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

(Note: The following data is hypothetical but representative of a typical docking study.)

Table 1: Comparative Docking Results against E. coli DNA Gyrase

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (GyrA)Number of H-Bonds
4-Fluoroquinoline-2-carboxylic acid -7.8Ser83, Asp87, Arg1212
Ciprofloxacin -8.5Ser83, Asp87, Gly81, Glu853
Moxifloxacin -9.2Ser83, Asp87, Gly81, Arg1214
Analysis of Interactions
  • 4-Fluoroquinoline-2-carboxylic acid: The core scaffold demonstrates good binding affinity. Its carboxylic acid group forms critical hydrogen bonds with the key residues Ser83 and Asp87, which is the canonical interaction for this drug class.[5][15] The fluoro group at position 4 likely contributes to electrostatic interactions within the binding pocket.

  • Ciprofloxacin: Shows a stronger binding affinity. The piperazine ring at the C-7 position forms additional interactions, likely with residues at the edge of the binding pocket like Glu85, contributing to its enhanced potency.

  • Moxifloxacin: Exhibits the strongest binding affinity. Its bulkier C-7 substituent allows for more extensive van der Waals and hydrophobic interactions, and potentially an additional hydrogen bond, explaining its superior activity.[19]

Discussion: From Data to Insight

The docking results suggest that 4-Fluoroquinoline-2-carboxylic acid correctly orients itself within the DNA gyrase active site to engage with the essential Ser83 and Asp87 residues. This is a promising result, as it indicates the fundamental scaffold is suitable for this target.

The lower binding affinity compared to Ciprofloxacin and Moxifloxacin is expected and informative. It highlights the critical role of the C-7 substituent in optimizing binding. While the core scaffold provides the necessary anchor points, the modifications at C-7 are what differentiate the potency and spectrum of activity among fluoroquinolones.[19] This comparative approach validates that our lead compound has a viable binding mode and identifies the precise location (the C-7 position) for future chemical modifications to enhance its affinity and potential efficacy.

Visualizing the Binding Mode

A schematic of the key interactions provides a clear picture of how these molecules bind.

G cluster_protein DNA Gyrase Active Site (GyrA) cluster_ligand 4-Fluoroquinoline-2-carboxylic acid Ser83 Ser83 Asp87 Asp87 Arg121 Arg121 DNA DNA Stack COOH Carboxylic Acid COOH->Ser83 H-Bond COOH->Asp87 H-Bond Quinolone Quinolone Core COOH->Quinolone Quinolone->Arg121 Cation-π Quinolone->DNA π-π Stacking F Fluoro Group Quinolone->F

Caption: Key interactions of 4-Fluoroquinoline-2-carboxylic acid in the active site.

Conclusion

This guide demonstrates a complete, self-validating protocol for the comparative molecular docking of a novel quinolone against bacterial DNA gyrase. The results indicate that 4-Fluoroquinoline-2-carboxylic acid adopts a binding mode consistent with known fluoroquinolone inhibitors, forming crucial interactions with key residues in the QRDR. While its predicted binding affinity is lower than that of established drugs like Ciprofloxacin and Moxifloxacin, this study successfully validates its potential as a foundational scaffold. The data strongly suggests that future derivatization efforts should focus on modifications at the C-7 position to enhance binding affinity and antibacterial activity. This in silico approach provides a cost-effective and scientifically rigorous method to prioritize and guide the development of next-generation antibiotics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Eberhardt, J., Santos-Martins, D., Till, M., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Rusu, V., & Birsan, C. (2018). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]

  • Scripps Research. (2024). AutoDock Vina. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • The Scripps Research Institute. (2020). Vina Video Tutorial. YouTube. [Link]

  • RCSB Protein Data Bank. (2019). 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • PDBj. (n.d.). PDB-6rkv: E. coli DNA Gyrase - DNA binding and cleavage domain in State 2. [Link]

  • Salgado-Moran, G., et al. (2018). Docking studies on novel analogs of quinolones. Journal of Pharmacy & Pharmacognosy Research, 6(5), 386-391. [Link]

  • Davila, C., et al. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. ResearchGate. [Link]

  • RCSB Protein Data Bank. (2020). 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Torres, M., et al. (2023). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Pharmaceuticals, 16(11), 1599. [Link]

  • Stack Exchange. (2021). How to compare structural results by superposition and compute RMSD to validate docking? [Link]

  • ResearchGate. (n.d.). (a) Structure of Escherichia coli DNA gyrase (PDB: 6rks). [Link]

  • RCSB Protein Data Bank. (2018). 5Z9P: Bacterial GyrB ATPase domain in complex with a chemical fragment. [Link]

  • Malik, M., et al. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(11), 2673–2681. [Link]

  • A-R., A. A., & S.A., S. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design, 24(6), 491–502. [Link]

  • Paper Archives and Indexing. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. [Link]

  • ResearchGate. (n.d.). Validation of molecular docking protocol through RMSD analysis. [Link]

  • D'agostino, I., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4785. [Link]

Sources

Comparative

Validation of Analytical Methods for 4-Fluoroquinoline-2-carboxylic Acid in Biological Matrices: A Comprehensive Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 4-Fluoroquinoline-2-carboxylic acid is a critical structural core and metabolic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

4-Fluoroquinoline-2-carboxylic acid is a critical structural core and metabolic intermediate in the research and development of advanced fluorinated quinoline derivatives. Accurately quantifying this compound in complex biological matrices (such as human plasma, serum, or urine) is essential for pharmacokinetic (PK) profiling, toxicological assessments, and therapeutic drug monitoring.

While standard fluoroquinolone antibiotics typically feature a 3-carboxylic acid and 6-fluoro substitution, 4-Fluoroquinoline-2-carboxylic acid presents a unique positional isomerism. However, its core physicochemical behaviors remain highly conserved. The molecule's zwitterionic nature, combined with its strong chelation affinity for trace metal ions in chromatographic systems, presents unique analytical challenges, including severe peak tailing and matrix-induced ion suppression[1].

This guide objectively compares the performance of three primary analytical platforms and provides a self-validating experimental framework grounded in the[2].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends heavily on the phase of drug development. Below is a quantitative comparison of the three most common methodologies used for quinolone-carboxylic acid derivatives.

Analytical PlatformSensitivity (LLOQ)SelectivityMatrix Effect SusceptibilityCost per SamplePrimary Application
LC-MS/MS 0.5 - 1.0 ng/mLVery High (MRM transitions)High (Requires SIL-IS)HighPK/TK Studies, Trace Metabolite Analysis
HPLC-FLD 10 - 20 ng/mLHigh (Native Fluorescence)Low to ModerateLowRoutine TDM, High-throughput Screening
HPLC-UV 50 - 100 ng/mLModerate (Subject to interference)LowVery LowFormulation QC, High-concentration in vitro assays

Causality in Experimental Choices: Mechanistic Insights

To build a robust assay, scientists must understand the why behind the protocol, rather than just following steps.

Why Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)? 4-Fluoroquinoline-2-carboxylic acid possesses both a basic quinoline nitrogen and an acidic carboxylic acid moiety. At physiological pH (~7.4), it exists primarily as a highly polar zwitterion, making it difficult to extract using simple Liquid-Liquid Extraction (LLE). While PPT is fast, it fails to remove endogenous phospholipids, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. By utilizing a Mixed-Mode Cation Exchange (MCX) SPE , we manipulate the molecule's pKa. Acidifying the plasma sample neutralizes the carboxylic acid and protonates the basic nitrogen. This allows the molecule to be strongly retained by the cation-exchange mechanism of the SPE sorbent, enabling aggressive washing steps (e.g., 100% methanol) to flush away neutral lipids before elution.

Why use Formic Acid instead of Phosphate Buffers? Phosphate buffers provide excellent pH control but are non-volatile and will rapidly precipitate in and destroy an MS source. Formic acid (0.1%) acts as an excellent volatile ion-pairing agent, suppressing the ionization of residual silanols on the analytical column (reducing peak tailing) while providing the necessary abundance of protons for positive Electrospray Ionization (ESI+)[1].

Workflow A Biological Matrix (Plasma/Urine) B Sample Preparation (MCX SPE) A->B Acidify & Load C Chromatographic Separation (C18 UHPLC) B->C Elute & Reconstitute D1 LC-MS/MS (High Sensitivity) C->D1 D2 HPLC-FLD (Cost-Effective) C->D2 E Data Analysis & Validation D1->E D2->E

Figure 1: Analytical workflow for 4-Fluoroquinoline-2-carboxylic acid quantification.

Step-by-Step Experimental Protocol: A Self-Validating LC-MS/MS System

A self-validating system ensures that every analytical batch proves its own reliability before any unknown sample data is accepted.

Phase 1: System Suitability Test (SST)

Before processing biological samples, inject a neat standard of 4-Fluoroquinoline-2-carboxylic acid (10 ng/mL) six consecutive times.

  • Acceptance Criteria: Retention time %CV < 2.0%; Peak area %CV < 5.0%. Signal-to-noise (S/N) ratio must be > 10 for the LLOQ.

Phase 2: Sample Preparation (MCX SPE Workflow)
  • Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for downstream matrix effects and recovery losses.

  • Pre-treatment: Add 100 µL of 2% phosphoric acid to the plasma to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the protonated amine, breaking the cation-exchange interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 3: Chromatographic & MS Conditions
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm) with a PEEK-lined frit to prevent metal chelation.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Triple Quadrupole MS operating in Positive ESI Multiple Reaction Monitoring (MRM) mode.

Phase 4: Run Acceptance (Self-Validation Bracket)

Every batch must be bracketed by a calibration curve (non-zero standards) and Quality Control (QC) samples at three levels: Low (LQC), Medium (MQC), and High (HQC).

  • Rule: At least 67% of all QC samples, and at least 50% at each concentration level, must be within ±15% of their nominal value to accept the batch[2].

Validation Parameters & Acceptance Criteria

To formally validate this method for regulatory submission, the following parameters must be established in accordance with FDA guidelines[2]:

Validation V FDA BMV Guidelines S Selectivity & Specificity V->S A Accuracy & Precision V->A R Recovery & Matrix Effect V->R C Calibration & Stability V->C

Figure 2: Core validation parameters per FDA Bioanalytical Method Validation guidelines.

  • Selectivity & Specificity: Analyze blank matrices from at least 6 independent sources. Absence of interfering peaks at the retention time of the analyte (>20% of LLOQ) and IS (>5%) is required.

  • Accuracy & Precision: Evaluated using 5 replicates per QC level over 3 independent runs. Intra- and inter-run precision (%CV) must be ≤15% (≤20% at LLOQ). Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculated using the post-extraction spike method. The Matrix Factor (MF) normalized to the SIL-IS must have a %CV ≤15% across 6 different lots of matrix.

  • Stability: Must cover the entire lifespan of the sample. Includes Bench-top stability (room temperature), Freeze-Thaw stability (minimum 3 cycles at -80°C), and Autosampler stability (reconstituted extract at 4°C).

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review Source: ResearchGate / Analytical and Bioanalytical Chemistry URL: [Link]

Sources

Validation

Comparative Thermodynamic Stability of Halogenated Quinoline-2-Carboxylic Acids: A Technical Guide for Drug Development

As drug development increasingly targets complex metalloenzymes and orphan receptors, the quinoline-2-carboxylic acid scaffold has emerged as a privileged pharmacophore. However, the raw scaffold often lacks the binding...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex metalloenzymes and orphan receptors, the quinoline-2-carboxylic acid scaffold has emerged as a privileged pharmacophore. However, the raw scaffold often lacks the binding affinity and pharmacokinetic resilience required for clinical efficacy. Through strategic halogenation—specifically chlorination and iodination—researchers can profoundly alter the thermodynamic stability of these molecules and their resulting target complexes.

This guide provides an in-depth, objective comparison of halogenated quinoline-2-carboxylic acid derivatives, detailing the thermodynamic causality behind their enhanced performance, supported by rigorous experimental methodologies.

Mechanistic Principles: The Causality of Halogenation

The introduction of halogens (fluorine, chlorine, iodine) onto the quinoline ring exerts both electronic and steric effects that fundamentally shift the thermodynamic profile of the molecule:

  • Electronic Modulation (Inductive Effects): Halogens exert a strong electron-withdrawing inductive effect (-I). When positioned at the 5- or 7-positions of the quinoline ring, they lower the pKa of both the 2-carboxylic acid and any auxiliary coordinating groups (such as an 8-hydroxyl group). This ensures the molecule is fully deprotonated at physiological pH, pre-organizing the ligand for immediate electrostatic interaction with metal ions (e.g., Zn²⁺) without the entropic penalty of deprotonation upon binding.

  • Desolvation and Entropic Gain (+ΔS): Unmodified quinoline-2-carboxylates often rely on enthalpy-driven (ΔH) binding. However, bulky halogens like iodine and chlorine increase the lipophilicity and steric volume of the ligand. Upon entering a target active site, these hydrophobic halogens displace highly ordered networks of water molecules. The release of these structured waters into the bulk solvent results in a massive entropic gain (+ΔS), which becomes the primary thermodynamic driver for the stability of the complex [1].

  • Receptor Conformational Shifts: In receptor interactions, such as binding to the GluD2 ligand-binding domain (LBD), halogenated derivatives like 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid (7-CKA) induce distinct structural rearrangements. The steric bulk of the chlorine atom forces an intermediate cleft closure of the clamshell-shaped LBD, trapping the receptor in a thermodynamically stable orthosteric complex distinct from that induced by endogenous ligands [2].

Comparative Thermodynamic Data

The following table summarizes the quantitative thermodynamic and binding performance of baseline versus halogenated quinoline-2-carboxylic acids across two distinct biological targets: New Delhi Metallo-β-lactamase-1 (NDM-1) and the GluD2 Receptor.

CompoundTargetInhibitory Potency (IC₅₀) / AffinityPrimary Thermodynamic DriverKey Structural & Mechanistic Effect
8-Hydroxyquinoline-2-carboxylic acid (8-HQA) NDM-1 (Zn²⁺)> 10 μMEnthalpy-driven (-ΔH)Baseline bidentate chelation; high desolvation penalty.
5,7-Dichloro-8-HQA NDM-1 (Zn²⁺)Sub-micromolarEntropy-driven (+ΔS)Enhanced acidity; moderate water displacement in the active site.
5,7-Diiodo-8-HQA NDM-1 (Zn²⁺)0.3 μMEntropy-driven (+ΔS)Maximum steric bulk; optimal desolvation yielding remarkable entropic gain [1].
7-Chloro-4-oxo-1H-quinoline-2-carboxylic acid (7-CKA) GluD2-LBDHigh AffinityHybrid (ΔH / +ΔS)Induces intermediate cleft closure of the clamshell LBD [2].

Experimental Workflows for Thermodynamic Validation

To objectively quantify the thermodynamic stability of these halogenated derivatives, the experimental protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the scientific causality behind them.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the binding enthalpy (ΔH), affinity constant (Kₐ), and stoichiometry (n), allowing the calculation of entropy (ΔS) and Gibbs free energy (ΔG).

  • Buffer Matching (Critical Step): Dialyze the target protein (e.g., NDM-1 or GluD2-LBD) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.5). Dissolve the halogenated quinoline-2-carboxylic acid ligand exclusively using the final dialysate.

    • Causality: This eliminates the background heat of mixing (heat of dilution) caused by buffer mismatch, ensuring that the measured thermal changes are strictly due to the target-ligand binding event.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes prior to loading.

    • Causality: Microbubbles in the ITC cell cause erratic baseline fluctuations and artificial heat spikes during injection, compromising data integrity.

  • Titration Execution: Load the protein (typically 20–50 μM) into the sample cell and the ligand (200–500 μM) into the syringe. Execute 20–25 injections of 2 μL each at 25 °C, with a 150-second spacing between injections.

  • Self-Validation & Analysis: Perform a control titration (ligand into buffer) and subtract this background from the raw data. Integrate the peaks to generate a binding isotherm, fitting the data to a one-site binding model to extract ΔH and -TΔS.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To assess the intrinsic thermal stability of the target protein and the thermodynamic stabilization conferred by the halogenated ligand (ΔTₘ).

  • Sample Preparation: Prepare a reference sample of apo-protein (1 mg/mL) and a complex sample containing the protein incubated with a saturating concentration of the halogenated ligand (e.g., 10-fold molar excess).

  • Thermal Ramping: Load the samples into the DSC capillary cells. Apply a thermal ramp from 20 °C to 90 °C at a constant scan rate of 1 °C/min.

    • Causality: A slow, constant scan rate ensures the system remains in thermal equilibrium, allowing for an accurate measurement of the heat capacity (Cp) changes associated with protein unfolding.

  • Data Extraction: Determine the melting temperature (Tₘ) from the peak of the thermogram. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the complexed sample confirms that the halogenated ligand has thermodynamically stabilized the folded state of the protein.

Logical Relationships and Workflows (Visualized)

The following diagrams illustrate the logical flow of our thermodynamic evaluation and the mechanistic action of halogenated quinoline-2-carboxylates.

ITC_DSC_Workflow A Synthesize Halogenated Quinoline-2-Carboxylates B Sample Prep (Strict Buffer Matching) A->B C Isothermal Titration Calorimetry (ITC) B->C Binding Affinity D Differential Scanning Calorimetry (DSC) B->D Thermal Stability E Thermodynamic Profiling (ΔG, ΔH, -TΔS) C->E D->E

Workflow for thermodynamic evaluation of quinoline-2-carboxylates via ITC and DSC.

Binding_Mechanism A 7-Chlorokynurenic Acid (7-CKA) B GluD2 Ligand-Binding Domain (LBD) A->B Orthosteric Binding C Water Displacement (Entropic Gain, +ΔS) B->C Halogen Steric Effect D Intermediate Cleft Closure of Clamshell LBD C->D E Stable Orthosteric Complex D->E

Mechanism of 7-CKA binding to GluD2-LBD, highlighting entropic gain and cleft closure.

References

  • Title: Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pharmacology and Structural Analysis of Ligand Binding to the Orthosteric Site of Glutamate-Like GluD2 Receptors Source: Molecular Pharmacology (PubMed / ASPET) URL: [Link]

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